molecular formula C14H22Cl2N2 B1376401 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B1376401
M. Wt: 289.2 g/mol
InChI Key: OCNVLZCJFDMBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNVLZCJFDMBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and unique spatial arrangement of substituents. This guide focuses on a particularly valuable building block, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride , a versatile intermediate that has unlocked new avenues in the design of potent and selective therapeutic agents.[1][2]

The rigid, non-planar geometry of the diazaspiro[3.5]nonane core offers a distinct advantage over traditional flat, aromatic structures. It allows for precise projection of functional groups into three-dimensional space, enabling more specific and high-affinity interactions with biological targets.[2] Furthermore, the introduction of sp³-rich centers often leads to improved metabolic stability and aqueous solubility, key determinants of a successful drug candidate.[3][4] This guide will provide an in-depth analysis of the properties, synthesis, and diverse applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold.

Physicochemical Properties

This compound is a drug intermediate, typically supplied as a solid for research and development purposes.[5][6][7] Its core structure consists of an azetidine ring fused to a piperidine ring through a spirocyclic carbon. The benzyl group is attached to the nitrogen at position 7, while the dihydrochloride salt form enhances its stability and handling properties.

PropertyValueSource
Chemical Formula C₁₄H₂₂Cl₂N₂Inferred from name
Molecular Weight 289.24 g/mol [7]
CAS Number 1334536-89-8[8]
Appearance SolidGeneral knowledge
Purity Typically ≥97%[9]
Synonyms 7-Benzyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)[6]

Note: Detailed experimental data on properties like solubility and pKa are not extensively published for the intermediate itself, as these are typically characterized for the final active pharmaceutical ingredients.

Synthesis and Derivatization: A Versatile Building Block

The synthesis of diazaspirocycles can be complex, but established routes have made building blocks like this compound commercially accessible for research.[10] The true value of this intermediate lies in its capacity for versatile derivatization at the secondary amine (N-2 position), allowing for the introduction of a wide array of functional groups and pharmacophores.

Illustrative Synthetic Workflow: Derivatization at N-2

The following diagram illustrates a generalized workflow for the derivatization of the 2,7-diazaspiro[3.5]nonane core, a common step in synthesizing active molecules from the title compound.

G cluster_0 Step 1: Deprotection (Optional) cluster_1 Step 2: Functionalization Start 7-Benzyl-2,7- diazaspiro[3.5]nonane (or N-2 protected analog) Deprotection Removal of protecting group at N-2 (e.g., Boc) Start->Deprotection Intermediate Free secondary amine at N-2 Deprotection->Intermediate Coupling Acylation / Alkylation / Sulfonylation / etc. Intermediate->Coupling Reagent Electrophilic Reagent (e.g., Acyl Chloride, Alkyl Halide, Isocyanate, Sulfonyl Chloride) Reagent->Coupling Product N-2 Functionalized 2,7-diazaspiro[3.5]nonane Derivative Coupling->Product G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor SOS1 SOS1 (GEF) Receptor->SOS1 KRAS_GDP KRAS (Inactive) GDP-bound KRAS_GTP KRAS (Active) GTP-bound KRAS_GDP->KRAS_GTP GDP -> GTP SOS1->KRAS_GDP Activates Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Diazaspiro[3.5]nonane Derivative (Covalent Inhibitor) Inhibitor->KRAS_GTP Covalently binds & inhibits G12C mutant

Caption: Inhibition of the KRAS signaling pathway by a diazaspiro[3.5]nonane derivative.

Oncology: Menin-MLL Inhibitors for Acute Leukemias

The recently approved drug revumenib, a first-in-class inhibitor of the menin-MLL interaction for treating acute leukemias, features a 2,7-diazaspiro[3.5]nonane core. [2]This scaffold proved to be an optimal bioisostere for a piperazine hit from an initial fragment screen. The protonated nitrogen of the piperidine ring within the spirocycle forms a critical cation-π interaction with a tyrosine clamp (Tyr319/Tyr323) in the menin protein, driving high-affinity binding. The azetidine portion of the spirocycle provides the ideal vector to position a pyrimidine nitrogen for a key hydrogen bond, demonstrating the scaffold's role in optimizing multi-point interactions. [2]

Neuroscience: Sigma Receptor Ligands

The 2,7-diazaspiro[3.5]nonane scaffold is also considered a privileged structure for developing potent ligands for sigma receptors (S1R and S2R). [1]These receptors are implicated in a variety of neurological conditions, and compounds based on this scaffold have demonstrated nanomolar binding affinities. The ability to tune the structure to act as either an agonist or antagonist makes this scaffold highly valuable for research into neuropathic pain and neuroprotection. [1]

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is an enabling tool for the synthesis of highly structured, three-dimensional molecules with significant therapeutic potential. Its rigid conformation provides a fixed anchor to explore chemical space with precision, a feature that has been successfully exploited in the development of inhibitors for challenging targets like KRAS G12C and protein-protein interactions like menin-MLL. As drug discovery continues to move beyond flatland and embrace the complexity of sp³-rich scaffolds, the demand for versatile building blocks like this compound is set to grow, promising new breakthroughs in the treatment of cancer, infectious diseases, and neurological disorders.

References

  • This compound | Drug Intermediate | MedChemExpress. MedChemExpress.

  • 7-Benzyl-2,7-diazaspirononane (dihydrochloride). CNSD.

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.

  • This compound. TargetMol.

  • 2-Benzyl-2,7-diazaspiro[3.5]nonane | Research Chemical. Benchchem.

  • 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7. Benchchem.

  • benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride suppliers & manufacturers in China. ChemicalBook.

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.

  • 7-Benzyl-1-oxo-2, 7-diazaspiro[3.5]nonane, min 97%, 100 mg. CP Lab Chemicals.

  • The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery. Benchchem.

  • 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407. PubChem - NIH.

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

  • Request Bulk Quote. ChemUniverse.

  • 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. PubChem.

  • The Spirocycle Surge in Drug Discovery. Drug Hunter.

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. ResearchGate.

  • 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem.

  • Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 100mg. Dana Bioscience.

  • This compound-SDS. MedChemExpress.

  • 1227456-92-9|Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. BLDpharm.

  • 3038479-94-3|Benzyl (S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate. BLDpharm.

Sources

An In-depth Technical Guide to 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The unique conformational rigidity and three-dimensional architecture of the diazaspiro[3.5]nonane core make it an increasingly sought-after scaffold in the design of novel therapeutics. This document delves into the structural attributes, a detailed, rationalized synthetic pathway, and the burgeoning applications of this versatile intermediate, with a focus on its role in the development of next-generation pharmaceuticals.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the modern era of drug discovery, there is a significant trend of "escaping from flatland," a strategic shift away from planar, aromatic structures towards more three-dimensional molecular frameworks. Spirocycles, which are bicyclic systems joined by a single common atom, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined spatial arrangement of substituents allow for precise interaction with biological targets, often leading to enhanced potency and selectivity. The 2,7-diazaspiro[3.5]nonane scaffold, in particular, has garnered substantial attention as a bioisostere for piperazine, offering improved physicochemical properties and novel intellectual property opportunities. This compound serves as a crucial, stable, and readily accessible intermediate for the elaboration of this valuable scaffold.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt form of the parent free base. The core structure consists of a four-membered azetidine ring and a six-membered piperidine ring fused at a single carbon atom. The benzyl group is attached to the nitrogen at the 7-position of the piperidine ring. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for storage and for use in subsequent chemical transformations.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1334536-89-8[1]
Molecular Formula C₁₄H₂₂Cl₂N₂[1]
Molecular Weight 289.24 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and methanolGeneral knowledge
Melting Point Not available-

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a rationalized, field-proven synthetic pathway, broken down into key stages with explanations for the chosen methodologies.

Synthetic Workflow Overview

G cluster_0 Stage 1: Spirocycle Core Synthesis cluster_1 Stage 2: Protection & Benzylation cluster_2 Stage 3: Deprotection & Salt Formation A Diethyl Malonate B Diethyl bis(hydroxymethyl)malonate A->B Hydroxymethylation C Diethyl 3,3-bis(bromomethyl)oxetane-2,2-dicarboxylate B->C Bromination D N-Benzyl-2,7-diazaspiro[3.5]nonane-1,8-dione C->D Cyclization with Benzylamine E 2,7-Diazaspiro[3.5]nonane D->E Reduction & Debenzylation F N-Boc-2,7-diazaspiro[3.5]nonane E->F Boc Protection G N-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane F->G Reductive Amination H 7-Benzyl-2,7-diazaspiro[3.5]nonane G->H Boc Deprotection I 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride (Final Product) H->I Salt Formation with HCl

Caption: Multi-stage synthetic workflow for the target compound.

Stage 1: Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

The synthesis begins with the construction of the core spirocyclic diamine. A common and efficient method starts from the readily available diethyl malonate.

Step 1.1: Double Hydroxymethylation of Diethyl Malonate

  • Protocol: Diethyl malonate is treated with two equivalents of formaldehyde in the presence of a base catalyst such as potassium carbonate.

  • Causality: The base deprotonates the acidic α-carbon of diethyl malonate, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.

Step 1.2: Conversion to the Dibromide

  • Protocol: The resulting diethyl bis(hydroxymethyl)malonate is then treated with a brominating agent, such as phosphorus tribromide (PBr₃).

  • Causality: The hydroxyl groups are converted into good leaving groups (bromides), which are essential for the subsequent cyclization steps.

Step 1.3: Cyclization with a Primary Amine

  • Protocol: The dibromide is reacted with a primary amine, such as benzylamine, under basic conditions. This will form the N-benzyl protected piperidone ring.

  • Causality: The amine acts as a nucleophile, displacing the bromide ions in an intramolecular fashion to form the six-membered ring.

Step 1.4: Reduction and Deprotection

  • Protocol: The resulting dione is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This will reduce the amide carbonyls to amines. In the same step, the N-benzyl group is cleaved via hydrogenolysis (e.g., using H₂ and a palladium catalyst).

  • Causality: LiAlH₄ is a powerful hydride donor capable of reducing amides. Hydrogenolysis is a standard method for removing benzyl protecting groups from nitrogen atoms.

Stage 2: Selective Benzylation

To obtain the desired 7-benzyl isomer, a protection-benzylation-deprotection strategy is employed.

Step 2.1: Boc Protection of the Diamine

  • Protocol: The free 2,7-diazaspiro[3.5]nonane is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Causality: The less sterically hindered nitrogen of the azetidine ring is preferentially protected with the tert-butyloxycarbonyl (Boc) group, leaving the piperidine nitrogen available for the subsequent reaction.

Step 2.2: Reductive Amination with Benzaldehyde

  • Protocol: The mono-Boc protected diamine is subjected to reductive amination with benzaldehyde. This is typically carried out in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality: The secondary amine of the piperidine ring reacts with benzaldehyde to form an intermediate iminium ion, which is then selectively reduced in situ by the hydride reagent to yield the N-benzylated product. This method is highly efficient and avoids over-alkylation.

Stage 3: Final Deprotection and Salt Formation

Step 3.1: Acid-mediated Boc Deprotection

  • Protocol: The N-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or isopropanol.

  • Causality: The Boc group is labile under acidic conditions, readily cleaving to release the free secondary amine at the 2-position, along with isobutylene and carbon dioxide as byproducts.

Step 3.2: Dihydrochloride Salt Formation

  • Protocol: The resulting free base, 7-benzyl-2,7-diazaspiro[3.5]nonane, is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with an excess of a solution of hydrogen chloride (e.g., 6N HCl in isopropanol).

  • Causality: Both nitrogen atoms are basic and will be protonated by the strong acid to form the stable dihydrochloride salt, which can then be isolated by filtration or evaporation. The crystalline nature of the salt aids in purification.[2]

Analytical Characterization

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the benzyl group. - Benzylic Protons: A singlet or AB quartet around 3.5-4.0 ppm for the -CH₂-Ph protons. - Spirocycle Protons: A series of multiplets in the aliphatic region (2.0-3.5 ppm) corresponding to the methylene protons of the azetidine and piperidine rings. The signals are expected to be broad due to the presence of the two hydrochloride salts.
¹³C NMR - Aromatic Carbons: Signals in the range of 127-140 ppm. - Benzylic Carbon: A signal around 60-65 ppm for the -CH₂-Ph carbon. - Spiro Carbon: A quaternary carbon signal around 35-45 ppm. - Aliphatic Carbons: Several signals in the range of 40-60 ppm for the methylene carbons of the spirocycle.
Mass Spec. (ESI+) The free base (after in-source fragmentation) would show a molecular ion peak [M+H]⁺ at m/z corresponding to C₁₄H₂₁N₂⁺.

Note: The ¹H NMR spectrum for the precursor, benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, is available and shows characteristic peaks for the benzyl and spirocyclic protons.[3]

Applications in Drug Discovery and Development

The 7-benzyl-2,7-diazaspiro[3.5]nonane moiety is a valuable building block in the design of novel therapeutic agents due to its unique structural and physicochemical properties.

Key Therapeutic Areas
  • Antimycobacterial Agents: Derivatives of 2,7-diazaspiro[3.5]nonane have shown potent activity against Mycobacterium tuberculosis. These compounds often act as inhibitors of essential enzymes in the bacterial cell wall synthesis pathway.[4]

  • Sigma Receptor Ligands: The rigid spirocyclic core is a privileged scaffold for developing ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. This makes it a promising starting point for the development of new treatments for neuropathic pain and neurodegenerative diseases.[4]

  • Bioisosteric Replacement for Piperazine: The 2,7-diazaspiro[3.5]nonane scaffold serves as an excellent bioisostere for the more common piperazine ring. This substitution can lead to improved metabolic stability, solubility, and novelty of chemical space. Notable examples include:

    • Revumenib (SNDX-5613): A first-in-class menin-MLL inhibitor approved for the treatment of acute leukemias. The 2,7-diazaspiro[3.5]nonane core was found to be a viable replacement for an initial piperazine hit, providing an optimized vector for key binding interactions.[5]

    • FHD-609: A clinical-stage heterobifunctional degrader of BRD9 for the treatment of synovial sarcoma. This compound also incorporates the diazaspiro[3.5]nonane motif, highlighting its utility in the development of protein degraders.[5]

Signaling Pathway Visualization

G cluster_0 Drug Development Pipeline cluster_1 Chemical Elaboration cluster_2 Therapeutic Applications Start 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride Derivatization Derivatization & Functionalization Start->Derivatization Key Intermediate Library Compound Library Synthesis Derivatization->Library Antimycobacterial Antimycobacterial Agents (e.g., DprE1 inhibitors) Library->Antimycobacterial Screening CNS CNS-active Compounds (e.g., Sigma Receptor Ligands) Library->CNS Screening Oncology Oncology Agents (e.g., Menin-MLL inhibitors, BRD9 Degraders) Library->Oncology Screening

Caption: Role of the title compound in the drug discovery workflow.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists seeking to explore novel and complex chemical space. Its synthesis, while multi-stepped, is rational and achievable with standard organic chemistry techniques. The increasing presence of the 2,7-diazaspiro[3.5]nonane scaffold in clinical candidates underscores its importance and potential. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their drug discovery programs, paving the way for the development of innovative medicines with improved therapeutic profiles.

References

  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • Aitken, R. A., & Aitken, K. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Wills, M. (2024). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer novel three-dimensional topologies is paramount for accessing new chemical space and developing next-generation therapeutics. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention. The 2,7-diazaspiro[3.5]nonane core, a unique structural motif, has emerged as a privileged scaffold due to its inherent rigidity and synthetic tractability. This guide provides an in-depth technical overview of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, a key building block and drug intermediate, including its synthesis, properties, and critical role in the development of innovative therapeutic agents.[1]

Physicochemical Properties and Structural Elucidation

CAS Number: 1334536-89-8

This compound is a white to off-white solid, valued for its stability and ease of handling in a laboratory setting. Its structure, confirmed by 1H NMR spectroscopy, features a central spirocyclic core with a benzyl group attached to one of the nitrogen atoms. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for various applications in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₄H₂₂Cl₂N₂MedChemExpress
Molecular Weight 289.24 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity ≥95.0% (by ¹H NMR)MedChemExpress

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry to achieve the desired regioselectivity. The following protocol outlines a common and effective synthetic route, starting from the commercially available 2,7-diazaspiro[3.5]nonane.

Experimental Protocol

Part 1: Mono-Boc Protection of 2,7-diazaspiro[3.5]nonane

This initial step is crucial for differentiating the two secondary amine functionalities, allowing for selective modification of one nitrogen atom.

  • Dissolution: Dissolve 2,7-diazaspiro[3.5]nonane in a suitable organic solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, for example, triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution to act as a proton scavenger.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, can be purified by column chromatography on silica gel.

Part 2: N-Benzylation of Mono-Boc-Protected Intermediate

With one nitrogen atom protected, the remaining secondary amine can be selectively benzylated.

  • Reactant Preparation: Dissolve the mono-Boc-protected 2,7-diazaspiro[3.5]nonane in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

  • Alkylation: Add benzyl bromide or benzyl chloride to the reaction mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product, tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, is then purified by column chromatography.

Part 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt.

  • Deprotection: Dissolve the purified N-benzylated intermediate in a suitable solvent such as dichloromethane or dioxane. Add an excess of a strong acid, typically hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for a few hours. The deprotection is usually rapid and can be monitored by TLC.

  • Isolation of the Salt: If HCl in an organic solvent was used, the dihydrochloride salt often precipitates out of the solution and can be collected by filtration. If TFA was used, the solvent is removed under reduced pressure, and the residue is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

SynthesisWorkflow cluster_protection Part 1: Mono-Boc Protection cluster_benzylation Part 2: N-Benzylation cluster_deprotection Part 3: Deprotection & Salt Formation Start 2,7-Diazaspiro[3.5]nonane Step1 Dissolve in DCM, add Et3N Start->Step1 Step2 Add Boc2O at 0 °C Step1->Step2 Step3 Stir at RT, 12-24h Step2->Step3 Product1 tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Step3->Product1 Step4 Dissolve in DMF, add K2CO3 Product1->Step4 Step5 Add Benzyl Bromide Step4->Step5 Step6 Heat at 60-80 °C Step5->Step6 Product2 tert-Butyl 7-benzyl-2,7-diazaspiro[3.5] nonane-2-carboxylate Step6->Product2 Step7 Dissolve in DCM Product2->Step7 Step8 Add 4M HCl in Dioxane Step7->Step8 Step9 Stir at RT Step8->Step9 FinalProduct 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride Step9->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the 2,7-diazaspiro[3.5]nonane core makes it an attractive scaffold for the design of novel bioactive molecules. This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas.

Antitubercular Agents

Derivatives of 2,7-diazaspiro[3.5]nonane have shown significant promise as potent antitubercular agents. The intact 2,7-diazaspiro[3.5]nonane moiety has been identified as being essential for the biological activity of these compounds. This highlights the importance of 7-Benzyl-2,7-diazaspiro[3.5]nonane as a building block for the synthesis of new and effective treatments for tuberculosis.

Sigma Receptor Ligands

The 2,7-diazaspiro[3.5]nonane core is considered a "privileged structure" for the development of ligands for sigma receptors (S1R and S2R). These receptors are implicated in a variety of neurological and psychiatric disorders. The ability to synthesize derivatives with specific substitutions on the diazaspiro core, facilitated by intermediates like 7-Benzyl-2,7-diazaspiro[3.5]nonane, allows for the fine-tuning of binding affinity and selectivity for sigma receptor subtypes.

Applications cluster_applications Therapeutic Applications cluster_targets Molecular Targets Core 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride Antitubercular Antitubercular Agents Core->Antitubercular SigmaLigands Sigma Receptor Ligands Core->SigmaLigands TBEnzymes Tuberculosis Enzymes Antitubercular->TBEnzymes S1R Sigma-1 Receptor SigmaLigands->S1R S2R Sigma-2 Receptor SigmaLigands->S2R

Caption: Key application areas of the 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, while requiring careful strategic planning, provides access to a unique spirocyclic scaffold that is increasingly being incorporated into novel drug candidates. The demonstrated importance of the 2,7-diazaspiro[3.5]nonane core in the development of antitubercular agents and sigma receptor ligands underscores the significance of this intermediate for researchers and scientists in the field of drug discovery. As the demand for innovative therapeutics with improved physicochemical and pharmacological properties continues to grow, the utility of spirocyclic scaffolds, and by extension key intermediates like this compound, is set to expand.

References

Sources

Preamble: The Role of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 2,7-Diazaspiro[3.5]nonane Scaffold: A Versatile Platform in Modern Drug Discovery

Initial inquiry into the specific mechanism of action for 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride reveals its primary role in the pharmaceutical landscape is that of a drug intermediate.[1] This compound serves as a sophisticated building block for the synthesis of more complex, biologically active molecules. While a defined mechanism of action for this particular precursor is not established, the core scaffold, 2,7-diazaspiro[3.5]nonane, is of significant interest in medicinal chemistry. This guide, therefore, will explore the diverse and potent mechanisms of action exhibited by various therapeutic agents built upon this unique and rigid three-dimensional structure.

Introduction to the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane core is a privileged heterocyclic motif characterized by a rigid, three-dimensional spirocyclic system containing two nitrogen atoms. This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Its synthetic tractability allows for diverse functionalization at the nitrogen atoms, enabling the exploration of a wide chemical space to optimize pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, from infectious diseases to oncology and neurology.[2]

Chapter 1: Modulators of Sigma Receptors for Neurological Disorders

The 2,7-diazaspiro[3.5]nonane framework has been successfully employed to develop potent ligands for sigma receptors (S1R and S2R).[2] These receptors are implicated in a variety of cellular functions and are attractive targets for the treatment of neuropathic pain and neurodegenerative diseases.[3]

Mechanism of Action: Sigma Receptor Modulation

Sigma receptors are unique intracellular proteins, with S1R primarily located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, S1R can translocate and modulate the activity of various ion channels and signaling proteins. The diazaspiro scaffold can be tailored to produce both agonists and antagonists, leading to distinct downstream effects. For instance, S1R agonists can promote neuroprotective pathways, while antagonists are being explored for other neurological conditions.[2][3]

Illustrative Signaling Pathway: S1R-Mediated Neuroprotection

sigma_receptor_pathway ligand Diazaspiro-based S1R Agonist s1r Sigma-1 Receptor (S1R) (ER Membrane) ligand->s1r Binds to ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release Modulation ip3r->ca_release downstream Neuroprotective Pathways ca_release->downstream

Caption: S1R agonist binding and downstream neuroprotective signaling.

Experimental Protocol: S1R Radioligand Binding Assay

A standard method to determine the affinity of a novel diazaspiro derivative for the S1R is a competitive radioligand binding assay.

Methodology:

  • Tissue Preparation: Rat liver homogenates, a rich source of S1R, are prepared in a Tris-HCl buffer.

  • Assay Components: The assay mixture includes the tissue homogenate, a radioligand such as -pentazocine, and varying concentrations of the test compound (the diazaspiro derivative).

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the S1R.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is then used to determine the binding affinity (Ki).

Chapter 2: Targeting Mycobacterium tuberculosis through DprE1 Inhibition

Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have emerged as potent antitubercular agents, demonstrating excellent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[2]

Mechanism of Action: Inhibition of DprE1

The primary mechanism of action for these compounds is the inhibition of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1).[2] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death.

Illustrative Workflow: DprE1 Inhibition Assay

dpre1_inhibition_workflow compound Diazaspiro Derivative dpre1 Recombinant DprE1 Enzyme compound->dpre1 reaction Enzymatic Reaction dpre1->reaction substrate Substrate (e.g., DPR) substrate->dpre1 detection Product Detection (e.g., Fluorescence) reaction->detection

Caption: Workflow for assessing DprE1 enzymatic inhibition.

Chapter 3: Covalent Inhibitors of Oncogenic KRAS G12C

The RAS family of proteins are key regulators of cellular proliferation, and mutations in RAS genes are major drivers of human cancers.[4] The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into a series of potent covalent inhibitors targeting the KRAS G12C mutation.[4]

Mechanism of Action: Covalent Binding to KRAS G12C

These inhibitors typically feature a reactive "warhead," such as an acryloyl group, attached to the diazaspiro core. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been shown to bind in the switch-II pocket of the KRAS G12C protein.[4] This allows the reactive group to form a covalent bond with the mutated cysteine residue at position 12, locking the protein in an inactive state and inhibiting downstream oncogenic signaling.

Data Summary: Activity of a Lead KRAS G12C Inhibitor
CompoundTargetIn Vitro ActivityIn Vivo ModelOutcome
7b KRAS G12CPotent covalent inhibitorNCI-H1373 xenograftDose-dependent antitumor effect[4]

Chapter 4: Bioisosteric Replacement in PARP Inhibitors

The 2,7-diazaspiro[3.5]nonane core has also been explored as a bioisostere for other common heterocyclic motifs in drug molecules, such as piperazine.

Case Study: Olaparib Analogs

In the framework of the PARP-1 inhibitor olaparib, replacing the piperazine core with a diazaspiro system has been investigated. This modification can alter the physicochemical properties of the molecule, potentially leading to a different pharmacological profile, such as reduced DNA damage and cytotoxicity, while maintaining favorable binding to the target.

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold is a testament to the power of rational drug design. Its rigid, three-dimensional structure provides a versatile platform for developing highly selective and potent ligands for a diverse array of biological targets. From modulating intracellular signaling in the central nervous system to inhibiting essential enzymes in pathogenic bacteria and oncogenic proteins in cancer, the applications of this privileged core continue to expand. The use of this compound as a key intermediate facilitates the synthesis and exploration of novel therapeutics based on this promising scaffold, highlighting its importance in the ongoing quest for new and improved medicines.

References

  • Benchchem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7.
  • MedChemExpress. (n.d.). This compound | Drug Intermediate.
  • Benchchem. (n.d.). 2-Benzyl-2,7-diazaspiro[3.5]nonane|Research Chemical.
  • MySkinRecipes. (n.d.). 7-BENZOYL-2,7-DIAZASPIRO[3.5]NONANE.
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.

Sources

The Strategic Derivatization of 7-Benzyl-2,7-diazaspiro[3.5]nonane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, offers a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this versatile scaffold, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and showcase the biological significance of key derivatives, underscoring the potential of this unique molecular framework in addressing contemporary therapeutic challenges.

The 7-Benzyl-2,7-diazaspiro[3.5]nonane Core: A Foundation for Innovation

The 2,7-diazaspiro[3.5]nonane moiety is a bicyclic amine featuring a central spiro-carbon atom linking a four-membered azetidine ring and a six-membered piperidine ring. This arrangement imparts a rigid, three-dimensional geometry, a desirable trait in drug design for enhancing target engagement and specificity. The benzyl group at the 7-position not only serves as a common synthetic handle but can also contribute to the pharmacophore of the final compound. The dihydrochloride salt form enhances the solubility and stability of the parent compound, making it a convenient starting material for further chemical modifications.

The strategic value of spirocyclic scaffolds, such as the diazaspiro[3.5]nonane core, lies in their ability to improve crucial drug-like properties. Shifting from planar structures to molecules with a higher fraction of sp3-hybridized carbons generally correlates with enhanced solubility, improved metabolic stability, and better pharmacokinetic (PK) profiles.[1] The rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the spatial orientation of functional groups for improved binding affinity and selectivity towards biological targets.[1]

Synthetic Strategies for Derivatization: Mastering the Core

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The secondary amine in the azetidine ring and the tertiary amine in the piperidine ring (once the benzyl group is in place) provide opportunities for selective functionalization. However, to achieve regioselective derivatization, a protecting group strategy is often essential.

Synthesis of Mono-Protected Intermediates: The Key to Selectivity

To selectively derivatize the 2-position of the diazaspiro[3.5]nonane core, it is crucial to first protect one of the amine functionalities. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3] The synthesis of mono-Boc protected intermediates, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, is a critical first step.[4][5]

Experimental Protocol: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Reaction Setup: To a solution of 2,7-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM) or a biphasic system of THF and water, add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.

  • Base Addition: Add a mild base, such as sodium bicarbonate or triethylamine, to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-Boc protected intermediate.

Derivatization of the Unprotected Amine

With one of the nitrogens protected, the remaining free secondary amine can be functionalized through various standard organic transformations:

  • N-Alkylation: Introduction of alkyl, aryl, or heteroaryl groups can be achieved by reacting the mono-Boc protected intermediate with a suitable halide (e.g., benzyl bromide, alkyl iodide) in the presence of a mild base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • N-Acylation: Acyl groups can be introduced by reacting the intermediate with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. This allows for the incorporation of amide functionalities, which can be important for target interactions.

  • Reductive Amination: This powerful reaction allows for the formation of a new carbon-nitrogen bond by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a commonly used mild reducing agent for this transformation.

Deprotection and Further Functionalization

The final step in many synthetic sequences is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the protected compound with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent like dioxane or methanol.[2][3][6] The resulting free amine can then be subjected to further derivatization if desired, allowing for the synthesis of a diverse library of compounds from a common intermediate.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane or ethyl acetate.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, a basic work-up can be performed.

Therapeutic Applications of 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives

The unique structural features of the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold have been exploited in the development of novel therapeutic agents across various disease areas. Below are two prominent examples showcasing the potential of this versatile core.

Broad-Spectrum Antimycobacterial Agents

Tuberculosis (TB) and infections caused by nontuberculous mycobacteria (NTM) pose a significant global health threat. Benzothiazinones (BTZs) are a class of potent inhibitors of the mycobacterial enzyme DprE1. However, their efficacy against NTM is often limited due to a Cys387Ala mutation in the NTM DprE1 target.

In a recent study, researchers identified that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety into the BTZ scaffold led to compounds with potent activity against both M. tuberculosis (MTB) and NTM strains. The lead compound, B2 , demonstrated excellent in vitro activity and favorable oral pharmacokinetic profiles.

CompoundMTB H37Rv MIC (µg/mL)M. abscessus ATCC 19977 MIC (µg/mL)
PBTZ169 <0.01>50
B2 <0.01<0.03125

Data sourced from Wu, J. et al. (2025).[7]

Mechanistic studies revealed that the R-enantiomer of B2, B2-1 , establishes a stable electrostatic interaction with Asp326 of M. abscessus DprE1. This residue is highly conserved across mycobacterial species, suggesting a basis for the broad-spectrum activity of these novel derivatives. This work highlights how the 2,7-diazaspiro[3.5]nonane core can be utilized to overcome drug resistance and develop next-generation antimycobacterial agents.

G cluster_0 Drug-Target Interaction cluster_1 Therapeutic Outcome B2-1 B2-1 (R-enantiomer) (2-Benzyl-2,7-diazaspiro[3.5]nonane derivative) DprE1 M. abscessus DprE1 (Drug Target) B2-1->DprE1 Inhibition Asp326 Asp326 (Conserved Residue) B2-1->Asp326 Electrostatic Interaction DprE1->Asp326 Contains BroadSpectrum Broad-Spectrum Antimycobacterial Activity DprE1->BroadSpectrum Leads to

Modulators of Sigma Receptors for CNS Disorders

Sigma receptors (S1R and S2R) are recognized as important targets for the development of therapeutics for a range of central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. The 2,7-diazaspiro[3.5]nonane core has been identified as a privileged scaffold for the development of potent and selective sigma receptor ligands.[8]

A study exploring derivatives of 2,7-diazaspiro[3.5]nonane revealed compounds with high affinity for S1R.[9][10] Notably, subtle structural modifications to the scaffold could modulate the functional activity of the ligands, yielding either S1R antagonists or agonists.

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R SelectivityFunctional Profile
4b 2.72710Agonist
5b 131027.8Antagonist

Data sourced from Amato, G. et al. (2023).[9][11]

In vivo studies demonstrated that the S1R antagonist 5b produced a significant antiallodynic effect in a model of neuropathic pain, an effect that was reversed by a selective S1R agonist, confirming the mechanism of action.[9][10] Conversely, the S1R agonist 4b was devoid of an antiallodynic effect on its own but could reverse the effect of a known S1R antagonist.[9][10] This research underscores the potential of the 2,7-diazaspiro[3.5]nonane scaffold in fine-tuning the pharmacological profile of CNS-active compounds.

G cluster_0 Ligand Synthesis cluster_1 Biological Activity Diazaspiro_Core 2,7-Diazaspiro[3.5]nonane Core Derivatization Structural Modification Diazaspiro_Core->Derivatization Agonist Compound 4b (S1R Agonist) Derivatization->Agonist Antagonist Compound 5b (S1R Antagonist) Derivatization->Antagonist S1R Sigma-1 Receptor (S1R) Agonist->S1R Binds to Antagonist->S1R Binds to Analgesia Analgesia (Antiallodynic Effect) Antagonist->Analgesia Induces

Characterization and In Vitro ADME Profiling

Structural Characterization

The unambiguous characterization of novel 7-benzyl-2,7-diazaspiro[3.5]nonane derivatives is paramount. A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of key functional groups, and establishing the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

In Vitro ADME Assessment

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to identify compounds with favorable pharmacokinetic profiles.[12][13][14] Key in vitro assays include:

  • Solubility: Determining the aqueous solubility of a compound is crucial as it can impact oral absorption.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across biological membranes.

  • Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes can provide an early indication of its metabolic fate.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins can influence its distribution and clearance.

The inherent properties of spirocyclic scaffolds often lead to improved ADME characteristics compared to their flatter counterparts, making the 7-benzyl-2,7-diazaspiro[3.5]nonane core an attractive starting point for the design of orally bioavailable drugs.[1]

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique three-dimensional structure, coupled with the potential for selective derivatization, provides a robust platform for the design of novel therapeutic agents with improved pharmacological properties. The successful development of potent and broad-spectrum antimycobacterial agents and functionally distinct sigma receptor modulators from this core structure validates its utility and potential. As the demand for innovative drug candidates with enhanced efficacy and safety profiles continues to grow, the strategic application of privileged scaffolds like 7-benzyl-2,7-diazaspiro[3.5]nonane will undoubtedly play a pivotal role in the future of drug discovery.

References

The Rising Profile of 7-Benzyl-2,7-diazaspiro[3.5]nonane Analogs in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, the 2,7-diazaspiro[3.5]nonane core has emerged as a privileged structure, capable of orienting substituents in distinct vectors to engage with biological targets effectively. This technical guide provides an in-depth analysis of the biological activity of 7-benzyl-2,7-diazaspiro[3.5]nonane analogs, a class of compounds demonstrating significant potential across diverse therapeutic areas, including central nervous system (CNS) disorders and infectious diseases. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key biological findings that underscore the growing importance of this molecular framework in modern drug discovery.

Introduction: The Spirocyclic Advantage in Drug Design

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery due to their inherent structural rigidity and three-dimensionality.[1] This unique topology offers several advantages over more traditional flat, aromatic structures. By constraining the conformation of the molecule, spirocyclic scaffolds can lead to a more precise fit with the binding pocket of a biological target, often resulting in enhanced potency and selectivity.[2][3] The introduction of sp3-rich spirocenters can also improve physicochemical properties such as solubility and metabolic stability, key determinants of a drug's pharmacokinetic profile.[4]

The 2,7-diazaspiro[3.5]nonane scaffold, in particular, provides a versatile platform for the development of novel therapeutics. The presence of two nitrogen atoms at positions 2 and 7 allows for the introduction of diverse substituents, enabling a systematic exploration of the chemical space and the fine-tuning of pharmacological activity. The 7-benzyl group is a common feature in many active analogs, serving as a crucial pharmacophoric element for interaction with various biological targets.

Synthetic Strategies for 7-Benzyl-2,7-diazaspiro[3.5]nonane Analogs

The construction of the 2,7-diazaspiro[3.5]nonane core and its subsequent functionalization are key to accessing a diverse library of analogs for biological screening. A common synthetic approach involves a multi-step sequence, often starting from commercially available precursors.

Diagram: General Synthetic Workflow

G A Starting Materials (e.g., piperidin-4-one derivatives) B Construction of Azetidine Ring A->B Multistep sequence C Formation of Spirocyclic Core B->C Cyclization D Introduction of Benzyl Group at N7 C->D Reductive amination or N-alkylation E Functionalization at N2 D->E N-alkylation, acylation, or reductive amination F Final Analog E->F

Caption: A generalized workflow for the synthesis of 7-benzyl-2,7-diazaspiro[3.5]nonane analogs.

Experimental Protocol: Synthesis of a Representative 7-Benzyl-2,7-diazaspiro[3.5]nonane Analog

The following protocol outlines a general procedure for the synthesis of a 7-benzyl-2-(substituted)-2,7-diazaspiro[3.5]nonane analog, based on established methodologies.

Step 1: Synthesis of a Protected 2,7-diazaspiro[3.5]nonane

A detailed, multi-step synthesis is typically required to construct the core diazaspirocycle, often involving protection of one of the nitrogen atoms (e.g., with a Boc group) to allow for selective functionalization of the other.

Step 2: N-Benzylation at the 7-position

  • To a solution of the protected 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base such as triethylamine (1.5 eq).

  • Add the desired benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzylated intermediate.

Step 3: Deprotection of the N2-position

  • Dissolve the N-benzylated intermediate in a suitable solvent (e.g., DCM).

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA) for a Boc group, and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected product, often as a salt.

Step 4: N-Substitution at the 2-position

  • To a solution of the deprotected 7-benzyl-2,7-diazaspiro[3.5]nonane (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the final product by column chromatography or crystallization to yield the desired 7-benzyl-2-(substituted)-2,7-diazaspiro[3.5]nonane analog.

Biological Activities and Structure-Activity Relationships

Analogs of 7-benzyl-2,7-diazaspiro[3.5]nonane have demonstrated a remarkable range of biological activities, with the most significant findings in the areas of CNS disorders and infectious diseases.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse.[4] Several 7-benzyl-2,7-diazaspiro[3.5]nonane analogs have been identified as potent and selective D3 receptor antagonists.

Structure-Activity Relationship (SAR) Insights:

  • The 2,7-diazaspiro[3.5]nonane core: This scaffold appears to be crucial for high-affinity binding to the D3 receptor.

  • The 7-benzyl group: This moiety is a key pharmacophoric feature, likely interacting with a hydrophobic pocket in the receptor. Substitutions on the phenyl ring can modulate affinity and selectivity.

  • The substituent at the 2-position: The nature of the group at the N2 position significantly influences the pharmacological profile. Often, an extended chain connecting to another aromatic or heteroaromatic ring system is beneficial for high affinity.

Compound IDR1 (at N2)D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
Analog A 4-(4-chlorophenyl)butyl1.2350292
Analog B 4-(2-methoxyphenyl)butyl2.5520208
Analog C 3-phenylpropyl8.71500172

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.

G D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates Akt Akt/mTOR pathway G_protein->Akt Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Modulates GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activation Antagonist 7-Benzyl-2,7-diazaspiro[3.5]nonane Analog (Antagonist) Antagonist->D3R Blocks

Caption: Simplified signaling cascade of the dopamine D3 receptor and the inhibitory action of the antagonist analogs.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents. Certain 7-benzyl-2,7-diazaspiro[3.5]nonane analogs, particularly those incorporated into a benzothiazinone scaffold, have shown potent activity against Mycobacterium tuberculosis.[5]

These compounds often target the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[6][7]

Structure-Activity Relationship (SAR) Insights:

  • The 2,7-diazaspiro[3.5]nonane moiety: This part of the molecule is critical for the antitubercular activity.[8]

  • The benzyl group at the 2-position: Modifications to the benzyl group can significantly impact potency. For instance, the introduction of a methyl group at the benzylic carbon has been shown to improve the pharmacokinetic profile while maintaining high activity.[5]

  • The benzothiazinone core: This is a well-established pharmacophore for DprE1 inhibition.

Compound IDR (on Benzyl)MIC (μg/mL) vs. M. tuberculosis H37Rv
Analog D H<0.016
Analog E 4-F<0.016
Analog F 4-CF3<0.016

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.

G DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1->DPA Catalyzes epimerization CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall Inhibitor 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Analog Inhibitor->DprE1 Inhibits

Caption: Inhibition of the mycobacterial cell wall synthesis pathway by targeting the DprE1 enzyme.

Other Biological Activities

Beyond their well-documented effects on dopamine D3 receptors and Mycobacterium tuberculosis, 7-benzyl-2,7-diazaspiro[3.5]nonane analogs have shown promise in other areas:

  • Sigma Receptors: The 2,7-diazaspiro[3.5]nonane core is a privileged scaffold for developing ligands for sigma-1 and sigma-2 receptors, which are implicated in pain, neurodegeneration, and addiction.[9]

  • Anticancer Activity: Some diazaspiro compounds have been investigated for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma.[1][10][11]

Future Perspectives and Conclusion

The 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The unique three-dimensional arrangement of substituents afforded by the spirocyclic core allows for the design of potent and selective modulators of a variety of biological targets. The compelling in vitro and in vivo data for analogs targeting the dopamine D3 receptor and mycobacterial DprE1 enzyme highlight the significant potential of this chemical class.

Future research in this area will likely focus on:

  • Expansion of the SAR: A more comprehensive exploration of the chemical space around the 7-benzyl-2,7-diazaspiro[3.5]nonane core is warranted to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Biological Targets: Given the promiscuity of this scaffold, it is likely that analogs will exhibit activity at other therapeutically relevant targets.

  • Preclinical and Clinical Development: The most promising candidates will need to be advanced through rigorous preclinical and, ultimately, clinical studies to validate their therapeutic potential.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2055544]
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28117676/]
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/170]
  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29125762/]
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [URL: https://dndi.org/research-development/publications/spirocyclic-compounds-as-innovative-tools-in-drug-discovery-for-medicinal-chemists/]
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01684]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/359516694_Recent_in_vivo_advances_of_spirocyclic_scaffolds_for_drug_discovery]
  • Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. Benchchem. [URL: https://www.benchchem.com/application-notes/2-n-propyl-pramipexole-d4-b15144909]
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem. [URL: https://www.benchchem.
  • human Dopamine D3 Receptor Cell Line. Revvity. [URL: https://www.revvity.com/resources/technical-resources/application-notes/human-dopamine-d3-receptor-cell-line.pdf]
  • Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32460114/]
  • Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19299580/]
  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127901/]
  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012295/]
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-7-benzyl-2-methyl-2-7-diazaspiro-4-4-nonane-dihydrochloride]
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. [URL: https://patents.google.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35917812/]
  • 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride. MedChemExpress. [URL: https://www.medchemexpress.com/7-benzyl-2-7-diazaspiro-3.5-nonane-dihydrochloride.html]
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [URL: https://www.researchgate.
  • 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane. Benchchem. [URL: https://www.benchchem.com/product/b135380517]
  • 2-Benzyl-2,7-diazaspiro[3.5]nonane. Benchchem. [URL: https://www.benchchem.com/product/B1177685]
  • Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. ResearchGate. [URL: https://www.researchgate.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325852/]
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/23/18/10793]
  • Sigma Receptors. Tocris Bioscience. [URL: https://www.tocris.com/pharmacology/sigma-receptors]

Sources

The 7-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as "privileged structures." Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved target specificity, enhanced metabolic stability, and better aqueous solubility. This guide delves into the burgeoning significance of a particularly compelling spirocyclic core: the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold. This framework, featuring a unique fusion of an azetidine and a piperidine ring, has garnered considerable attention as a versatile building block in the design of innovative therapeutics, most notably in the fields of infectious diseases and neuroscience.

The 2,7-Diazaspiro[3.5]nonane Core: Physicochemical Properties and Synthetic Rationale

The 2,7-diazaspiro[3.5]nonane core presents a rigid, yet conformationally defined, three-dimensional structure. The presence of two nitrogen atoms at positions 2 and 7 provides multiple points for chemical modification, allowing for the fine-tuning of steric bulk, electronics, and hydrogen bonding potential. The benzyl group at the 7-position is a common feature in many active compounds, often serving to occupy a hydrophobic pocket in the target protein. The choice of this scaffold is frequently driven by its potential to act as a bioisosteric replacement for more conventional ring systems, such as piperazine, offering a novel chemical space with potentially improved drug-like properties.

General Synthetic Strategies for the 2,7-Diazaspiro[3.5]nonane Core

The construction of the 2,7-diazaspiro[3.5]nonane core can be approached through several synthetic routes. A common strategy involves a multi-step sequence starting from commercially available materials. The following workflow illustrates a typical approach to obtaining the orthogonally protected N-Boc-2,7-diazaspiro[3.5]nonane, a key intermediate for further derivatization.

A Commercially Available Starting Materials B Multi-step Synthesis A->B Reaction Sequence C N-Boc-2,7-diazaspiro[3.5]nonane B->C Cyclization & Protection D Deprotection C->D Acidic Conditions E Functionalization (e.g., Benzylation) D->E Alkylation F Target Compound E->F Final Product

Caption: General synthetic workflow for 2,7-diazaspiro[3.5]nonane derivatives.

Experimental Protocol: Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol outlines a representative synthesis of the N-Boc protected diazaspirocycle, a versatile intermediate for further elaboration.

Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate

  • To a solution of diethyl malonate in a suitable solvent such as ethanol, add a base like sodium ethoxide.

  • To this solution, add 1-benzyl-4-(bromomethyl)piperidine.

  • Reflux the reaction mixture for several hours.

  • After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired product.

Step 2: Reduction to (1-benzylpiperidine-4,4-diyl)dimethanol

  • The diester from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • Lithium aluminum hydride (LiAlH4) is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion.

  • The reaction is carefully quenched with water and sodium hydroxide solution, and the product is extracted and purified.

Step 3: Mesylation and Cyclization to 7-benzyl-2,7-diazaspiro[3.5]nonane

  • The diol is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0°C.

  • A base such as triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

  • After stirring, the reaction mixture is warmed to room temperature to facilitate the intramolecular cyclization.

  • The product is isolated through an aqueous workup and purified by chromatography.

Step 4: Boc Protection to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • The synthesized 7-benzyl-2,7-diazaspiro[3.5]nonane is dissolved in a solvent like DCM.

  • Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine are added.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The product is purified by column chromatography to afford the orthogonally protected intermediate.

Application in Antitubercular Drug Discovery: Targeting DprE1

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular agents with novel mechanisms of action. One of the most promising new targets in Mtb is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall.

The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has been identified as a key component in a new class of highly potent benzothiazinone (BTZ) inhibitors of DprE1. These compounds have demonstrated excellent in vitro activity against both drug-sensitive and MDR-TB strains.[1][2]

Mechanism of Action: Covalent Inhibition of DprE1

Benzothiazinones containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety act as irreversible inhibitors of DprE1. The mechanism involves the reduction of a nitro group on the BTZ core within the mycobacterium, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to the inactivation of the enzyme and subsequent cell death.[1]

cluster_0 Mycobacterium tuberculosis cluster_1 DprE1 Enzyme A BTZ Prodrug (with 2-benzyl-2,7-diazaspiro[3.5]nonane) B Nitro Reduction A->B C Reactive Nitroso Intermediate B->C E Covalent Adduct Formation C->E D Active Site (Cys387) D->E F DprE1 Inactivation E->F G Cell Wall Synthesis Inhibition F->G H Bacterial Cell Death G->H

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

Structure-Activity Relationship (SAR) of Antitubercular Derivatives

Systematic modification of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has provided valuable insights into the SAR for anti-TB activity. The following table summarizes the activity of representative compounds.

CompoundR1 (at benzylic carbon)R2 (on benzyl ring)MIC (μg/mL) against Mtb H37Rv
1 HH<0.016
2a H4-F<0.016
2d CH3H<0.016
3 4-fluorophenylH>16

Data compiled from published literature.[1]

The SAR studies reveal that:

  • The intact 2-benzyl-2,7-diazaspiro[3.5]nonane moiety is crucial for potent activity, as replacing it with other cyclic amines leads to a significant loss of potency.

  • Small alkyl substitutions at the benzylic carbon (R1), such as a methyl group, are well-tolerated and can lead to improved pharmacokinetic profiles.[2]

  • Substitution on the benzyl ring (R2) can influence activity, with electron-withdrawing groups often being favorable.

  • Bulky substituents at the benzylic position, such as a 4-fluorophenyl group, are detrimental to activity, likely due to steric hindrance in the DprE1 active site.[1]

Pharmacokinetic Profile of a Lead Compound

Compound 2d , with a methyl group at the benzylic carbon, has emerged as a promising lead candidate. It exhibits good safety and efficacy in an acute mouse model of TB, along with a favorable pharmacokinetic profile compared to earlier generation BTZs.[2]

ParameterValue
Cmax (ng/mL) 1256
Tmax (h) 2
AUC (ng·h/mL) 8765
t1/2 (h) 3.5

Pharmacokinetic data for compound 2d in mice.[2]

Application in Neuroscience: Modulating Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). They are involved in a multitude of cellular functions and have been implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. The 2,7-diazaspiro[3.5]nonane scaffold has proven to be a privileged core for the development of potent and selective sigma receptor ligands.

The Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and neuronal plasticity.[3]

cluster_0 Endoplasmic Reticulum A Sigma-1 Receptor B IP3 Receptor A->B Modulation E Modulation of Ion Channels A->E D Ca2+ Release from ER B->D C Ligand (e.g., 2,7-diazaspiro[3.5]nonane derivative) C->A Binding F Neuronal Excitability D->F E->F G Neuroprotection F->G

Caption: Simplified Sigma-1 receptor signaling pathway.

Structure-Activity Relationship of Sigma Receptor Ligands

The versatility of the 2,7-diazaspiro[3.5]nonane scaffold allows for the development of both σ1 and σ2 selective ligands, as well as compounds with agonist or antagonist profiles. The nature of the substituents on the diazaspiro core dictates the affinity and functional activity.

CompoundR (at N2)Ki (nM) σ1Ki (nM) σ2Functional Activity
4a Benzyl15150Antagonist
4b 3-Phenylpropyl2.727Agonist
5b N-benzyl-N-methyl13102Antagonist

Data compiled from published literature.

The SAR for sigma receptor ligands reveals that:

  • The 2,7-diazaspiro[3.5]nonane core is a key determinant for high affinity.

  • The nature of the substituent at the N2 position is critical for both affinity and functional activity. For instance, a 3-phenylpropyl group in compound 4b confers potent σ1 agonism, while a benzyl group in 4a leads to antagonism.

  • The presence of a second basic nitrogen atom can contribute to high affinity for the σ1 receptor.

Experimental Protocol: Sigma Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of test compounds for sigma receptors.

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain).

  • Radioligand (e.g., -pentazocine for σ1, [³H]DTG for σ1/σ2).

  • Test compounds (2,7-diazaspiro[3.5]nonane derivatives).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For σ2 receptor binding, a masking ligand for the σ1 receptor (e.g., (+)-pentazocine) is included when using a non-selective radioligand like [³H]DTG.[4]

  • After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold has firmly established itself as a privileged core in medicinal chemistry. Its unique structural features have been successfully exploited to develop potent and selective inhibitors of the Mtb enzyme DprE1, offering a promising new avenue for the treatment of tuberculosis. Furthermore, its versatility as a template for the design of high-affinity sigma receptor modulators highlights its potential for the development of novel therapeutics for a range of central nervous system disorders.

Future research in this area will likely focus on:

  • Further optimization of the pharmacokinetic and toxicological profiles of antitubercular lead compounds.

  • In-depth investigation of the in vivo efficacy of these compounds in chronic TB infection models.

  • Elucidation of the detailed molecular mechanisms underlying the agonist and antagonist activities of the sigma receptor ligands.

  • Exploration of the therapeutic potential of these sigma receptor modulators in various disease models.

The continued exploration of the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold and its derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in infectious diseases and neuroscience.

References

  • Hayashi, T., & Su, T. P. (2005). The sigma-1 receptor chaperone at the ER-mitochondrion interface. Cell, 122(6), 817-819.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Fontanilla, D., Johannessen, M., Hajipour, A. R., Cozzi, N. V., Jackson, M. B., & Ruoho, A. E. (2008). The hallucinogen N, N-dimethyltryptamine (DMT)
  • Li, X., Wu, J., Wang, A., Lu, Y., Lv, K., Ma, C., ... & Liu, M. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European journal of medicinal chemistry, 200, 112409. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Li, X., et al. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry, 200, 112409.
  • Wang, A., et al. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry, 200, 112409.

Sources

Harnessing the 7-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold: A Technical Guide to Accelerating Broad-Spectrum Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant mycobacterial infections, including tuberculosis (TB) and nontuberculous mycobacterial (NTM) diseases, necessitates the urgent development of novel therapeutics with new mechanisms of action. This in-depth technical guide explores the pivotal role of the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold as a promising framework in modern antimycobacterial drug discovery. We will dissect the discovery, medicinal chemistry optimization, and mechanistic insights of a novel class of benzothiazinones (BTZs) incorporating this unique spirocyclic moiety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols that underscore the potential of this scaffold to deliver next-generation, broad-spectrum antimycobacterial agents.

The Imperative for Novel Antimycobacterial Scaffolds

Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a leading cause of death from a single infectious agent worldwide.[1] The challenge is compounded by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of MTB.[2][3] Furthermore, infections caused by NTM, such as M. abscessus, are increasingly prevalent and notoriously difficult to treat due to intrinsic resistance to many conventional antibiotics.[4]

Spirocyclic compounds have emerged as a promising area in medicinal chemistry due to their rigid, three-dimensional structures that can enhance target selectivity and improve physicochemical properties.[2][3][5] This structural complexity offers an escape from the "flatland" of traditional aromatic scaffolds, providing new vectors for molecular interactions. This guide focuses on a particularly promising spiro-heterocycle: 7-benzyl-2,7-diazaspiro[3.5]nonane.

Discovery of the 2-Benzyl-2,7-diazaspiro[3.5]nonane Moiety as an Antimycobacterial Pharmacophore

The journey to identifying the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold began with the challenge of overcoming resistance to existing benzothiazinone (BTZ) inhibitors. Potent BTZs like PBTZ169, which target the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), are highly effective against MTB but fail against NTM. This is largely due to a key mutation (Cys387Ala) in the NTM DprE1 enzyme.[4][6]

A high-throughput screening of an extensive in-house library of 529 BTZ derivatives against M. abscessus led to a critical breakthrough. Two hits emerged that, unlike the parent BTZ compounds, showed significant activity. The common structural feature of these hits was the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety attached at the C-2 position of the BTZ core.[4][7][8] This discovery established the scaffold not just as a viable structural component, but as a key driver of broad-spectrum activity.

Logical Flow of Discovery

cluster_problem The Challenge cluster_solution The Discovery PBTZ169 PBTZ169 (Potent BTZ) MTB Effective against M. tuberculosis (MTB) PBTZ169->MTB Inhibits DprE1 NTM Ineffective against NTM (e.g., M. abscessus) PBTZ169->NTM Fails to inhibit Screening Screen 529 BTZ Derivatives against M. abscessus Mutation Reason: Cys387Ala mutation in NTM DprE1 NTM->Mutation Mutation->Screening Leads to Hits Identify 2 Active Hits Screening->Hits Yields Scaffold Common Feature: 2-Benzyl-2,7-diazaspiro[3.5]nonane Hits->Scaffold Reveals

Caption: Discovery workflow from clinical challenge to scaffold identification.

Synthesis and Optimization: A Technical Walk-through

The synthesis of the target compounds centers on coupling the spirocyclic amine with the core benzothiazinone structure.

Protocol 1: General Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones
  • Preparation of the Spirocyclic Intermediate:

    • Begin with commercially available N-Boc-2,7-diazaspiro[3.5]nonane.

    • Perform a reductive amination reaction using an appropriate aryl ketone (e.g., para-trifluoromethylacetophenone) in the presence of a reducing agent like sodium triacetoxyborohydride or titanium(IV) isopropoxide and sodium cyanoborohydride.[8] This step introduces the benzyl group at the 2-position.

    • Remove the Boc protecting group using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) to yield the free secondary amine of the 7-benzyl-2,7-diazaspiro[3.5]nonane intermediate.

  • Coupling to the Benzothiazinone Core:

    • React the deprotected spirocyclic amine intermediate with the activated benzothiazinone core. The core typically has a leaving group (e.g., a sulfone) that facilitates nucleophilic aromatic substitution.

    • The reaction is generally carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • The reaction mixture is heated to drive the substitution to completion.

  • Purification:

    • Following the reaction, the crude product is purified using standard chromatographic techniques, typically silica gel column chromatography, to yield the final target compound.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry optimization efforts revealed several key SAR trends that are crucial for achieving high potency.[4][7]

  • The Intact Spirocycle is Essential: Any modification that breaks the spirocyclic ring, such as separating it into a 4-(azetidin-3-yl)piperidine structure, results in a complete loss of antimycobacterial activity.[4][7][8] This underscores the importance of the rigid, three-dimensional conformation conferred by the spiro[3.5]nonane core.

  • The Benzyl Group is Critical: The benzyl substituent at the 2-position of the diazaspiro ring is a key determinant of activity.

  • Substitution on the Benzyl Ring: Potency can be fine-tuned by adding substituents to the benzyl ring. A para-trifluoromethyl group was found to be optimal, leading to the discovery of the lead compound, B2 .[4][8]

  • Chirality Matters: Chiral resolution of the lead compound B2 demonstrated that the R-enantiomer (B2-1 ) was the more active form, highlighting the stereospecific nature of the interaction with the target enzyme.[6]

CompoundC-2 Substituent on Diazaspiro RingR-group on Benzyl RingMIC vs. MTB (μg/mL)MIC vs. M. abscessus (μg/mL)
PBTZ169 (Varies, not diazaspiro)-<0.01>32
B1 Benzyl4-FluoroPotentActive
B2 (Lead) Benzyl4-Trifluoromethyl <0.01 <0.03125 - 2.5
B2-1 (R) Benzyl4-TrifluoromethylPotentMore Active Isomer
E1-4 4-(azetidin-3-yl)piperidine-No ActivityNo Activity
(Data synthesized from findings reported in the Journal of Medicinal Chemistry[4][7][8])

Mechanism of Action: Overcoming Resistance

The broad-spectrum activity of the 2-benzyl-2,7-diazaspiro[3.5]nonane BTZs stems from a novel interaction with the DprE1 enzyme.

While traditional BTZs form a covalent bond with the Cys387 residue in MTB DprE1, this mechanism fails in NTM where the residue is an alanine. Mechanistic studies and molecular modeling of the lead compound B2-1 revealed a different binding mode.[6] The compound establishes a stable electrostatic interaction with a highly conserved aspartic acid residue (Asp326) in the M. abscessus DprE1 active site.[6]

Because this aspartate residue is highly conserved across different mycobacterial species, this new interaction mechanism provides a molecular blueprint for its broad-spectrum activity, effectively bypassing the resistance mechanism associated with the Cys387Ala mutation.

cluster_mtb M. tuberculosis DprE1 cluster_ntm M. abscessus DprE1 cluster_B21 M. abscessus DprE1 PBTZ169 PBTZ169 Cys387 Cys387 PBTZ169->Cys387 Forms Covalent Bond (Inhibition) PBTZ169_NTM PBTZ169 Ala387 Ala387 (Mutation) PBTZ169_NTM->Ala387 No Covalent Bond (Resistance) B21 B2-1 (Diazaspiro BTZ) Asp326 Asp326 (Conserved) B21->Asp326 Forms Electrostatic Interaction (Broad-Spectrum Inhibition)

Sources

Methodological & Application

Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, step-by-step protocol for the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The unique three-dimensional architecture of the 2,7-diazaspiro[3.5]nonane scaffold has garnered significant interest for its potential to improve the physicochemical and pharmacological properties of drug candidates. This document outlines a robust synthetic route, detailing the preparation of key intermediates, including the strategic use of protecting groups, selective N-alkylation, and final salt formation. The protocols provided are designed for researchers and scientists in the field of organic synthesis and drug development, offering insights into the practical execution and rationale behind the experimental choices.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in contemporary drug design. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures by enabling more precise and selective interactions with biological targets. The 2,7-diazaspiro[3.5]nonane core, in particular, provides a rigid framework with two addressable nitrogen atoms, allowing for the creation of diverse molecular libraries with well-defined exit vectors. This structural rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of this scaffold are being explored for a range of therapeutic applications, highlighting its importance as a key building block for novel pharmaceuticals.[1]

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the diazaspirocyclic core, followed by selective functionalization of the nitrogen atoms. The general approach involves:

  • Synthesis of a Mono-Protected 2,7-diazaspiro[3.5]nonane Intermediate: To achieve selective benzylation, one of the nitrogen atoms is temporarily masked with a protecting group, typically a tert-butyloxycarbonyl (Boc) group.

  • Selective N-Benzylation: The unprotected secondary amine is then selectively alkylated with a benzyl group.

  • Deprotection: The protecting group is removed from the second nitrogen atom.

  • Salt Formation: The resulting free diamine is converted to its dihydrochloride salt to improve stability and handling.

This strategy ensures the regioselective introduction of the benzyl group at the desired position.

Synthesis_Workflow A Starting Materials B Step 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane- 7-carboxylate A->B Multi-step synthesis C Step 2: N-Benzylation of tert-Butyl 2,7-diazaspiro[3.5]nonane- 2-carboxylate B->C Benzyl Bromide, Base D Step 3: Boc Deprotection C->D Acidic Deprotection E Step 4: Dihydrochloride Salt Formation D->E HCl F Final Product: 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride E->F

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Intermediate 1)

The synthesis of the mono-Boc-protected diazaspirocycle is a critical first step. While several routes exist, a common approach involves a multi-step sequence starting from commercially available materials. A detailed seven-step synthesis has been described in the patent literature.[2] For the purpose of this guide, we will assume the availability of this key intermediate, which can also be procured from commercial suppliers.

Part 2: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Intermediate 2)

This step involves the selective benzylation of the unprotected secondary amine at the 7-position of the spirocycle.

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Intermediate 1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate as a pure compound.

Rationale: The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction, driving the alkylation to completion. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Part 3: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane (Intermediate 3)

This step involves the removal of the Boc protecting group under acidic conditions.

Materials:

  • tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Intermediate 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Protocol:

  • Dissolve tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise, or alternatively, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.[3]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-benzyl-2,7-diazaspiro[3.5]nonane as the free base. This intermediate is often used in the next step without further purification.

Rationale: The Boc group is labile to strong acids.[4][5] Trifluoroacetic acid or hydrochloric acid efficiently cleaves the tert-butyl carbamate to release the free amine. The workup with a base is necessary to neutralize the excess acid and isolate the free amine product.

Part 4: Synthesis of this compound (Final Product)

This final step converts the free diamine into its more stable and handleable dihydrochloride salt.

Materials:

  • 7-Benzyl-2,7-diazaspiro[3.5]nonane (Intermediate 3)

  • 4M HCl in 1,4-dioxane or ethereal HCl

  • Diethyl ether (Et₂O) or isopropanol

  • Rotary evaporator

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Protocol:

  • Dissolve the crude 7-benzyl-2,7-diazaspiro[3.5]nonane in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane or ethereal HCl (at least 2.2 equivalents) dropwise with stirring.

  • A precipitate should form upon addition of the acid.

  • Continue stirring the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold diethyl ether.

  • Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a solid.

Rationale: The basic nitrogen atoms of the diamine readily react with hydrochloric acid to form the corresponding ammonium chloride salts. The dihydrochloride salt is generally a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateC₁₂H₂₂N₂O₂226.32Solid or Oil
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylateC₁₉H₂₈N₂O₂316.44Solid or Oil
7-Benzyl-2,7-diazaspiro[3.5]nonaneC₁₄H₂₀N₂216.32Oil or Solid
This compoundC₁₄H₂₂Cl₂N₂289.25White to off-white solid

Characterization

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR of this compound: The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and a benzylic singlet around 3.5-3.7 ppm) and the protons of the diazaspiro[3.5]nonane core. The protons adjacent to the nitrogen atoms will appear as multiplets, and their chemical shifts will be influenced by the protonation state. A reference spectrum for a related hydrochloride salt, benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, is available.[6]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (m/z for [M+H]⁺).

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The strategic use of protecting groups allows for the selective functionalization of the diazaspiro[3.5]nonane scaffold, a key building block in the development of novel therapeutics. The protocols provided herein are intended to serve as a practical guide for researchers in the field, facilitating the exploration of this important chemical space in drug discovery programs.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]

  • ResearchGate. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Retrieved from [Link]

  • PubMed. (2005). Highly stereoselective benzylation of N-sulfinylketimines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for: Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Retrieved from [Link]

  • ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?. Retrieved from [Link]

Sources

Application Note & Synthesis Protocol: 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] The protocol herein is built upon established principles of organic synthesis, including protective group chemistry, nucleophilic substitution, and salt formation. We will detail a reliable multi-step synthesis commencing from a commercially available, mono-protected diazaspiro[3.5]nonane precursor. The causality behind experimental choices, such as the selection of protecting groups, reagents, and reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction and Strategic Overview

The 2,7-diazaspiro[3.5]nonane scaffold is a rigid, three-dimensional bicyclic amine structure that has garnered significant attention in medicinal chemistry.[4] Its unique conformational constraints make it a valuable building block for designing ligands with high receptor specificity. The title compound, this compound, serves as a crucial precursor, where the benzyl group acts as a stable protecting group for one nitrogen, while the other remains available for further functionalization after a straightforward deprotection step.

The synthetic strategy is designed for efficiency and scalability, proceeding through three primary stages:

  • Selective N-Benzylation: Introduction of the benzyl group onto the unprotected secondary amine of a mono-Boc-protected 2,7-diazaspiro[3.5]nonane.

  • Boc Deprotection: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the second amine.

  • Salt Formation: Conversion of the resulting free base into the more stable and soluble dihydrochloride salt.

This approach leverages the orthogonal nature of the Boc and Benzyl protecting groups, a cornerstone of modern synthetic strategy, allowing for selective manipulation of the two nitrogen atoms within the spirocyclic core.

Reaction Scheme and Workflow

Overall Synthesis Reaction

The multi-step synthesis is illustrated below, starting from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

G cluster_0 Overall Reaction Scheme A tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate B tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate A->B Step 1: N-Benzylation BnBr, K₂CO₃, ACN C 7-Benzyl-2,7-diazaspiro[3.5]nonane (Free Base) B->C Step 2: Boc Deprotection HCl in Dioxane D This compound (Final Product) C->D Step 3: Salt Formation Excess HCl

Caption: Synthetic route for this compound.

General Experimental Workflow

The logical flow from reaction to final product analysis is depicted in the following workflow diagram.

start Start: Protected Precursor reaction Step 1: N-Benzylation Reaction start->reaction workup1 Aqueous Work-up & Extraction reaction->workup1 purify1 Purification (Column Chromatography) workup1->purify1 deprotection Step 2: Boc Deprotection purify1->deprotection workup2 Solvent Removal deprotection->workup2 salt Step 3: Salt Formation & Precipitation workup2->salt isolate Filtration & Drying salt->isolate end Final Product: Characterization isolate->end

Caption: High-level experimental workflow from starting material to final analysis.

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1104335-55-9C₁₂H₂₂N₂O₂226.32Starting Material
Benzyl Bromide (BnBr)100-39-0C₇H₇Br171.04Lachrymator, handle in fume hood
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, finely powdered
Acetonitrile (ACN)75-05-8C₂H₃N41.05Anhydrous
4 M HCl in 1,4-Dioxane7647-01-0HCl36.46Corrosive
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Anhydrous
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • NMR Spectrometer and Mass Spectrometer for analysis

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Rationale: This step involves a standard nucleophilic substitution (N-alkylation). The secondary amine of the Boc-protected spirocycle acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[5] Anhydrous potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving it to completion.[6] Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Procedure:

  • To a 250 mL round-bottom flask, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (5.00 g, 22.1 mmol, 1.0 eq.).

  • Add anhydrous acetonitrile (100 mL) and stir until the solid is fully dissolved.

  • Add finely powdered anhydrous potassium carbonate (6.11 g, 44.2 mmol, 2.0 eq.).

  • Add benzyl bromide (3.15 mL, 26.5 mmol, 1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The starting material will have a lower Rf than the benzylated product.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 0-5% methanol in dichloromethane) to afford tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate as a clear oil or white solid.

Step 2: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane (Free Base)

Rationale: The Boc protecting group is labile under acidic conditions. A solution of HCl in an inert solvent like 1,4-dioxane effectively cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl chloride (which forms isobutylene).[7] This deprotection is typically clean and high-yielding.

Procedure:

  • Dissolve the purified product from Step 1 (assuming ~22.1 mmol theoretical yield) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (55 mL, 220 mmol, ~10 eq.) dropwise. Gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude dihydrochloride salt of the product as a solid.

  • To obtain the free base for the final step, neutralize the crude salt. Add 1 M NaOH solution until the pH is >12 and extract the free base into dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 7-Benzyl-2,7-diazaspiro[3.5]nonane as an oil. Use this immediately in the next step.

Step 3: Formation of this compound

Rationale: Converting the free base amine to its hydrochloride salt enhances its stability, crystallinity, and handling properties. Using an excess of HCl ensures that both nitrogen atoms are protonated, forming the dihydrochloride salt.[8]

Procedure:

  • Dissolve the free base from Step 2 in a minimal amount of isopropanol or methanol (e.g., 20 mL).

  • Cool the solution to 0 °C.

  • To the stirring solution, add a 4 M solution of HCl in 1,4-dioxane or a solution of HCl in isopropanol dropwise until a precipitate is robustly formed and the solution is highly acidic (check with pH paper). An excess of ~2.5 equivalents of HCl is recommended.

  • Continue stirring the resulting thick suspension at 0 °C for 1 hour.

  • Collect the white solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual solvent.

  • Dry the solid under high vacuum for several hours to yield the final product, this compound.

Results and Characterization

Summary of Reaction Parameters
StepReactantsKey ReagentSolventTemp.Time (h)Expected Yield
1Boc-protected spirocycleBenzyl Bromide, K₂CO₃ACN80 °C12-1680-90%
2Benzylated intermediate4 M HCl in DioxaneDioxaneRT3-4>95% (crude)
3Free baseExcess HClIsopropanol/Ether0 °C190-98%
Final Product Characteristics
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₂₂Cl₂N₂
Molecular Weight 289.25 g/mol
Melting Point Expected >230 °C (decomposes)
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Purity (by ¹H NMR) ≥97%

Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final compound.

References

  • CNSD. (n.d.). 7-Benzyl-2,7-diazaspirononane (dihydrochloride). Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (2017). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • ResearchGate. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • National Institutes of Health. (2018). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane moiety is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and solubility.[1] Derivatives of this scaffold are being explored for a wide range of therapeutic applications, including as antitubercular agents and modulators of sigma receptors.[2] The title compound, 7-Benzyl-2,7-diazaspiro[3.5]nonane, serves as a crucial building block in the synthesis of more complex bioactive molecules, making a robust and well-characterized synthetic protocol essential for researchers in drug discovery and development.[3][4]

This document provides a comprehensive, step-by-step guide for the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative chemical literature.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane is most effectively achieved through a multi-step sequence starting from a commercially available or readily prepared precursor, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This strategy involves the selective protection of one nitrogen atom with a tert-butoxycarbonyl (Boc) group, allowing for the directed benzylation of the second nitrogen. The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

This procedure details the selective benzylation of the N-7 position of the diazaspiro[3.5]nonane core. The choice of a suitable base and solvent is critical to ensure efficient reaction and minimize side products.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1095799-13-1212.3010.0
Benzyl bromide100-39-0171.0412.0
Potassium carbonate (K₂CO₃)584-08-7138.2120.0
Acetonitrile (CH₃CN)75-05-841.05100 mL

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (10.0 mmol, 2.12 g) and acetonitrile (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (20.0 mmol, 2.76 g) to the solution. The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Add benzyl bromide (12.0 mmol, 1.43 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate as a clear oil.

Part 2: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane (Final Product)

This final step involves the deprotection of the N-2 position by removing the Boc group. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate1227456-92-9302.42(Assumed from Part 1)
Dichloromethane (DCM)75-09-284.9350 mL
Trifluoroacetic acid (TFA)76-05-1114.0225 mL
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Step-by-Step Procedure:

  • Dissolve the purified tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate from Part 1 in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (25 mL) to the stirred solution. The use of an ice bath helps to control any exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and carefully basify the solution to a pH of >10 by the slow addition of a saturated aqueous sodium bicarbonate solution. Be cautious as CO₂ gas will evolve.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 7-Benzyl-2,7-diazaspiro[3.5]nonane, as an oil or solid. Further purification, if necessary, can be achieved by distillation under reduced pressure or crystallization of a salt form (e.g., dihydrochloride).

Visualizing the Workflow

The overall synthetic workflow can be visualized as a two-step process, highlighting the protection-alkylation-deprotection strategy.

SynthesisWorkflow Start tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Intermediate tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Start->Intermediate Benzyl bromide, K₂CO₃ Acetonitrile, 60°C FinalProduct 7-Benzyl-2,7-diazaspiro[3.5]nonane Intermediate->FinalProduct TFA, DCM 0°C to rt

Caption: Synthetic workflow for 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Reaction Mechanism Overview

The synthesis hinges on two fundamental organic reactions: nucleophilic substitution and acid-catalyzed deprotection.

ReactionMechanism cluster_0 Step 1: N-Benzylation (Sₙ2) cluster_1 Step 2: Boc Deprotection N-Boc-Diazaspiro Boc-Protected Diazaspiro Product1 N-Benzylated Intermediate N-Boc-Diazaspiro->Product1 Nucleophilic Attack BenzylBromide Benzyl Bromide BenzylBromide->Product1 Product1_dep N-Benzylated Intermediate FinalProduct_mech Final Product Product1_dep->FinalProduct_mech Acidolysis TFA TFA (H⁺) TFA->Product1_dep

Caption: Key mechanistic steps in the synthesis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by in-process controls. Monitoring each step by TLC or LC-MS is crucial for confirming the consumption of starting materials and the formation of the desired product before proceeding to the next step. The final product's identity and purity should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values or predicted spectra to validate the structure of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane, a valuable building block for drug discovery. By following this procedure, researchers can confidently produce this key intermediate, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • American Chemical Society. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. J. Med. Chem. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. Molecules. Available from: [Link]

Sources

Application Notes and Protocols for PROTAC Synthesis Utilizing 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[] These heterobifunctional molecules are comprised of three key components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic convenience, there is a growing body of evidence highlighting the advantages of rigid linkers.[3] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and, consequently, the potency of the degrader.[4] Furthermore, the constrained conformation imparted by rigid linkers can lead to improved metabolic stability and pharmacokinetic properties.[3]

This application note details the use of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride , a rigid spirocyclic building block, in the synthesis of potent and selective PROTACs. We will explore the rationale behind employing a spirocyclic linker, provide detailed, step-by-step protocols for its incorporation into a PROTAC, and present a case study on the synthesis of a SMARCA2 degrader.

The Spirocyclic Advantage: Why Use 2,7-Diazaspiro[3.5]nonane?

The 2,7-diazaspiro[3.5]nonane core offers a unique three-dimensional and rigid scaffold for PROTAC linker design. This rigidity minimizes the entropic penalty associated with the formation of the ternary complex, thereby favoring a stable and productive arrangement of the POI and the E3 ligase.[4] The spirocyclic nature of this linker also allows for precise control over the exit vectors of the warhead and the E3 ligase ligand, enabling a more rational approach to PROTAC design.

Key Advantages of the 2,7-Diazaspiro[3.5]nonane Linker:

  • Pre-organization: The rigid spirocyclic core helps to pre-organize the PROTAC into a conformation that is conducive to ternary complex formation.[4]

  • Improved Physicochemical Properties: The incorporation of a rigid, non-linear scaffold can lead to PROTACs with improved solubility and permeability compared to those with long, flexible linkers.

  • Enhanced Metabolic Stability: The constrained nature of the spirocyclic linker can reduce the number of potential sites for metabolic degradation, leading to an improved pharmacokinetic profile.[3]

  • Novel Chemical Space: The use of spirocyclic linkers allows for the exploration of novel chemical space, potentially leading to the discovery of PROTACs with unique and advantageous properties.[5]

Synthetic Strategy: From Building Block to Bifunctional Linker

The commercially available This compound is a versatile starting material for the synthesis of a bifunctional linker. The synthetic strategy hinges on an orthogonal protection scheme, allowing for the sequential functionalization of the two amine groups.

A general workflow for the synthesis of a PROTAC using this building block is depicted below:

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Debenzylation & Protection cluster_step2 Step 2: Coupling to Ligand 1 cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Coupling to Ligand 2 A 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride B N-Boc-2,7-diazaspiro[3.5]nonane A->B  Catalytic Transfer  Hydrogenation,  Boc Anhydride C Ligand 1-Linker Intermediate B->C  Amide Coupling or  Reductive Amination  (e.g., to E3 Ligase Ligand) D Deprotected Intermediate C->D  TFA or HCl  in Dioxane E Final PROTAC D->E  Amide Coupling or  Reductive Amination  (e.g., to Warhead)

General synthetic workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are generalized procedures and may require optimization based on the specific warhead and E3 ligase ligand being used.

Protocol 1: Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol describes the debenzylation of the starting material and subsequent protection of one of the amine functionalities with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • Debenzylation:

    • To a solution of this compound (1.0 eq) in anhydrous methanol under a nitrogen atmosphere, add 10% Pd/C (0.1 eq by weight).

    • Add ammonium formate (5.0 eq) in one portion.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[3.5]nonane. This intermediate is often used in the next step without further purification.

  • Boc Protection:

    • Dissolve the crude 2,7-diazaspiro[3.5]nonane in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.2 eq).

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of DCM/methanol) to afford tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Protocol 2: Amide Coupling to an E3 Ligase Ligand

This protocol details the coupling of the Boc-protected diazaspiro[3.5]nonane to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (1.1 eq)

  • HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)

  • DIPEA or TEA (3.0 eq)

  • Anhydrous DMF or DCM

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected ligand-linker intermediate.

Protocol 3: Boc Deprotection and Final Coupling to the Warhead

This protocol describes the removal of the Boc protecting group and the subsequent coupling to a carboxylic acid-functionalized warhead.

Materials:

  • Boc-protected ligand-linker intermediate (1.0 eq)

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1 v/v)

  • Carboxylic acid-functionalized warhead (1.1 eq)

  • HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)

  • DIPEA or TEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected ligand-linker intermediate in 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM or ether to remove excess HCl. The resulting hydrochloride salt is often used directly in the next step.

  • Final Amide Coupling:

    • Follow the procedure outlined in Protocol 2, using the deprotected ligand-linker intermediate and the carboxylic acid-functionalized warhead.

    • After purification by flash column chromatography or preparative HPLC, the final PROTAC can be characterized by NMR, HRMS, and its purity assessed by analytical HPLC.

Case Study: Synthesis of a SMARCA2 Degrader

The SWI/SNF chromatin-remodeling complex, which includes the ATPase subunits SMARCA2 and SMARCA4, is frequently mutated in various cancers. The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with SMARCA4 mutations.[6] Recently, potent and selective SMARCA2 degraders have been developed that incorporate a spirocyclic linker derived from a diazaspiro[3.5]nonane core.[7][8][9]

The synthesis of these degraders follows the general principles outlined in the protocols above. A high-affinity SMARCA2/4 bromodomain ligand is coupled to one of the nitrogens of the diazaspiro[3.5]nonane linker, while a VHL E3 ligase ligand is attached to the other nitrogen.[6][8]

SMARCA2_Degrader POI_Ligand SMARCA2/4 Ligand (Warhead) Linker 2,7-Diazaspiro[3.5]nonane (Rigid Linker) POI_Ligand->Linker Amide Bond E3_Ligand VHL Ligand (Anchor) Linker->E3_Ligand Amide Bond

Structure of a SMARCA2 PROTAC with a diazaspiro[3.5]nonane linker.

The use of the rigid diazaspiro[3.5]nonane linker in these SMARCA2 degraders was found to be crucial for achieving high potency and selectivity.[10]

Table 1: Representative Data for a SMARCA2 Degrader

ParameterValue
SMARCA2 DC₅₀ < 1 nM
SMARCA4 DC₅₀ > 100 nM
Cell Line SMARCA4-mutant cancer cell line

Data is representative and compiled from similar reported compounds.

Characterization and Quality Control

The final PROTAC and all intermediates should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC, which should typically be >95% for biological assays.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid, spirocyclic linkers. The protocols and strategies outlined in this application note provide a roadmap for researchers to incorporate this and similar rigid linkers into their PROTAC design and development programs. The use of such conformationally constrained linkers is a promising strategy for the development of potent, selective, and drug-like protein degraders.

References

"7-Benzyl-2,7-diazaspiro[3.5]nonane" as a PROTAC linker

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: 7-Benzyl-2,7-diazaspiro[3.5]nonane as a PROTAC Linker: A Framework for Enhanced Potency and Improved Physicochemical Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding warhead and the E3 ligase-recruiting ligand. While early PROTACs predominantly featured flexible polyethylene glycol (PEG) or alkyl chains, the field is rapidly evolving towards more sophisticated, rigid linkers that can pre-organize the molecule into a productive conformation, thereby reducing the entropic penalty of forming the key ternary complex.[1][3][4] This guide introduces 7-Benzyl-2,7-diazaspiro[3.5]nonane, a novel spirocyclic scaffold, as a next-generation PROTAC linker. We explore the structural and functional advantages of its inherent rigidity, provide detailed protocols for its incorporation into a model PROTAC, and outline a comprehensive workflow for its cellular and biochemical evaluation.

The PROTAC Mechanism: A New Era of Targeted Therapy

Unlike conventional small-molecule inhibitors that require sustained occupancy of a protein's active site to elicit a pharmacological effect, PROTACs act catalytically to induce the degradation of a target protein of interest (POI).[5][6] A single PROTAC molecule can trigger the degradation of multiple target proteins, leading to potent and sustained effects at substoichiometric concentrations.[1][5]

The mechanism proceeds through several coordinated steps:

  • Binding Events: The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI via its "warhead" ligand and to an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)) via its "anchor" ligand.[5][7]

  • Ternary Complex Formation: The PROTAC acts as a molecular bridge, inducing the formation of a transient ternary complex between the POI and the E3 ligase.[5][8][9]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to surface lysine residues on the POI.[5]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[2][9] The PROTAC is then released and can participate in another degradation cycle.[5][8]

This approach dramatically expands the "druggable" proteome by enabling the targeting of proteins that lack functional active sites, such as scaffolding proteins and transcription factors.[2][5]

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

The Pivotal Role of the Linker in PROTAC Design

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's biological activity.[1][4] Its length, chemical composition, and rigidity dictate the geometry of the ternary complex, which is essential for productive ubiquitination.[3][10] The design of the linker profoundly impacts a PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[11][12] Historically, linker design has been a process of trial and error, but a more rational approach is emerging with the development of novel linker chemistries.[3][4]

FeatureFlexible Linkers (e.g., Alkyl, PEG)Rigid Linkers (e.g., Spirocyclic, Cycloalkane)
Description Composed of linear, rotatable chains like polyethylene glycol (PEG) or simple alkyl groups.[3][11]Incorporate structures with restricted bond rotation, such as cycloalkanes, piperazines, or spirocycles.[1][13]
Advantages - Synthetically accessible and easy to modify.[1] - Can improve solubility (PEG).[11][13] - Flexibility may increase the probability of forming a productive complex.[1]- Pre-organizes the PROTAC into a favorable conformation, reducing the entropic penalty of binding.[1][10] - Can improve selectivity by disfavoring off-target complexes.[1] - May lead to improved metabolic stability and pharmacokinetic properties.[1][14]
Disadvantages - High flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex.[1] - Increased hydrophobicity (alkyl chains) can lead to poor solubility and aggregation.[11][] - Can be susceptible to oxidative metabolism.[14]- Often more synthetically challenging to prepare.[1] - Lack of flexibility can make it difficult to achieve a productive geometry if the initial design is not optimal.[1]
When to Use Ideal for initial screening and proof-of-concept studies to determine optimal linker length and attachment points.Best for lead optimization to enhance potency, selectivity, and drug-like properties once an active flexible-linker PROTAC is identified.

Spotlight on 7-Benzyl-2,7-diazaspiro[3.5]nonane: A Rigid Scaffold for Advanced PROTACs

The 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a significant advancement in rigid linker technology. Its spirocyclic core, which contains two rings connected by a single common atom, imparts a defined three-dimensional structure that severely restricts conformational flexibility.[13] This is a desirable trait for pre-organizing the warhead and anchor ligands into an optimal orientation for ternary complex formation.[1]

Hypothesized Advantages:

  • Conformational Rigidity: The diazaspiro[3.5]nonane core locks the linker's conformation, which can lead to higher affinity and stability in the ternary complex by minimizing the entropic cost of binding.[1][14]

  • Improved Physicochemical Properties: Compared to long, flexible, and often lipophilic alkyl chains, the compact and more polar nature of the diazaspirocycle can contribute to better solubility and cell permeability.[3]

  • Synthetically Versatile: The two distinct nitrogen atoms provide orthogonal handles for sequential conjugation of the POI and E3 ligase ligands. The commercially available Boc-protected version, 7-Boc-2,7-diazaspiro[3.5]nonane, serves as a ready-to-use building block for PROTAC synthesis.[16]

  • Novel IP Space: The use of such novel linkers can generate new intellectual property, a crucial aspect of drug development.[17]

While spirocyclic motifs can present synthetic challenges, their potential benefits in optimizing PROTAC performance make them a compelling area of research.[17][18]

Protocol: Synthesis of a BRD4-Degrading PROTAC

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. We will use a derivative of the known BRD4 inhibitor JQ1 as the warhead, pomalidomide as the anchor to recruit the CRBN E3 ligase, and 7-benzyl-2,7-diazaspiro[3.5]nonane as the core linker element.

Causality Behind Choices:

  • Starting Material: We begin with commercially available N-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane to simplify the initial steps. The Boc group provides an orthogonal protecting group for the N2 position.

  • First Coupling: We first couple the pomalidomide-acid derivative to the deprotected N7 nitrogen. This is because the subsequent Boc deprotection at N2 requires acidic conditions (TFA), which the pomalidomide glutarimide ring is stable to.

  • Second Coupling: The final coupling of the JQ1-acid derivative to the newly freed N2 amine completes the PROTAC assembly.

  • Coupling Reagents: HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization, which is crucial for maintaining the stereochemistry of the ligands.

Synthesis_Workflow Start N-Boc-7-benzyl- 2,7-diazaspiro[3.5]nonane Step1 1. Hydrogenolysis (Pd/C, H2) Remove Benzyl Start->Step1 Intermediate1 N-Boc-2,7-diazaspiro [3.5]nonane Step1->Intermediate1 Step2 2. Amide Coupling (Pomalidomide-acid, HATU, DIPEA) Intermediate1->Step2 Intermediate2 Boc-Linker-Pomalidomide Conjugate Step2->Intermediate2 Step3 3. Boc Deprotection (TFA in DCM) Intermediate2->Step3 Intermediate3 Amine-Linker-Pomalidomide Intermediate Step3->Intermediate3 Step4 4. Amide Coupling (JQ1-acid, HATU, DIPEA) Intermediate3->Step4 Final Final PROTAC (JQ1-Linker-Pomalidomide) Step4->Final

Figure 2: Synthetic workflow for assembling a model PROTAC.

Step-by-Step Synthesis:

  • Step 1: Debenzylation of the Linker

    • To a solution of 7-benzyl-2,7-diazaspiro[3.5]nonane (1 eq) in methanol (MeOH), add Palladium on carbon (10% w/w).

    • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

    • Monitor the reaction by LC-MS. Upon completion, filter the mixture through Celite and concentrate the filtrate under reduced pressure to yield 2,7-diazaspiro[3.5]nonane. This intermediate is often used directly in the next step.

  • Step 2: Coupling with Pomalidomide (CRBN Ligand)

    • Dissolve 4-(2,6-dioxopiperidin-3-yl)-2-fluorobenzoic acid (1 eq), 2,7-diazaspiro[3.5]nonane (1.1 eq), and HATU (1.2 eq) in dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3 eq) dropwise to the solution.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pomalidomide-linker conjugate.

  • Step 3: Boc Protection (If starting with the non-Boc protected diazaspiroalkane)

    • Note: This step is an alternative first step if starting from the fully deprotected linker to enable orthogonal functionalization.

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.5 eq).

    • Stir at room temperature for 12 hours. Purify to isolate the mono-Boc protected intermediate.

  • Step 4: Coupling with JQ1 Derivative (BRD4 Warhead)

    • Dissolve the pomalidomide-linker conjugate from Step 2 (1 eq), a carboxylic acid functionalized JQ1 analogue (1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3 eq) and stir at room temperature for 4 hours.

    • Work up and purify as described in Step 2. The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

Protocols: Cellular and Biochemical Evaluation

Once synthesized, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.

Evaluation_Workflow Start Synthesized PROTAC CellCulture 1. Cell Culture (e.g., MV4;11 cells) Start->CellCulture Treatment 2. PROTAC Treatment (Dose-response, time-course) CellCulture->Treatment Harvest 3. Cell Lysis & Protein Quantification (BCA) Treatment->Harvest Cytotox Parallel Assay: Cell Viability (CTG/MTT) Treatment->Cytotox Western 4. Western Blotting (SDS-PAGE, Transfer, Probing) Harvest->Western Analysis 5. Data Analysis (Densitometry) Western->Analysis DC50 Determine DC50 & Dmax Analysis->DC50 IC50 Determine IC50 Cytotox->IC50

Figure 3: Experimental workflow for evaluating PROTAC efficacy.
Protocol 5.1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ)

This protocol determines the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.[19]

Materials:

  • Cell line expressing the target protein (e.g., MV4;11 for BRD4).

  • Synthesized PROTAC.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Primary antibodies for the target protein (BRD4) and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the loading control to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the log of PROTAC concentration and fit the data to a four-parameter variable slope non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[19]

Protocol 5.2: Cell Viability Assay (IC₅₀)

This assay ensures that the observed protein degradation is not a secondary effect of general cytotoxicity.[11]

Materials:

  • Cell line of interest.

  • Synthesized PROTAC.

  • CellTiter-Glo® (CTG) or MTT reagent.

  • 96-well opaque plates (for CTG) or clear plates (for MTT).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat cells with the same serial dilution of the PROTAC used for the Western blot for a relevant time period (e.g., 72 hours).

  • Assay: Add the CTG or MTT reagent according to the manufacturer's instructions.

  • Measurement: Read the luminescence (CTG) or absorbance (MTT) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of PROTAC concentration to determine the IC₅₀ value.

Interpreting the Data:

ParameterDescriptionIdeal Result for a Good PROTAC
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Low nanomolar or picomolar range.
Dₘₐₓ The maximum percentage of protein degradation achieved.> 90%.
IC₅₀ The concentration of PROTAC that inhibits cell growth/viability by 50%.Significantly higher than the DC₅₀, indicating that the anti-proliferative effect is likely due to target degradation rather than off-target toxicity.

Discussion and Future Perspectives

The rational design of PROTAC linkers is paramount to advancing this therapeutic modality. The 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold offers a compelling alternative to traditional flexible linkers, providing a rigid framework to enforce a productive geometry within the ternary complex. The protocols outlined here provide a comprehensive roadmap for synthesizing and evaluating PROTACs that incorporate this novel linker.

Future efforts should focus on expanding the library of rigid spirocyclic and other constrained linkers to fine-tune the spatial relationship between different POIs and E3 ligases. Combining empirical screening with computational modeling will be essential to predict optimal linker geometries and accelerate the development of highly potent and selective protein degraders.[4][20] As our understanding of the structural biology of ternary complexes deepens, linkers like 7-benzyl-2,7-diazaspiro[3.5]nonane will undoubtedly play a crucial role in engineering the next generation of PROTAC-based therapeutics.

References

  • Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Accounts of Chemical Research.
  • Taft, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers.
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • MDPI. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules.
  • Kozielewicz, P., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Organic Letters.
  • Frontiers in Chemistry. (2021).
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • Taft, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • BenchChem. (2025). A Comparative Guide to PROTAC Degradation Efficiency: The Impact of Warhead Selection.
  • ResearchGate. (n.d.). The PROTACs mechanism of action.
  • PubMed Central. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
  • BenchChem. (2025).
  • CD ComputaBio. (n.d.).
  • The Biochemist. (2021).
  • Open Exploration Publishing. (2020).
  • BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • MedChemExpress. (n.d.). 7-Boc-(2,7-Diazaspiro[3.5]nonane).
  • PubMed Central. (2022).
  • Promega Connections. (2022). PROTACs: Just the FAQs.
  • Springer Nature Experiments. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • AxisPharm. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • ResearchGate. (n.d.).
  • SpiroChem. (n.d.). Linker Design.

Sources

Application Notes and Protocols: Strategic Coupling Reactions with 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Strategic Overview: The Value of the 2,7-Diazaspiro[3.5]nonane Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is paramount. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a rigid, three-dimensional framework that can enhance potency, selectivity, and metabolic stability while improving properties like aqueous solubility.[1][2] The 2,7-diazaspiro[3.5]nonane core, in particular, has gained significant traction as a versatile bioisostere for more traditional motifs like piperazine, appearing in numerous drug candidates and approved therapeutics.[3][4] Its unique geometry allows for precise vectorization of substituents into chemical space, facilitating optimal interactions with biological targets.[5]

This guide provides a detailed technical overview and actionable protocols for the synthetic manipulation of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride , a key building block for accessing a diverse array of functionalized molecules.[6][7] The benzyl group serves as a convenient protecting group for the N7 nitrogen, allowing for selective functionalization at the more accessible N2 position. We will explore three fundamental and widely applicable coupling strategies: Palladium-catalyzed Buchwald-Hartwig amination, amide bond formation, and reductive amination. For each, we will delve into the mechanistic rationale behind the chosen conditions and provide robust, step-by-step protocols suitable for a research and development setting.

Prerequisite: Liberation of the Free Base from Dihydrochloride Salt

The starting material, this compound, is a salt. In this form, the nitrogen atoms are protonated and are non-nucleophilic. Attempting a coupling reaction directly with the salt will result in failure. Therefore, the essential first step is to liberate the free base, which can be accomplished through a simple aqueous workup or by using a stoichiometric amount of a suitable base in the reaction mixture itself. For isolation of the free base, a standard liquid-liquid extraction is recommended.

Protocol 1: Free Base Generation
ReagentMWAmountMmolEq.
This compound289.241.0 g3.461.0
Sodium Hydroxide (NaOH), 2 M Aqueous Solution40.00~10 mL205.8
Dichloromethane (DCM)84.933 x 20 mL--
Saturated Sodium Chloride Solution (Brine)-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Step-by-Step Procedure:

  • Dissolve 1.0 g (3.46 mmol) of the dihydrochloride salt in 15 mL of deionized water in a separatory funnel.

  • Cool the aqueous solution in an ice bath and slowly add 2 M NaOH solution until the pH of the aqueous layer is >12, as confirmed by pH paper.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting clear oil is the free base of 7-benzyl-2,7-diazaspiro[3.5]nonane, which should be used immediately or stored under an inert atmosphere. The expected yield is typically quantitative (~748 mg).

Core Application 1: C(sp²)-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl/heteroaryl halides (or triflates) and amines.[8][9] This palladium-catalyzed cross-coupling reaction is exceptionally broad in scope and functional group tolerance, making it indispensable in pharmaceutical development.[10]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and improving reaction rates.[12] The base (e.g., NaOtBu, Cs₂CO₃) is crucial for deprotonating the amine within the palladium coordination sphere.[8]

Buchwald-Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reactants Pd0L2 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0L2->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR₂)(X)Ln] OxAdd->AmineCoord + Amine (R₂NH) - HX (via Base) ReductElim Ar-NR₂ AmineCoord->ReductElim Reductive Elimination ReductElim->Pd0L2 Product Release ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Coupling with an Aryl Bromide
ReagentMWAmountMmolEq.
7-Benzyl-2,7-diazaspiro[3.5]nonane (Free Base)216.32216 mg1.01.0
4-Bromotoluene171.04205 mg1.21.2
RuPhos Pd G3860.5317.2 mg0.020.02
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene92.145 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the RuPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.

  • Add the 7-benzyl-2,7-diazaspiro[3.5]nonane free base (216 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Core Application 2: Amide Bond Formation

The formation of amide bonds is arguably the most common reaction in medicinal chemistry. Coupling the N2 amine of the spirocyclic core with a carboxylic acid or its activated derivative (like an acid chloride) is a straightforward method to introduce a vast range of functional groups.

Mechanistic Rationale

When coupling with a carboxylic acid, a coupling agent (e.g., HATU, HBTU, EDC) is required to activate the carboxylic acid, typically by forming a highly reactive O-acylisourea or similar intermediate. This activated species is then susceptible to nucleophilic attack by the amine. An external base, such as diisopropylethylamine (DIPEA), is often included to scavenge the acid byproduct and maintain a neutral pH. The reaction with a more electrophilic acid chloride is simpler and often only requires a non-nucleophilic base to neutralize the HCl generated.

Protocol 3: Amide Coupling with a Carboxylic Acid
ReagentMWAmountMmolEq.
7-Benzyl-2,7-diazaspiro[3.5]nonane (Free Base)216.32216 mg1.01.0
Benzoic Acid122.12134 mg1.11.1
HATU380.23418 mg1.11.1
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.02.0
N,N-Dimethylformamide (DMF)73.095 mL--

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve benzoic acid (134 mg, 1.1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (3 mL).

  • Stir the solution for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of 7-benzyl-2,7-diazaspiro[3.5]nonane free base (216 mg, 1.0 mmol) in DMF (2 mL).

  • Add DIPEA (348 µL, 2.0 mmol) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Core Application 3: C(sp³)-N Bond Formation via Reductive Amination

Reductive amination is a powerful method for forming alkyl-amine bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13] It is a highly reliable and often preferred alternative to direct alkylation, which can suffer from over-alkylation.[14]

Mechanistic Rationale

The reaction proceeds in two stages: 1) The amine and carbonyl compound reversibly condense to form an iminium ion intermediate. 2) A mild, selective reducing agent reduces the iminium ion to the final amine product.[15] The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice; it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not readily reduce aldehydes or ketones.[14][15]

Reductive_Amination Start Amine (R₂NH) + Aldehyde (R'CHO) Iminium Iminium Ion [R₂N=CHR']⁺ Start->Iminium Condensation (-H₂O) Product Alkylated Amine (R₂N-CH₂R') Iminium->Product Reduction (e.g., NaBH(OAc)₃)

Fig 2. Workflow for reductive amination.
Protocol 4: Reductive Amination with an Aldehyde
ReagentMWAmountMmolEq.
7-Benzyl-2,7-diazaspiro[3.5]nonane (Free Base)216.32216 mg1.01.0
Isobutyraldehyde72.1191 µL1.01.0
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.51.5
Dichloroethane (DCE)98.9610 mL--
Acetic Acid (optional)60.051-2 drops--

Step-by-Step Procedure:

  • To a round-bottom flask, add the 7-benzyl-2,7-diazaspiro[3.5]nonane free base (216 mg, 1.0 mmol) and dichloroethane (10 mL).

  • Add isobutyraldehyde (91 µL, 1.0 mmol) and stir for 20 minutes at room temperature. A couple of drops of acetic acid can be added to catalyze iminium formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Post-Coupling Strategy: N-Debenzylation

After successful coupling at the N2 position, the N7-benzyl group can be removed to reveal a secondary amine, which can be a final target or a handle for further diversification. Catalytic hydrogenation is the most common and effective method for this transformation.[16][17]

Protocol 5: Catalytic Hydrogenative Debenzylation
ReagentMWAmountMmolEq.
N2-Substituted-7-benzyl-2,7-diazaspiro[3.5]nonane-1.0 mmol1.01.0
Palladium on Carbon (10% Pd/C, 50% wet)-~10-20 mol%--
Methanol or Ethanol-20 mL--
Hydrogen (H₂) gas2.02Balloon/Parr--

Step-by-Step Procedure:

  • Dissolve the N-benzylated substrate (1.0 mmol) in methanol or ethanol (20 mL) in a suitable hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

  • Seal the flask, evacuate, and backfill with hydrogen gas (this cycle should be repeated three times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification may be required depending on the substrate.

References

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from drughunter.com. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org. [Link]

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from mdpi.com. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from rsc.org. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from researchgate.net. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from acs.org. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org. [Link]

  • Semantic Scholar. (2015). Seven-membered ring scaffolds for drug discovery. Retrieved from semanticscholar.org. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from prepchem.com. [Link]

  • National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups. Retrieved from nih.gov. [Link]

  • Royal Society of Chemistry. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Retrieved from rsc.org. [Link]

  • ScienceDirect. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from sciencedirect.com. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from myers.chemistry.harvard.edu. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com. [Link]

  • ResearchGate. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups. Retrieved from researchgate.net. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (2025). Solvent-Free Buchwald–Hartwig Reaction. Retrieved from researchgate.net. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from youtube.com. [Link]

Sources

Application Notes and Protocols for 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) oncogene, particularly with the G12C mutation, has emerged as a critical target in oncology. For decades, KRAS was deemed "undruggable" due to the absence of a discernible binding pocket on its smooth surface and its picomolar affinity for GTP/GDP. The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a paradigm shift in cancer therapy. This guide provides a comprehensive overview of a promising class of KRAS G12C inhibitors built upon a 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold. We will delve into the rationale for their design, a detailed synthetic protocol, and robust methodologies for their biochemical and cellular characterization.

Introduction: Targeting the "Undruggable" KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound "ON" state, which leads to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade.[3]

The discovery of a cryptic, allosteric pocket (the Switch-II pocket) adjacent to the mutant cysteine residue paved the way for the development of covalent inhibitors.[4] These inhibitors, such as the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), form an irreversible covalent bond with the thiol group of Cys12, trapping KRAS G12C in its inactive, GDP-bound "OFF" state.[5][6]

The 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one scaffold has been identified as a potent core for developing covalent KRAS G12C inhibitors.[4] The spirocyclic nature of the 2,7-diazaspiro[3.5]nonane moiety offers a rigid and three-dimensional structure that can be strategically modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The 7-benzyl group can be utilized to probe specific interactions within the binding pocket, potentially enhancing potency and modulating physicochemical characteristics.

Signaling Pathway and Mechanism of Action

The mechanism of action of 7-Benzyl-2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors is centered on the covalent modification of the mutant cysteine residue.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Growth Factor Signal KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF GEF->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->KRAS_GDP Covalent Bonding to Cys12

Caption: KRAS G12C signaling and inhibitor mechanism of action.

As illustrated, the inhibitor selectively binds to the inactive, GDP-bound state of KRAS G12C. The acrylamide "warhead" then forms a covalent bond with the thiol of the Cys12 residue.[7] This irreversible modification locks the protein in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[8] Consequently, the GDP-to-GTP exchange is blocked, leading to the shutdown of downstream pro-proliferative signaling pathways.

Experimental Protocols

Synthesis of a Representative 7-Benzyl-2,7-diazaspiro[3.5]nonane KRAS G12C Inhibitor

This section outlines a representative multi-step synthesis protocol. Appropriate protective group strategies are crucial for the successful synthesis of these molecules.[9]

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane Start->Step1 Step2 Step 2: N-Benzylation Step1->Step2 Benzyl Bromide, Base Step3 Step 3: Boc Deprotection Step2->Step3 TFA or HCl Step4 Step 4: Coupling with Quinazoline Scaffold Step3->Step4 Substituted Quinazoline, Coupling Agent Step5 Step 5: Acrylamide Warhead Installation Step4->Step5 Acryloyl Chloride Final Final Product: 7-Benzyl-2,7-diazaspiro[3.5]nonane KRAS G12C Inhibitor Step5->Final

Caption: General synthetic workflow for the target inhibitor.

Step 1: Synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 2: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an acid like trifluoroacetic acid (TFA, 10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M, 5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 7-benzyl-2,7-diazaspiro[3.5]nonane, which can often be used in the next step without further purification.

Step 3: Coupling with a Heterocyclic Core (e.g., Quinazoline)

  • To a solution of 7-benzyl-2,7-diazaspiro[3.5]nonane (1.2 eq) and a suitable substituted chloro-quinazoline (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO), add a base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress.

  • After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the coupled intermediate.

Step 4: Installation of the Acrylamide Warhead

  • Dissolve the product from Step 3 (1.0 eq) and a base like DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography to yield the 7-benzyl-2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitor.

Biochemical Assays for Inhibitor Characterization

A suite of biochemical assays is essential to quantify the inhibitor's potency and selectivity.[10][11][12]

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay

This assay measures the ability of the inhibitor to lock KRAS G12C in the GDP-bound state by preventing nucleotide exchange.[7]

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • Guanine nucleotide exchange factor (GEF), e.g., SOS1

    • Fluorescently labeled GTP analog (e.g., GTP-Eu)

    • GDP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the KRAS G12C protein and the test compound at various concentrations. Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the nucleotide exchange reaction by adding a mixture of GEF and GTP-Eu.

    • Incubate for 60-120 minutes at room temperature.

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), can be used to confirm direct binding of the inhibitor to the KRAS G12C protein.[10]

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • SYPRO Orange dye

    • Assay buffer

    • Test compound

    • qPCR instrument with a thermal ramping capability

  • Procedure:

    • Prepare a mixture of KRAS G12C protein and SYPRO Orange dye in the assay buffer.

    • Add the test compound or DMSO (vehicle control) to the protein-dye mixture.

    • Subject the samples to a thermal ramp (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute) in a qPCR instrument.

    • Monitor the fluorescence of the SYPRO Orange dye.

    • The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A significant increase in Tm in the presence of the compound indicates target engagement.

Cell-Based Assays for Efficacy Evaluation

Cellular assays are critical to validate the inhibitor's activity in a biological context.

Protocol 3: p-ERK Inhibition Assay (Western Blot or ELISA)

This assay measures the inhibition of the downstream MAPK signaling pathway.[5]

  • Cell Line:

    • Use a human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

  • Procedure:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-4 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • For Western blotting, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

    • For ELISA, use a commercially available p-ERK ELISA kit according to the manufacturer's instructions.

    • Quantify the band intensities (Western blot) or absorbance (ELISA) and normalize the p-ERK signal to the total ERK signal.

    • Calculate the IC₅₀ for p-ERK inhibition.

Protocol 4: Cell Viability/Anti-Proliferation Assay

This assay determines the effect of the inhibitor on the growth of KRAS G12C mutant cancer cells.

  • Reagents and Materials:

    • KRAS G12C mutant cell line (e.g., NCI-H358)

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Add the cell viability reagent and incubate according to the manufacturer's protocol.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The data generated from the biochemical and cellular assays should be tabulated for clear comparison and interpretation.

Compound IDBiochemical IC₅₀ (nM) (HTRF)ΔTm (°C) (TSA)Cellular p-ERK IC₅₀ (nM)Cell Viability GI₅₀ (nM)
Example Inhibitor ValueValueValueValue
Sotorasib (Control) Reference ValueReference ValueReference ValueReference Value
Adagrasib (Control) Reference ValueReference ValueReference ValueReference Value

A potent inhibitor will exhibit low nanomolar IC₅₀ values in both biochemical and cellular p-ERK assays, a significant thermal shift in the TSA, and potent anti-proliferative activity in KRAS G12C mutant cell lines.

Conclusion

The 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a versatile and promising platform for the design of novel covalent KRAS G12C inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust framework for the development and characterization of these compounds. By systematically evaluating their biochemical potency, target engagement, and cellular efficacy, researchers can advance the discovery of next-generation targeted therapies for KRAS G12C-driven cancers.

References

Sources

Application Notes & Protocols: Leveraging Diazaspiro Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis Targeting Chimeras (PROTACs) are the vanguard of this approach. These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]

The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the foundational event for successful protein degradation.[6][7][8] This complex facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI, marking it for destruction by the 26S proteasome.[9] While the choice of POI and E3 ligands determines the "what" and "how" of recruitment, the linker is the crucial orchestrator of this event, profoundly influencing the geometry, stability, and cooperativity of the ternary complex.[5][6][10] Its length, composition, and rigidity dictate the degradation efficiency (DC50), maximum degradation level (Dmax), and even target selectivity.[1][3][11]

This guide focuses on a specific, advanced class of linkers: diazaspiro structures . Unlike traditional flexible alkyl or polyethylene glycol (PEG) linkers, diazaspiro linkers introduce a degree of conformational restraint.[12] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and degradation potency.[10][11] Herein, we provide a detailed exploration of the application of diazaspiro linkers, from rational design and synthesis to comprehensive protocols for cellular evaluation.

The Diazaspiro Advantage: Rationale for a Rigidified Approach

The shift from highly flexible linkers to more rigid structures represents a key evolution in PROTAC design.[3][5] While flexible linkers are synthetically accessible and allow for broad conformational sampling, this very flexibility can be a double-edged sword.[10]

Limitations of Highly Flexible Linkers:

  • Entropic Penalty: The high number of rotatable bonds leads to a significant loss of conformational entropy upon binding, which can destabilize the ternary complex.[10]

  • Poor Physicochemical Properties: Long alkyl or PEG chains can increase lipophilicity and molecular weight, potentially hindering cell permeability and solubility.[5][12]

  • Unproductive Conformations: Flexibility can allow the PROTAC to adopt conformations that are not conducive to productive ubiquitination, even if a ternary complex is formed.

Advantages of Diazaspiro and Other Rigid Linkers:

  • Pre-organization: Rigid linkers like diazaspiro[3.3]heptane or similar scaffolds constrain the PROTAC into a more defined three-dimensional shape. This pre-organization can present the POI and E3 ligands in an optimal orientation for ternary complex formation, reducing the entropic cost of binding.[11][12]

  • Improved Ternary Complex Stability: By minimizing conformational freedom, rigid linkers can facilitate more stable and favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[10]

  • Enhanced Selectivity and Potency: A well-designed rigid linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[13] This geometric constraint can lead to more potent degradation of the intended target.[11]

  • Favorable Pharmacokinetics: Rigidifying the linker can improve metabolic stability and other key pharmacokinetic (PK) properties, as demonstrated by the development of clinical candidates like ARV-110.[11]

Visualizing the PROTAC Workflow

The development of a novel PROTAC is a systematic process that begins with rational design and culminates in functional cellular assays. This workflow ensures that each component of the PROTAC is optimized for maximal efficacy.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_outcome Outcome Design 1. Rational Design (Select POI/E3 Ligands, Choose Diazaspiro Core) Synth 2. Modular Synthesis (Synthesize Linker, Couple Ligands) Design->Synth Purity 3. Analytical QC (NMR, HRMS, HPLC) Synth->Purity Degrade 4. Cellular Degradation Assay (Western Blot) Purity->Degrade Characterized PROTAC Dose 5. Potency Determination (DC50 & Dmax) Degrade->Dose Ternary 6. Ternary Complex Validation (Optional) (NanoBRET, TR-FRET) Dose->Ternary Optimized Optimized Degrader Ternary->Optimized

Caption: High-level workflow for the development and evaluation of a diazaspiro linker-based PROTAC.

Application Protocol 1: Synthesis of a Diazaspiro-Containing PROTAC

This protocol provides a generalized, modular approach for synthesizing a PROTAC incorporating a diazaspiro[3.3]heptane linker core. The synthesis is divided into three stages: functionalization of the diazaspiro core, and sequential coupling to the E3 ligase ligand and the POI ligand.

Causality: A modular "click chemistry" approach is often employed for its high efficiency and functional group tolerance, allowing for the rapid assembly of PROTAC libraries.[5][11] One nitrogen of the diazaspiro core is typically protected (e.g., with a Boc group) to ensure regioselective functionalization of the other nitrogen.

Materials:

  • N-Boc-diazaspiro[3.3]heptane

  • Propargyl bromide

  • Trifluoroacetic acid (TFA)

  • POI-ligand-Azide (pre-synthesized)

  • E3-ligand-Carboxylic Acid (e.g., pomalidomide derivative)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

Part A: Functionalization of the Diazaspiro Core

  • Alkylation: Dissolve N-Boc-diazaspiro[3.3]heptane (1.0 eq) in anhydrous ACN. Add potassium carbonate (2.0 eq) and propargyl bromide (1.1 eq). Stir the mixture at room temperature for 16 hours.

    • Rationale: This step introduces an alkyne handle, which is essential for the subsequent click chemistry reaction.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-Boc-N'-propargyl-diazaspiro[3.3]heptane.

  • Boc Deprotection: Dissolve the product from the previous step in DCM (0.2 M). Add TFA (10 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Rationale: The Boc protecting group is removed under acidic conditions to expose the secondary amine for coupling to the E3 ligase ligand.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA. The resulting TFA salt of N-propargyl-diazaspiro[3.3]heptane is used directly in the next step.

Part B: Coupling of E3 Ligase Ligand

  • Amide Coupling: Dissolve the E3-ligand-Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the TFA salt from Part A (1.1 eq) to the mixture.

    • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid amide bond formation with the free amine of the diazaspiro linker. DIPEA acts as a non-nucleophilic base to neutralize the TFA salt and facilitate the reaction.

  • Reaction Monitoring & Work-up: Stir the reaction at room temperature for 4 hours. Monitor progress by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the E3-ligand-diazaspiro-alkyne intermediate.

Part C: Coupling of POI Ligand (Click Chemistry)

  • Reaction Setup: Dissolve the E3-ligand-diazaspiro-alkyne intermediate (1.0 eq) and the POI-ligand-Azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: Add a freshly prepared solution of sodium ascorbate (0.3 eq in water) followed by a solution of CuSO4·5H2O (0.1 eq in water).

    • Rationale: This is a classic Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. This reaction forms a stable triazole ring, completing the PROTAC structure.

  • Completion & Purification: Stir the reaction vigorously at room temperature for 12 hours. Concentrate the mixture and purify the residue by preparative HPLC to yield the final diazaspiro-PROTAC.

  • Final Characterization: Confirm the identity and purity of the final compound by HRMS, 1H NMR, and analytical HPLC.[14] Purity of >95% is required for cellular assays.

Application Protocol 2: Western Blot for Protein Degradation

This is the foundational assay to determine if the synthesized PROTAC induces degradation of the target protein in a cellular context.[8][12]

Causality: This protocol relies on immunoassay principles to visualize and quantify the reduction in target protein levels after PROTAC treatment. Equal protein loading is critical for accurate quantification, hence the use of a loading control (e.g., GAPDH, β-actin).

Materials:

  • Cells expressing the protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[8] This is a critical step to ensure equal protein loading.

  • Sample Preparation: Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate to the membrane and acquire the signal using a chemiluminescence imaging system.

  • Re-probing for Loading Control: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, following steps 8-9.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control.[14]

Application Protocol 3: DC₅₀ and Dₘₐₓ Determination

To fully characterize the potency of a PROTAC, a dose-response curve is generated to determine the concentration that causes 50% degradation (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[12]

Causality: This assay extends the single-point Western blot to a multi-concentration experiment. By fitting the degradation data to a non-linear regression model, key pharmacological parameters can be extracted, allowing for direct comparison between different PROTACs.

Procedure:

  • Experimental Setup: Follow the Western Blot protocol (Protocol 2), but with a more extensive range of PROTAC concentrations. A typical experiment uses an 8- to 12-point dose-response curve with 3-fold serial dilutions (e.g., 1000 nM down to 0.05 nM).

  • Data Collection: Perform the Western blot and densitometry analysis as previously described for each concentration point.

  • Data Normalization: For each concentration, calculate the percentage of protein remaining relative to the vehicle (DMSO) control, which is set to 100%.

  • Curve Fitting: Plot the normalized percent degradation data against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism).

  • Parameter Extraction: The software will calculate the best-fit values for DC₅₀ and Dₘₐₓ.

    • DC₅₀: The concentration of the PROTAC at which 50% of the target protein is degraded. A lower DC₅₀ value indicates higher potency.

    • Dₘₐₓ: The maximal degradation percentage achieved. This reflects the efficacy of the PROTAC.

Data Presentation: A Comparative Case Study

The true value of a linker strategy is demonstrated through comparative data. The table below presents hypothetical data for a series of PROTACs targeting Bruton's Tyrosine Kinase (BTK) using a pomalidomide-based CRBN ligand, but with different linkers.

Compound IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BTK-P-01PEG128588
BTK-P-02Alkyl Chain1212082
BTK-P-03 Diazaspiro 11 15 95
BTK-P-04Diazaspiro144591

Analysis: In this case study, the diazaspiro-based PROTAC BTK-P-03 demonstrates significantly improved potency (lower DC₅₀) and higher efficacy (greater Dₘₐₓ) compared to the more flexible PEG and alkyl linkers of similar length. This highlights the potential of the rigidified linker to promote a more optimal ternary complex geometry for efficient degradation.

Mechanism Visualization: The Role of the Diazaspiro Linker

The diazaspiro linker acts as a rigid scaffold to optimally position the target protein and the E3 ligase, facilitating the key ubiquitination step that leads to degradation.

Ternary_Complex cluster_system PROTAC-Mediated Degradation POI {Protein of Interest (POI)| Binding Pocket} Proteasome 26S Proteasome POI->Proteasome Targeting E3 {E3 Ligase (e.g., CRBN)| Binding Site} E3->POI Ubiquitination PROTAC POI Ligand Diazaspiro Linker E3 Ligand PROTAC:poi_ligand->POI:bind Binds PROTAC:e3_ligand->E3:bind Binds Ub Ubiquitin Ub->E3 Loaded via E1/E2 Fragments Degraded Peptides Proteasome->Fragments Degradation

Caption: Mechanism of action showing a diazaspiro-PROTAC forming a ternary complex.

Conclusion and Future Outlook

The linker is not a passive tether but an active and critical determinant of PROTAC success. The strategic incorporation of rigid scaffolds, such as diazaspiro cores, offers a powerful method to overcome the limitations of traditional flexible linkers. By pre-organizing the molecule into a bioactive conformation, these linkers can enhance ternary complex stability, leading to superior potency and efficacy. The protocols and principles outlined in this guide provide a framework for researchers to design, synthesize, and validate the next generation of highly optimized protein degraders, ultimately accelerating the development of novel therapeutics. The continued exploration of "linkerology" will undoubtedly unlock new possibilities in the expanding field of targeted protein degradation.[10]

References

  • Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. (n.d.). National Institutes of Health.
  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2378, 89-123. Retrieved from [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols.
  • Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker. (2025). BenchChem.
  • PRosettaC: Rosetta based modeling of PROTAC mediated ternary complexes. (2020). bioRxiv.
  • Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. (2021). ResearchGate.
  • Analytical Techniques for Characterizing PROTACs. (2025). BenchChem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • A Comparative Analysis of PROTACs with Different Linker Compositions: A Guide for Researchers. (2025). BenchChem.
  • Bondeson, D. P., Smith, I. E., & Crews, C. M. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.e5.
  • Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK203T cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Esmieu, W., Jones, K., Webb, D., et al. (n.d.). ALK2 Degrader Case Study. RSC BMCS.
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Al-Ameen, M. A., Al-Otaibi, M. M., & Al-Shareef, H. F. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(14), 5462. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. Retrieved from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). ChemMedChem. Retrieved from [Link]

  • Zagidullin, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. Retrieved from [Link]

  • Liu, Z., Wang, S., & Xue, F. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 329. Retrieved from [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Synthink.
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Tocris Bioscience.
  • Overview of PROTAC Linkers. (n.d.). ChemPep Inc.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • A Head-to-Head Comparison of PROTACs with Different Linker Compositions: A Guide for Researchers. (2025). BenchChem.
  • Zagidullin, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390.
  • Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. (2024). Cresset Group.

Sources

"7-Benzyl-2,7-diazaspiro[3.5]nonane" for novel benzothiazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 7-Benzyl-2,7-diazaspiro[3.5]nonane for the Synthesis of Novel Benzothiazinone-Based DprE1 Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and infectious diseases.

Abstract

8-Nitrobenzothiazinones (BTZs) are a clinically significant class of potent antitubercular agents that function by irreversibly inhibiting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme, a crucial component in mycobacterial cell wall synthesis.[1][2][3] Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2 position of the BTZ core with specific amine scaffolds can dramatically enhance potency and modulate pharmacokinetic properties. This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of novel benzothiazinone derivatives by incorporating the 7-benzyl-2,7-diazaspiro[3.5]nonane moiety. The rigid, three-dimensional nature of this spirocyclic amine is exploited in drug discovery to create unique and potent bioactive molecules.[4][5][6] This protocol details a robust nucleophilic aromatic substitution (SNAr) strategy, offering high yields and a straightforward path to novel drug candidates for combating drug-sensitive and multidrug-resistant tuberculosis.[6]

Introduction: The Rationale for Spirocyclic Scaffolds in Benzothiazinone Design

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for new drugs with novel mechanisms of action.[3]

Benzothiazinones (BTZs), such as the clinical candidates BTZ043 and PBTZ169 (Macozinone), represent a major advancement in anti-TB drug discovery.[3] These compounds act as suicide inhibitors of the FAD-dependent enzyme DprE1, which is essential for the biosynthesis of arabinans, critical components of the mycobacterial cell wall.[1][7] The mechanism involves the covalent modification of a cysteine residue (Cys387) in the DprE1 active site, leading to rapid bactericidal activity at nanomolar concentrations.[7]

Medicinal chemistry campaigns have focused on optimizing the BTZ scaffold to improve potency, metabolic stability, and solubility.[3][6] The 2,7-diazaspiro[3.5]nonane moiety has emerged as a "privileged" scaffold in this context.[4][5] Its rigid, three-dimensional conformation allows for precise vectoral orientation of substituents into the binding pocket of target proteins, often leading to enhanced binding affinity compared to more flexible acyclic or simple cyclic amines. The benzyl group on the diazaspiro core can be further optimized to establish beneficial interactions within the DprE1 enzyme, enhancing overall activity against both Mtb and nontuberculous mycobacteria (NTM).[5][8]

This document provides a detailed protocol for the synthesis of a C2-substituted benzothiazinone using 7-benzyl-2,7-diazaspiro[3.5]nonane, a key building block for developing next-generation antitubercular agents.[7][9]

Synthesis Overview & Mechanistic Considerations

The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and trifluoromethyl groups on the benzothiazinone core activate the C2 position towards nucleophilic attack by the secondary amine of the 7-benzyl-2,7-diazaspiro[3.5]nonane.

Core Reaction Mechanism

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile (the diazaspiroamine) to the electron-deficient aromatic ring of the BTZ core. The subsequent departure of the leaving group (chloride) re-establishes aromaticity and yields the final product. The choice of a non-nucleophilic base (e.g., triethylamine) is critical to neutralize the HCl generated in situ without competing with the primary nucleophile.

// Nodes Start [label="Starting Materials:\n- BTZ Core (e.g., 2-chloro-8-nitro BTZ)\n- 7-Benzyl-2,7-diazaspiro[3.5]nonane\n- Triethylamine (Base)\n- Solvent (e.g., MeOH)"]; Reaction [label="Nucleophilic Aromatic Substitution (SNAr)\nRoom Temperature, 20 min - 2h"]; Workup [label="Reaction Quenching & Extraction\n- Add Water\n- Extract with Ethyl Acetate"]; Purification [label="Purification\n- Dry with Na2SO4\n- Concentrate in vacuo\n- Silica Gel Chromatography"]; Analysis [label="Characterization & Analysis\n- ¹H NMR, ¹³C NMR\n- LC-MS\n- HPLC (Purity)"]; Final [label="Final Product:\nNovel Benzothiazinone Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine & Stir"]; Reaction -> Workup [label="Monitor by TLC"]; Workup -> Purification [label="Isolate Crude Product"]; Purification -> Analysis [label="Obtain Pure Product"]; Analysis -> Final; } endomd Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(7-benzyl-2,7-diazaspiro[3.5]nonan-2-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one , a representative compound from this class.

Materials & Reagents
ReagentCAS NumberSupplier RecommendationNotes
2-Chloro-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one914524-71-5VariousThe key electrophilic precursor.
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride135380-52-8MedChemExpress, etc.The key nucleophile.[9][10]
Triethylamine (Et₃N)121-44-8Sigma-Aldrich, etc.Anhydrous grade recommended.
Methanol (MeOH)67-56-1Fisher Scientific, etc.Anhydrous grade.
Ethyl Acetate (EtOAc)141-78-6VWR, etc.ACS grade or higher for extraction/chromatography.
Hexanes110-54-3VWR, etc.ACS grade or higher for chromatography.
Dichloromethane (DCM)75-09-2Fisher Scientific, etc.For dissolving samples.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-Aldrich, etc.For drying organic layers.
Silica Gel7631-86-9SiliCycle, etc.230-400 mesh for column chromatography.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The benzothiazinone precursor is a potent bioactive compound and should be handled with care.

Step-by-Step Synthesis Procedure
  • Preparation of the Amine Free Base:

    • To a solution of this compound (1.2 eq.) in methanol (0.2 M), add triethylamine (2.5 eq.) at room temperature.

    • Stir the mixture for 10-15 minutes. This neutralizes the hydrochloride salt to generate the free amine in situ, which is the active nucleophile. The formation of triethylamine hydrochloride salt may result in a white precipitate.

  • Coupling Reaction:

    • To the suspension from the previous step, add a solution of 2-chloro-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (1.0 eq.) in methanol (0.5 M) dropwise over 5 minutes.

    • Stir the reaction mixture at room temperature.

    • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 20 minutes (Typical mobile phase: 30-50% EtOAc in hexanes). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting chloro-benzothiazinone.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Re-dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). This removes the triethylamine hydrochloride salt and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent system (e.g., 10% EtOAc in hexanes).

    • Load the crude product and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid (typically yellow).

Characterization and Expected Results

The identity and purity of the synthesized benzothiazinone derivative must be confirmed through rigorous analytical techniques.

Data Summary
ParameterExpected Result
Appearance Yellow solid
Yield 80-95% (post-purification)
Purity (HPLC) >95%
¹H NMR Characteristic peaks for the BTZ core, the benzyl group, and the spirocyclic protons should be present.
LC-MS A prominent peak corresponding to the [M+H]⁺ of the target molecule (Expected m/z for C₂₃H₂₁F₃N₄O₃S ≈ 491.13).
Rationale for Characterization
  • NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation of the covalent bond formation between the BTZ core and the diazaspiro moiety. The disappearance of the signal for the N-H proton of the parent amine and the appearance of characteristic aromatic and aliphatic signals confirm the product's identity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing strong evidence of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final compound, which is a critical parameter for subsequent biological assays.

Visualizing the Synthetic Pathway and Mechanism

// Reactants BTZ_core [label="BTZ Precursor\n(2-Chloro-8-nitro BTZ)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=25021295&t=l"]; Diazaspiro [label="7-Benzyl-2,7-diazaspiro[3.5]nonane", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139045931&t=l"];

// Product Product [label="Final BTZ Derivative", image="https://www.medchemexpress.com/thumbnail/2-7-benzyl-2-7-diazaspiro-3-5-nonan-2-yl-8-nitro-6-trifluoromethyl-4h-benzo-e-1-3-thiazin-4-one.jpg"];

// Reaction {rank=same; BTZ_core; Diazaspiro;} BTZ_core -> Product [label=" Et3N, MeOH\n rt, 1-2h"]; Diazaspiro -> Product [style=invis]; } endomd Caption: General reaction scheme for the SNAr coupling.

G BTZ Novel BTZ Derivative (Synthesized Product) BTZ->Inhibition DprE1 DprE1 Inhibition->DprE1  Covalent  Inhibition  

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction does not start/proceed 1. Inactive amine (hydrochloride salt not fully neutralized).2. Degraded BTZ precursor.3. Insufficient base.1. Ensure sufficient (2.5 eq.) triethylamine is added and stirred before adding the BTZ core.2. Verify precursor quality by NMR/LC-MS.3. Add an additional 0.5 eq. of base.
Multiple spots on TLC 1. Incomplete reaction.2. Product degradation.3. Side reactions.1. Allow the reaction to stir for a longer duration.2. Avoid excessive heat or prolonged reaction times.3. Ensure anhydrous conditions.
Low Yield 1. Inefficient extraction.2. Loss during column chromatography.1. Perform multiple extractions (3x) with EtOAc.2. Use a finer silica mesh and carefully monitor fractions by TLC.
Product is not pure Ineffective separation during chromatography.Optimize the solvent system for chromatography. Try a different solvent system (e.g., DCM/MeOH) or use a shallower gradient.

Conclusion

The protocol outlined provides a reliable and high-yielding method for synthesizing novel benzothiazinone derivatives incorporating the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold. This synthetic route is highly adaptable for creating a library of analogues for SAR studies by modifying either the diazaspiro component or the substituents on the benzothiazinone core. The resulting compounds are high-value candidates for further investigation in preclinical and clinical settings, addressing the critical need for new antitubercular therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.

Overview of the Synthesis

The synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane typically proceeds through a multi-step sequence, often starting from a commercially available piperidine derivative. A common strategy involves the initial protection of one of the amine functionalities, followed by the construction of the spirocyclic core and subsequent benzylation. The choice of protecting groups and cyclization strategy is critical to minimizing side products and achieving a good yield.

A representative synthetic approach involves the use of an N-Boc protected piperidine precursor, which allows for selective functionalization. The spiro-azetidine ring is then formed, followed by the introduction of the benzyl group and a final deprotection step if necessary.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

I. Issues Related to Starting Materials and Reagents

Question 1: I am seeing multiple spots on the TLC of my starting material, N-Boc-4-piperidone. What could be the issue?

Answer: N-Boc-4-piperidone can be susceptible to degradation, especially if it is old or has been stored improperly. The presence of multiple spots on TLC could indicate decomposition products. A common issue is the partial removal of the Boc protecting group, leading to the presence of 4-piperidone. It is also possible to see products from self-condensation reactions.

  • Recommendation: Before starting the synthesis, it is crucial to check the purity of your N-Boc-4-piperidone by TLC and NMR. If impurities are detected, it is advisable to purify the starting material by column chromatography or purchase a new batch.

Question 2: My benzyl bromide appears yellow and gives a complex NMR spectrum. Can I still use it?

Answer: Yellowing of benzyl bromide is a common sign of decomposition, often due to exposure to light and air, leading to the formation of benzyl alcohol, benzaldehyde, and other byproducts. Using impure benzyl bromide can lead to a host of side reactions and a difficult purification process.

  • Recommendation: It is highly recommended to use freshly distilled or newly purchased benzyl bromide for the best results. If you must use the older stock, you can attempt to purify it by distillation under reduced pressure. However, given the lachrymatory nature of benzyl bromide, purchasing a fresh bottle is often the safer and more efficient option.

II. Challenges in the Spirocyclization Step

Question 3: My cyclization reaction to form the 2,7-diazaspiro[3.5]nonane core is giving a very low yield. What are the critical parameters to control?

Answer: The formation of the spirocyclic system is often the most challenging step in the synthesis. Low yields can be attributed to several factors, including incomplete reaction, side reactions, and steric hindrance.

  • Causality and Experimental Choices: The efficiency of the cyclization is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the outcome. For instance, in a reaction involving the formation of an azetidine ring, the use of a strong, non-nucleophilic base is often necessary to promote the desired intramolecular cyclization over intermolecular side reactions.

  • Troubleshooting Steps:

    • Optimize the Base: If you are using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA).

    • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the transition state of the reaction. Aprotic polar solvents like DMF or DMSO can be effective. Ensure your solvent is anhydrous, as water can quench the base and interfere with the reaction.

    • Temperature Control: Some cyclization reactions require heating to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side reactions. A systematic variation of the reaction temperature is recommended.

III. Benzylation and Deprotection Issues

Question 4: I am observing the formation of a di-benzylated product during the N-benzylation step. How can I improve the selectivity for mono-benzylation?

Answer: The formation of a di-benzylated byproduct is a common issue when working with diamines, especially if both nitrogens are unprotected. Even with a mono-protected starting material, competitive benzylation can occur if the protecting group is not completely stable under the reaction conditions.

  • Expert Insight: The key to selective mono-benzylation is to control the stoichiometry of the reagents and to choose a robust protecting group for the nitrogen that should not be benzylated. The use of a Boc protecting group is common, but it can be labile under certain conditions.

  • Recommendations:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture can also help to maintain a low concentration and favor mono-alkylation.

    • Protecting Group Strategy: Ensure that your starting material is fully mono-protected. If you are starting from the unprotected 2,7-diazaspiro[3.5]nonane, you will need to perform a selective mono-protection first.

    • Reaction Conditions: Running the reaction at a lower temperature can sometimes improve selectivity.

Question 5: I am having difficulty removing the Boc protecting group without affecting the benzyl group. What are the best conditions for selective deprotection?

Answer: The benzyl group can be susceptible to cleavage under certain acidic conditions used for Boc deprotection, especially if harsh acids or prolonged reaction times are used.

  • Protocol Validation: The choice of acid and solvent is critical for selective Boc deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.

  • Detailed Protocol for Boc Deprotection:

    • Dissolve the Boc-protected 7-benzyl-2,7-diazaspiro[3.5]nonane in anhydrous DCM (approximately 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5-10 equivalents) dropwise to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

IV. Purification and Characterization

Question 6: My crude product is an oil that is difficult to purify by column chromatography on silica gel. What are some effective purification strategies?

Answer: Basic amines like 7-Benzyl-2,7-diazaspiro[3.5]nonane are known to interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and sometimes decomposition.[1][2]

  • Expert Recommendations for Purification:

    • Amine-Treated Silica: Pre-treating the silica gel with a small amount of triethylamine (Et3N) can help to neutralize the acidic sites and improve the chromatography. You can also add a small percentage (0.5-1%) of Et3N to your eluent system.

    • Alternative Stationary Phases: Using basic alumina or an amine-functionalized silica gel column can be highly effective for the purification of basic amines.[3]

    • Reversed-Phase Chromatography: If normal-phase chromatography is still problematic, reversed-phase chromatography (C18 silica) with a mobile phase containing a suitable buffer can be a good alternative.

    • Salt Formation and Crystallization: Converting the oily free base to its hydrochloride or dihydrochloride salt can often induce crystallization, which is an excellent method for purification. This can be achieved by dissolving the crude product in a suitable solvent like diethyl ether or isopropanol and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent.

Question 7: What are the expected NMR and Mass Spectrometry signatures for 7-Benzyl-2,7-diazaspiro[3.5]nonane?

Answer: Proper characterization is essential to confirm the identity and purity of your product.

  • Expected Analytical Data:

Analytical Technique Expected Observations for 7-Benzyl-2,7-diazaspiro[3.5]nonane
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- A singlet for the benzylic methylene protons (-CH₂-Ph) (~3.5 ppm).- Multiple signals in the aliphatic region corresponding to the protons of the spirocyclic core.
¹³C NMR - Aromatic carbons of the benzyl group (~127-138 ppm).- Benzylic carbon (~63 ppm).- Aliphatic carbons of the spirocyclic core in the upfield region.
Mass Spectrometry (ESI-MS) - A prominent peak for the protonated molecule [M+H]⁺.- A characteristic fragmentation pattern often involves the loss of the benzyl group, leading to a fragment corresponding to the diazaspiro[3.5]nonane core. The benzyl cation (m/z 91) is also a common fragment.[4][5]

Question 8: How can I effectively visualize my aliphatic amine product on a TLC plate?

Answer: Aliphatic amines are often not UV-active, making their visualization on TLC plates challenging.

  • Recommended TLC Stains for Amines:

    • Ninhydrin Stain: This is a very sensitive stain for primary and secondary amines, which typically gives a pink or purple spot upon heating.

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that works for a wide range of compounds, including amines. It will appear as a yellow or brown spot on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal the spots of organic compounds as brown stains.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Synthesis_Workflow Workflow for 7-Benzyl-2,7-diazaspiro[3.5]nonane Synthesis cluster_0 Preparation and Starting Materials cluster_1 Spirocyclization cluster_2 Benzylation and Deprotection cluster_3 Purification and Characterization Start Start Synthesis Check_SM Check Purity of Starting Materials (TLC, NMR) Start->Check_SM Purify_SM Purify Starting Materials if Necessary Check_SM->Purify_SM Impurities Detected Cyclization Perform Spirocyclization Reaction Check_SM->Cyclization Pure Purify_SM->Cyclization Check_Yield Low Yield? Cyclization->Check_Yield Optimize_Cyclization Optimize Conditions (Base, Solvent, Temp.) Check_Yield->Optimize_Cyclization Yes Benzylation N-Benzylation Check_Yield->Benzylation No (Good Yield) Optimize_Cyclization->Cyclization Check_Side_Products Di-benzylation? Benzylation->Check_Side_Products Adjust_Stoichiometry Adjust Stoichiometry / Conditions Check_Side_Products->Adjust_Stoichiometry Yes Deprotection Deprotection (if necessary) Check_Side_Products->Deprotection No Adjust_Stoichiometry->Benzylation Crude_Product Crude Product Deprotection->Crude_Product Purification_Strategy Choose Purification Method Crude_Product->Purification_Strategy Column_Chromatography Column Chromatography (Amine-treated silica/Alumina) Purification_Strategy->Column_Chromatography Crystallization Salt Formation & Crystallization Purification_Strategy->Crystallization Characterization Characterize Pure Product (NMR, MS) Column_Chromatography->Characterization Crystallization->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A decision-making workflow for the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Audier, H. E., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1087-1098. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1559-1567. [Link]

Sources

Technical Support Center: Optimizing N-benzylation of 2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of 2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the N-benzylation of 2,7-diazaspiro[3.5]nonane.

Q1: What are the primary challenges in the N-benzylation of 2,7-diazaspiro[3.5]nonane?

A1: The main challenge is achieving selective mono-benzylation. The direct benzylation of the unsubstituted 2,7-diazaspiro[3.5]nonane core often leads to a mixture of products, including the desired mono-benzylated product, di-benzylated byproducts, and unreacted starting material.[1] This lack of selectivity arises from the similar reactivity of the two secondary amine functionalities.

Q2: Why is selective mono-benzylation important?

A2: In drug development and medicinal chemistry, precise control over the structure of a molecule is paramount. Mono-benzylation allows for the introduction of a benzyl group at a specific nitrogen, leaving the other nitrogen available for further functionalization. This is crucial for building more complex molecules with desired pharmacological properties. The 2,7-diazaspiro[3.5]nonane scaffold is noted for its structural rigidity and is explored for various therapeutic applications, including as antitubercular agents and sigma receptor modulators.[2]

Q3: What is the most common strategy to achieve selective mono-N-benzylation?

A3: The most effective and widely used strategy is employing an orthogonal protecting group.[1] This involves protecting one of the secondary amines with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before proceeding with the benzylation of the remaining free amine.[1] Following successful benzylation, the protecting group is removed to yield the desired mono-benzylated product.

Q4: What are the typical reagents and conditions for the benzylation step?

A4: A standard method involves reacting the mono-protected 2,7-diazaspiro[3.5]nonane with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a mild base.[1][2] Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).[1]

Q5: Are there alternative, greener methods for N-benzylation?

A5: Yes, green chemistry principles are increasingly being applied to N-alkylation reactions. Methods utilizing dimethyl carbonate or alcohols as alkylating agents are gaining traction as they produce minimal byproducts (alcohols or water) and can often be performed under milder conditions.[3] Another approach is reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.[4]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the N-benzylation of 2,7-diazaspiro[3.5]nonane.

Problem 1: Low or No Conversion of Starting Material

This is a frequent issue that can stem from several factors. A logical troubleshooting workflow is essential to pinpoint the root cause.

Decision Tree for Troubleshooting Low Conversion

low_conversion start Low/No Conversion reagent_quality Check Reagent Quality (Benzyl Halide, Base, Solvent) start->reagent_quality Is purity confirmed? reaction_conditions Evaluate Reaction Conditions (Temperature, Time, Concentration) reagent_quality->reaction_conditions Yes solution_reagent Use fresh, purified reagents. Ensure anhydrous solvent. reagent_quality->solution_reagent No base_strength Assess Base Strength & Solubility reaction_conditions->base_strength Are conditions optimal? solution_conditions Increase temperature gradually. Extend reaction time. Increase concentration. reaction_conditions->solution_conditions No solubility_issue Investigate Solubility of Reactants base_strength->solubility_issue Is base appropriate? solution_base Switch to a stronger base (e.g., NaH). Consider a more soluble base (e.g., Cs₂CO₃). base_strength->solution_base No solution_solubility Change to a better solvent (e.g., DMF, DMSO). Add a phase-transfer catalyst. solubility_issue->solution_solubility Are reactants fully dissolved?

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions for Low Conversion
Potential Cause Suggested Solution & Rationale
Inactive Benzylating Agent Verify the purity and age of the benzyl halide. Benzyl halides can degrade over time. If necessary, purify by distillation or use a fresh bottle.[5]
Insufficiently Strong or Insoluble Base Switch to a stronger or more soluble base. If using K₂CO₃, which has limited solubility in some solvents like acetone, consider switching to cesium carbonate, which is more soluble, or a stronger base like sodium hydride (NaH) in an appropriate solvent like THF or DMF.[5][6]
Low Reaction Temperature Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC to avoid product degradation at excessively high temperatures.[5]
Poor Solubility of Reactants Choose a solvent in which all reactants are soluble. DMF and DMSO are excellent choices for dissolving a wide range of reactants in N-alkylation reactions.[5] In some cases, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be beneficial.
Presence of Moisture Ensure anhydrous conditions. Water will react with strong bases like NaH and can interfere with the reaction. Use oven-dried glassware and anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Problem 2: Formation of Multiple Products (Low Selectivity)

The primary side reaction is the formation of the di-benzylated product. Other side reactions can also occur depending on the specific conditions.

Reaction Pathway and Side Products

reaction_pathway cluster_0 Desired Pathway: Mono-benzylation cluster_1 Side Reaction: Di-benzylation start Mono-Boc-Protected 2,7-diazaspiro[3.5]nonane benzylation Benzylation (Bn-X, Base) start->benzylation protected_mono Boc-Protected Mono-benzylated Product benzylation->protected_mono deprotection Deprotection (e.g., TFA) protected_mono->deprotection final_product Mono-benzylated 2,7-diazaspiro[3.5]nonane deprotection->final_product unprotected Unprotected 2,7-diazaspiro[3.5]nonane first_benzylation First Benzylation unprotected->first_benzylation mono_benzylated Mono-benzylated Intermediate first_benzylation->mono_benzylated second_benzylation Second Benzylation mono_benzylated->second_benzylation di_benzylated Di-benzylated Byproduct second_benzylation->di_benzylated

Caption: Desired reaction pathway versus di-benzylation side reaction.

Strategies to Improve Selectivity
Issue Suggested Solution & Rationale
Di-benzylation Employ a protecting group strategy. As mentioned in the FAQs, protecting one nitrogen with a group like Boc is the most reliable way to prevent di-alkylation.[1] If not using a protecting group, carefully control stoichiometry. Use only a slight excess (1.0-1.2 equivalents) of the benzylating agent and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-benzylated product is maximized.
C-alkylation This is less common for this specific scaffold but can occur in related systems. C-alkylation is more likely with electron-rich aromatic systems. Using less polar, aprotic solvents and sterically hindered bases can sometimes minimize this side reaction.[8]
Formation of Benzyl Ether This can occur if the benzylating agent reacts with any alcohol impurities or the solvent. Ensure the use of high-purity, anhydrous solvents and reagents.[7]
Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Purification Troubleshooting

| Observation | Potential Cause | Suggested Solution | | :--- | :--- | | Product and starting material co-elute on silica gel chromatography. | Similar polarity of the mono-benzylated product and the starting material (if unprotected) or the mono-protected starting material. | Adjust the solvent system. Try a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with the addition of a small amount of a more polar solvent like methanol or an amine like triethylamine to improve separation. Consider reverse-phase chromatography. If normal-phase fails, reverse-phase HPLC can be an effective alternative. | | Oily product that is difficult to handle. | The product may be a free base that is not crystalline. | Convert the product to a salt. Reacting the purified product with an acid like HCl in ether or TFA can form a solid hydrochloride or trifluoroacetate salt, which is often easier to handle, purify by recrystallization, and store. | | Reaction mixture solidifies upon cooling. | High concentration of salts or the product precipitating out. | Dilute the reaction mixture with the workup solvent before cooling. If the product is precipitating, this could be a useful purification step. Analyze the solid to confirm its identity.[6] |

III. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol details the selective mono-benzylation using a Boc protecting group strategy.

Step 1: Protection of 2,7-diazaspiro[3.5]nonane

  • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and a base like triethylamine (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 2: Benzylation of the Mono-protected Intermediate

  • Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product, or triturate with a solvent like diethyl ether to precipitate the salt for collection.

Protocol 2: Reductive Amination Approach

An alternative method that avoids the use of benzyl halides.

  • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a solvent like THF or 1,2-dichloroethane (DCE).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) in portions.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. This method may still produce a mixture of mono- and di-benzylated products, so careful monitoring is crucial.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

IV. References

  • Kaur, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Advances. Available at: [Link]

  • MDPI (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]

  • R Discovery (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. R Discovery. Available at: [Link]

  • ResearchGate (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ResearchGate. Available at: [Link]

  • Beilstein Journals (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • PubMed (2005). Ring-selective functionalization of N,N'-diarylureas by regioselective N-alkylation and directed ortho metalation. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Challenges and development of enantioconvergent N-alkylation of... ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Available at: [Link]

  • MDPI (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • MDPI (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • ResearchGate (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. ResearchGate. Available at: [Link]

  • Reddit (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • ResearchGate (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]

  • PubChem (n.d.). Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. PubChem. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at: [Link]

  • PubChemLite (n.d.). 1-benzyl-1,7-diazaspiro[3.5]nonane. PubChemLite. Available at: [Link]

  • Google Patents (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. Available at:

  • MDPI (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • PubMed Central (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]

  • YouTube (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). N-alkylation. Wordpress. Available at: [Link]

  • Green Chemistry (RSC Publishing) (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate (2001). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. Available at: [Link]

  • HETEROCYCLES (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES. Available at: [Link]

  • Organic Syntheses (n.d.). n-benzylacrylamide. Organic Syntheses. Available at: [Link]

  • ResearchGate (n.d.). Benzylation of 2,3-dimethylphenol with Benzyl alcohol. ResearchGate. Available at: [Link]

  • Google Patents (2010). Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer. Google Patents. Available at:

  • ResearchGate (n.d.). Decarboxylative Benzylation and Arylation of Nitriles. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Eschweiler-Clarke reductive alkylation of amines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Diazaspiro[3.5]nonanes - Troubleshooting Common Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their work. As a conformationally restricted diamine, the diazaspiro[3.5]nonane core is an increasingly important building block in the design of novel therapeutics. However, its synthesis is not without challenges. This document provides in-depth, field-proven insights into the common byproducts encountered during its synthesis, their mechanisms of formation, and robust troubleshooting strategies to optimize your reactions and simplify purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of diazaspiro[3.5]nonanes, structured in a question-and-answer format to provide direct and actionable advice.

Part 1: Byproducts from Spirocycle Formation via Double N-Alkylation or Reductive Amination

A common and convergent approach to the diazaspiro[3.5]nonane core involves the double functionalization of a pre-formed piperidine or azetidine ring, or a one-pot reaction of a diketone with a diamine. These methods, while powerful, are susceptible to specific side reactions.

Question 1: I'm attempting a double N-alkylation to form the spirocenter, but I'm observing significant amounts of oligomeric or polymeric material that is difficult to separate from my product. What is happening and how can I prevent this?

Answer: This is a classic problem of intermolecular versus intramolecular reactions. The formation of oligomers or polymers arises when the second reactive site of one molecule reacts with another molecule instead of cyclizing.

Causality: The primary cause is that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization. This is often influenced by concentration. At high concentrations, the probability of two different molecules finding each other is much higher, favoring intermolecular reactions.

Troubleshooting Strategies:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This can be achieved by:

    • Slow Addition: Using a syringe pump to slowly add the di-electrophile to a dilute solution of the di-nucleophile (or vice-versa) over a prolonged period (several hours). This keeps the concentration of the reactive species low at any given time, promoting intramolecular ring closure.

    • Large Solvent Volume: While not always practical or green, simply increasing the total solvent volume can also favor the intramolecular pathway.

  • Template Effects: In some cases, the choice of cation in a basic reaction medium can influence the conformation of the open-chain precursor, pre-organizing it for cyclization. While less common for this specific synthesis, it is a factor to consider in complex systems.

Purification of Oligomeric Byproducts: Oligomeric byproducts are often high molecular weight and can be polar.

  • Column Chromatography: A significant difference in polarity between your desired product and the oligomers may allow for separation. A gradient elution from a non-polar to a polar solvent system on silica gel is a good starting point.

  • Precipitation/Trituration: If the desired product and oligomers have different solubilities, you may be able to selectively precipitate one from a suitable solvent system.

Logical Workflow for Minimizing Oligomerization:

G start High Oligomer Formation Observed dilution Implement High-Dilution Conditions start->dilution slow_add Use Syringe Pump for Slow Addition dilution->slow_add Primary Method inc_vol Increase Total Solvent Volume dilution->inc_vol Alternative purification Purification Strategy slow_add->purification inc_vol->purification chromatography Gradient Column Chromatography purification->chromatography precipitation Selective Precipitation/Trituration purification->precipitation end Pure Diazaspiro[3.5]nonane chromatography->end precipitation->end

Caption: Workflow to address oligomerization.

Question 2: In my double reductive amination reaction to form a 2,7-diazaspiro[3.5]nonane, I am seeing a significant amount of a mono-aminated alcohol byproduct. What is the cause?

Answer: This byproduct arises from the reduction of one of the carbonyl groups of the starting diketone before the second intramolecular imine formation and reduction can occur.

Causality: Reductive amination is a tandem reaction. First, an amine reacts with a carbonyl to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A reducing agent then reduces the imine to an amine. If the reducing agent is too reactive, it can directly reduce the carbonyl group to an alcohol. In a double reductive amination, if the first intermolecular amination and reduction occurs, the resulting intermediate still has a carbonyl group. If this is reduced to an alcohol before the second intramolecular cyclization and reduction, the reaction is halted at the mono-aminated alcohol stage.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion).

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is more selective for imines over carbonyls, especially at mildly acidic pH. However, it is toxic and generates cyanide waste.

  • Stepwise Procedure:

    • Allow for sufficient time for the initial imine formation to occur before adding the reducing agent. This can be done by pre-stirring the diketone and the amine source (e.g., ammonia or a primary amine) for a period before introducing the reducing agent.

    • Control the pH. Imine formation is often favored at a slightly acidic pH (around 4-6), which also facilitates the formation of the more reactive iminium ion.

Purification: The mono-aminated alcohol byproduct is typically more polar than the desired diazaspiro[3.5]nonane due to the presence of the hydroxyl group. This difference in polarity can be exploited for purification by column chromatography.

Part 2: Byproducts from Multi-Step Syntheses

Many routes to diazaspiro[3.5]nonanes involve multi-step sequences, often utilizing protecting groups. Each step can introduce potential impurities.

Question 3: I am performing a Boc-deprotection step on my diazaspiro[3.5]nonane precursor using strong acid (e.g., TFA), and I'm observing a new, slightly less polar byproduct. What is this and how can I avoid it?

Answer: This is a classic case of tert-butylation, a common side reaction during the acidic removal of a Boc (tert-butyloxycarbonyl) protecting group.

Mechanism of Formation: The deprotection of a Boc group with a strong acid generates a relatively stable tert-butyl carbocation. This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture. The deprotected nitrogen of your product is a good nucleophile and can be alkylated by the tert-butyl cation, leading to the formation of a tert-butylated diazaspiro[3.5]nonane byproduct.

Troubleshooting Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.

    • Common Scavengers: Thioanisole, triethylsilane (TES), or anisole are excellent scavengers. They readily react with the tert-butyl cation, preventing it from alkylating your desired product. A small amount (e.g., 5-10% v/v) is usually sufficient.

  • Choice of Deprotection Conditions:

    • HCl in Dioxane or Methanol: Using a solution of HCl in an organic solvent can sometimes be a milder alternative to neat TFA and may reduce the extent of side reactions.

    • Temperature Control: Perform the deprotection at 0 °C or room temperature. Elevated temperatures can increase the rate of side reactions.

Purification: The tert-butylated byproduct is less polar than the desired secondary amine. This difference in polarity usually allows for straightforward separation by silica gel column chromatography.

Protocol for Boc Deprotection with a Scavenger:

  • Dissolve the N-Boc protected diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane, DCM).

  • Add a scavenger, such as triethylsilane (1.5-2 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% in DCM).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup, typically involving basification with a solution like saturated sodium bicarbonate to neutralize the acid and extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Question 4: In a synthesis of a 7-oxo-2-azaspiro[3.5]nonane derivative, I am using lithium aluminum hydride (LAH) to reduce an amide precursor and I'm seeing an olefinic impurity. What is this "transitional reduction olefin impurity"?

Answer: This intriguing byproduct, mentioned in the patent literature for the synthesis of a 7-oxo-2-azaspiro[3.5]nonane, likely arises from an over-reduction or an alternative reaction pathway of an intermediate during the LAH reduction of a cyclic amide (lactam).[1]

Plausible Mechanism of Formation: The reduction of an amide with LAH proceeds through a complex mechanism. The carbonyl oxygen is converted into a good leaving group by coordination to aluminum. Subsequent elimination can form an iminium ion, which is then reduced to the amine. However, under certain conditions, particularly with hindered substrates or at elevated temperatures, an elimination reaction can occur from an intermediate, leading to the formation of an enamine or a related olefinic species. This can be considered an "over-reduction" in the sense that it deviates from the desired simple reduction pathway.

Troubleshooting Strategies:

  • Temperature Control: LAH reductions can be highly exothermic. Maintaining a low temperature (e.g., -10 °C to 0 °C) during the addition of LAH and throughout the reaction can help to minimize side reactions.

  • Reverse Addition: Adding the substrate solution slowly to a suspension of LAH can sometimes provide better control over the reaction.

  • Alternative Reducing Agents: If the problem persists, consider using a milder or more selective reducing agent. For the reduction of amides to amines, borane-tetrahydrofuran complex (BH₃·THF) can be a good alternative to LAH and may not promote the formation of olefinic byproducts to the same extent.

Purification: The olefinic byproduct will have a different polarity and chromatographic behavior compared to the saturated diazaspiro[3.5]nonane. Separation by column chromatography is the most likely method for purification.

Part 3: Byproducts from Intramolecular Condensation Reactions

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which can be precursors to the piperidinone ring in a diazaspiro[3.5]nonane.

Question 5: I am attempting an intramolecular Dieckmann condensation to form a piperidinone precursor, but I am getting a low yield and a complex mixture of products. What are the likely side reactions?

Answer: The Dieckmann condensation, while effective, can be plagued by several side reactions, especially if the reaction conditions are not carefully controlled.

Common Byproducts and Their Causes:

  • Intermolecular Claisen Condensation: Similar to the issue of oligomerization in double alkylations, if the reaction is too concentrated, an intermolecular Claisen condensation between two molecules of the starting diester can occur, leading to a dimeric byproduct.[2]

  • Hydrolysis of the Ester: If there is any water present in the reaction mixture, the strong base can catalyze the saponification (hydrolysis) of the ester groups to carboxylates, which will not undergo the desired condensation.

  • Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. The equilibrium is driven forward by the deprotonation of the acidic α-proton of the resulting β-keto ester. If a stoichiometric amount of a strong base is not used, the equilibrium may not favor the product.[3]

Troubleshooting Strategies:

  • Strictly Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. Solvents should be distilled from an appropriate drying agent, and glassware should be flame-dried under vacuum or oven-dried.

  • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. It is crucial to use at least a stoichiometric amount of base to ensure the final deprotonation step that drives the reaction to completion.

  • High-Dilution Conditions: To minimize intermolecular condensation, perform the reaction under high dilution, for example, by the slow addition of the diester to a suspension of the base in the solvent.

Data Summary Table for Troubleshooting Dieckmann Condensation:

Issue Potential Cause Recommended Action
Low Yield, Complex MixtureIntermolecular CondensationUse high-dilution conditions (slow addition).
Starting Material RecoveredWater in the reactionEnsure all reagents and solvents are anhydrous.
Insufficient BaseUse at least one equivalent of a strong base (e.g., NaH).
Reversible ReactionEnsure the final acidic proton is quenched by the base.

Purification: The byproducts of a Dieckmann condensation can have varied polarities. The dimeric Claisen product will be significantly less polar than the hydrolyzed starting material. Careful column chromatography is typically required to isolate the desired cyclic β-keto ester.

Experimental Workflow for a Successful Dieckmann Condensation:

G start Prepare Anhydrous Solvent and Reagents base Add Stoichiometric Strong Base (e.g., NaH) to Solvent start->base diester Slowly Add Diester Solution via Syringe Pump base->diester reaction Stir at Appropriate Temperature and Monitor diester->reaction quench Carefully Quench with a Proton Source (e.g., Acetic Acid) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify end Pure β-Keto Ester purify->end

Caption: Step-by-step workflow for the Dieckmann condensation.

References

Technical Support Center: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. As a key intermediate in the development of novel therapeutics, such as potent agents against M. tuberculosis, optimizing its synthesis is crucial for efficient drug discovery pipelines[1].

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind experimental choices, helping you to not only solve immediate issues but also to build a more robust and reproducible synthetic strategy.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem that can arise at several stages of the synthesis. Let's break down the common culprits.

Potential Cause A: Inefficient N-Benzylation

The introduction of the benzyl group onto the C7 nitrogen is a critical step. Incomplete reaction is a frequent source of yield loss.

  • Scientific Rationale: This is typically an SN2 (nucleophilic substitution) reaction where the secondary amine of the diazaspiro[3.5]nonane core attacks the benzyl halide. The reaction's success hinges on the nucleophilicity of the amine and the efficacy of the base used to quench the H-X byproduct.

  • Solutions:

    • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of benzyl bromide or benzyl chloride. A large excess can lead to the formation of a quaternary ammonium salt, another side product.

    • Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is essential[1]. The base should be strong enough to neutralize the acid formed but not so strong as to cause side reactions. Use at least 2-3 equivalents to ensure the reaction medium remains basic.

    • Solvent & Temperature: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent solvents for this reaction as they effectively solvate the reagents. If the reaction is sluggish at room temperature, gentle heating to 40-60 °C can significantly increase the reaction rate[2].

Potential Cause B: Incomplete Reduction of an Amide Precursor

If your synthesis involves the reduction of an amide or lactam intermediate (e.g., 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane), incomplete reduction is a common issue.

  • Scientific Rationale: Amides are relatively stable functional groups, requiring a powerful reducing agent like Lithium Aluminum Hydride (LAH). LAH delivers hydride ions (H⁻) to the carbonyl carbon.

  • Solutions:

    • LAH Stoichiometry: Use a significant excess of LAH (typically 3-5 equivalents) to ensure complete reduction[3][4].

    • Anhydrous Conditions: LAH reacts violently with water. The reaction must be performed under strictly anhydrous conditions (dry solvent, inert atmosphere like N₂ or Ar).

    • Reaction Workup (Quenching): The workup is critical. A Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is a reliable method to quench excess LAH and precipitate aluminum salts, which can then be filtered off[3]. Improper quenching can lead to the formation of emulsions and complicate product isolation.

Potential Cause C: Product Loss During Purification

7-Benzyl-2,7-diazaspiro[3.5]nonane is a basic, polar amine, which can make purification challenging.

  • Solutions:

    • Column Chromatography: The free base can streak on silica gel. Pre-treating the silica with triethylamine (e.g., using a mobile phase containing 1-2% Et₃N) can neutralize acidic sites on the silica and lead to much cleaner separation.

    • Conversion to a Salt: The most reliable method for isolating and purifying amines is to convert them to a salt. Bubbling HCl gas through an ethereal or isopropanolic solution of the purified free base, or adding a solution of HCl in isopropanol, will precipitate the dihydrochloride salt, which is typically a stable, crystalline solid that is much easier to handle and store[3][5].

Troubleshooting Workflow for Low Yield

G start Problem: Low Overall Yield check_benzylation Is N-benzylation step efficient? start->check_benzylation check_reduction Is reduction of amide precursor complete? start->check_reduction check_purification Is product lost during workup/purification? start->check_purification solution_benzylation Optimize Benzylation: - Check stoichiometry (1.1 eq BnBr) - Use K₂CO₃ or Et₃N (2-3 eq) - Gentle heating (40-60 °C) check_benzylation->solution_benzylation No solution_reduction Optimize Reduction: - Use excess LAH (3-5 eq) - Ensure anhydrous conditions - Perform careful Fieser workup check_reduction->solution_reduction No solution_purification Improve Purification: - Neutralize silica with Et₃N - Convert to HCl salt for crystallization and stability check_purification->solution_purification Yes

Caption: A decision tree for troubleshooting low yield.

Question 2: I'm observing significant side product formation. How can I identify and prevent them?

Side products can complicate purification and drastically reduce yield. The most common ones are related to over-alkylation or reactions involving the second nitrogen atom.

Common Side Product: N,N'-Dibenzylated Species

  • Identification: Look for a product with a mass corresponding to the addition of two benzyl groups in your mass spectrometry data.

  • Cause: This occurs if the N2 nitrogen is not protected during the benzylation step. The free amine at N2 is also nucleophilic and can compete for the benzyl halide.

  • Prevention (The Orthogonal Approach):

    • Boc Protection: The most common and effective strategy is to start with a precursor where the N2 nitrogen is protected with a tert-butoxycarbonyl (Boc) group (e.g., 2-Boc-2,7-diazaspiro[3.5]nonane). The Boc group is stable under the basic conditions of N-benzylation.

    • Selective Benzylation: Perform the benzylation on the Boc-protected intermediate. The reaction will occur selectively at the more nucleophilic (and less sterically hindered) N7 position.

    • Deprotection: After successful benzylation of N7, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the desired product[1]. This two-step protection-deprotection sequence ensures high regioselectivity.

Synthetic Workflow: Boc Protection Strategy

G Start 2,7-Diazaspiro [3.5]nonane Boc_Protect Step 1: Boc Protection (Boc)₂O, Base Start->Boc_Protect Protected 2-Boc-2,7-diazaspiro [3.5]nonane Boc_Protect->Protected Benzylate Step 2: N-Benzylation BnBr, K₂CO₃ Protected->Benzylate Double_Protected 7-Benzyl-2-Boc-2,7- diazaspiro[3.5]nonane Benzylate->Double_Protected Deprotect Step 3: Deprotection TFA, DCM Double_Protected->Deprotect Final 7-Benzyl-2,7-diazaspiro [3.5]nonane Deprotect->Final

Caption: A workflow for regioselective N-benzylation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable synthetic route?

For scalability and reproducibility, the route involving an orthogonal protecting group is superior.

  • Start with commercially available N-Boc-piperidine-4-one.

  • Construct the azetidine ring to form the spirocyclic core.

  • Reduce any carbonyls and perform N-benzylation on the piperidine nitrogen (N7).

  • Deprotect the N2-Boc group with acid.

This approach offers clear advantages by ensuring that reactions occur at the intended positions, simplifying purification at each stage.

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of Dichloromethane/Methanol (e.g., 95:5 or 90:10), often with a small amount of ammonia or triethylamine (0.5-1%) to prevent streaking. Stain with potassium permanganate (KMnO₄), which will readily visualize the amine-containing compounds.

Q3: What are the optimal conditions for the final salt formation?

After purifying the free base by column chromatography, dissolve it in a minimal amount of a solvent where the salt is insoluble, such as diethyl ether or a mixture of isopropanol and ether. Add a solution of 2M HCl in diethyl ether or isopropanol dropwise until no more precipitate forms. Stir for 30-60 minutes, then collect the solid by filtration, wash with cold ether, and dry under vacuum. This ensures a high-purity, stable final product[3].

Q4: Are there any specific safety precautions I should take?
  • Benzyl Halides: Benzyl bromide and chloride are lachrymators and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LAH): LAH is a pyrophoric solid that reacts violently with water. It must be handled under an inert atmosphere, and its quenching process must be done slowly and behind a blast shield at a controlled temperature (e.g., in an ice bath).

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive. Always wear acid-resistant gloves and eye protection.

Key Experimental Protocols

Protocol 1: Regioselective N-Benzylation of Boc-Protected Intermediate

This protocol is adapted from methodologies used in medicinal chemistry campaigns for similar scaffolds[1].

  • Dissolve 2-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 45 °C for 12-18 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 7-Benzyl-2-Boc-2,7-diazaspiro[3.5]nonane.

Protocol 2: Boc Deprotection
  • Dissolve the purified 7-Benzyl-2-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free base of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Quantitative Data Summary

The choice of reaction conditions can significantly impact yield. Below is a comparative table based on typical conditions for related transformations.

StepReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
N-Benzylation BnBr, K₂CO₃MeCN451685-95%
Boc Deprotection TFADCM0 to RT3>95%
LAH Reduction LiAlH₄THF0 to Reflux670-85%
Salt Formation 2M HCl in EtherIPA/Ether0 to RT1>98%

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Potent Activity against Nontuberculous Mycobacteria . Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride . PrepChem. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols . Chemical Communications, RSC Publishing. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Technical Support Center: 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride. As a valued member of the research and drug development community, you are likely working with this compound for its potential applications in synthesizing various active pharmaceutical ingredients. This guide is designed to provide you with expert insights and practical solutions to common challenges, particularly focusing on solubility issues that can arise during your experimental workflows.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a spirocyclic diamine, a class of compounds that has gained significant attention in medicinal chemistry for its rigid, three-dimensional structure.[1][2][3][4][5] The dihydrochloride salt form is typically chosen to enhance aqueous solubility, a common strategy for amine-containing compounds.[6][7] However, the interplay between the spirocyclic core, the benzyl group, and the dihydrochloride nature can present unique solubility challenges.

Poor solubility is a persistent issue in drug discovery and development, affecting a high percentage of small molecules.[8][9] It can lead to difficulties in achieving the desired concentration for in vitro assays, formulating parenteral dosage forms, and can ultimately impact the assessment of a compound's efficacy and toxicity.[8]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is the expected solubility?

Q2: Why is the pH of the solvent important for dissolving this compound?

The pH of the solvent is a critical factor governing the solubility of amine hydrochloride salts.[11][12][13][14] 7-Benzyl-2,7-diazaspiro[3.5]nonane has two amine groups that are protonated in the dihydrochloride salt form. The equilibrium between the charged (protonated) and uncharged (free base) forms is pH-dependent.

  • In acidic conditions (low pH): The compound will predominantly exist in its protonated, more water-soluble form. However, at very low pH, the "common ion effect" can come into play, where an excess of chloride ions from the solvent (e.g., if using HCl to adjust pH) can actually decrease the solubility of the hydrochloride salt.[11][12][13]

  • In neutral or basic conditions (higher pH): The compound may deprotonate to its less soluble free base form, potentially leading to precipitation.

Q3: Can I use organic solvents to dissolve this compound?

Yes, but with careful consideration. While the dihydrochloride salt is designed for aqueous solubility, you may need to use organic co-solvents for certain applications.

  • Polar Protic Solvents: Solvents like ethanol or methanol can be good choices. They can solvate the charged amine groups and may help overcome crystal lattice energy.

  • Polar Aprotic Solvents: Solvents such as DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) are often used in drug discovery to dissolve a wide range of compounds.[15] However, be mindful that these solvents may not be compatible with all downstream applications, particularly cell-based assays.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform might be effective for the free base form of the compound but are generally poor choices for the hydrochloride salt.[16]

Q4: I observed a precipitate forming after initially dissolving the compound. What could be the cause?

This phenomenon, known as "crashing out," can be due to several reasons:

  • pH Shift: If the pH of your stock solution changes over time (e.g., due to absorption of atmospheric CO2), the compound may convert to its less soluble free base.

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable and can lead to precipitation.[11][12]

  • Temperature Change: Solubility is often temperature-dependent. If you used heat to dissolve the compound, it might precipitate upon cooling to room temperature.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

If you are encountering solubility problems, follow this systematic troubleshooting workflow.

Troubleshooting_Solubility start Start: Solubility Issue with This compound check_purity Step 1: Verify Compound Purity start->check_purity initial_dissolution Step 2: Initial Dissolution Attempt (e.g., Water, Buffer) check_purity->initial_dissolution is_dissolved Is it fully dissolved? initial_dissolution->is_dissolved sonicate_heat Step 3: Apply Gentle Sonication/Heating is_dissolved->sonicate_heat No success Success: Compound Dissolved is_dissolved->success Yes is_dissolved2 Is it fully dissolved? sonicate_heat->is_dissolved2 adjust_ph Step 4: Adjust pH (Acidify) is_dissolved2->adjust_ph No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? adjust_ph->is_dissolved3 co_solvent Step 5: Use a Co-solvent (e.g., DMSO, Ethanol) is_dissolved3->co_solvent No is_dissolved3->success Yes is_dissolved4 Is it fully dissolved? co_solvent->is_dissolved4 is_dissolved4->success Yes consult_specialist Consult Technical Support for Further Assistance is_dissolved4->consult_specialist No

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization

  • Preparation: Weigh the desired amount of this compound in a sterile container.

  • Solvent Addition: Add a portion of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline [PBS]) to the compound.

  • Mixing: Vortex or stir the mixture vigorously for 2-5 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If not fully dissolved, add more solvent in small increments, mixing thoroughly after each addition, until the compound is fully dissolved or the desired concentration is reached.

Protocol 2: Troubleshooting with pH Adjustment

Causality: Lowering the pH can help maintain the protonated, more soluble state of the amine groups.

  • Initial Suspension: Prepare a suspension of the compound in the desired aqueous solvent as described in Protocol 1.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitoring: Monitor the solution for clarity. Be cautious not to add an excessive amount of acid to avoid the common ion effect.[11][12][13]

  • Final pH: Once the compound is dissolved, record the final pH of the solution.

Protocol 3: Utilizing Co-solvents

Causality: A small amount of an organic co-solvent can disrupt the crystal lattice of the solid and improve solvation.

  • Initial Dissolution in Co-solvent: Weigh the compound and add a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to just wet the solid.

  • Mixing: Gently vortex or sonicate until the compound is fully dissolved in the co-solvent.

  • Aqueous Addition: Slowly add the desired aqueous buffer to the organic solution while vortexing. This should be done in a dropwise manner to avoid localized precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

Solvent System Typical Starting Concentration Troubleshooting Steps Considerations
Deionized Water1-10 mg/mLGentle heating (40-50°C), sonication, acidification (dilute HCl)pH may not be controlled; risk of conversion to free base over time.
Phosphate-Buffered Saline (PBS)1-10 mg/mLGentle heating, sonicationpH is buffered around 7.4, which may be too high for optimal solubility of the dihydrochloride salt.
DMSO>50 mg/mLGenerally solubleMay be cytotoxic in some assays; check experimental compatibility.
Ethanol10-20 mg/mLGentle heating, sonicationCan be used as a co-solvent with aqueous buffers.

Advanced Insights for the Drug Development Professional

For professionals in drug development, solubility challenges extend beyond simple dissolution for an experiment. Here are some advanced considerations:

  • Salt Form Selection: While the dihydrochloride is a common choice, it may not be the optimal salt form for this specific molecule. Investigating other salt forms (e.g., mesylate, tosylate) could yield a more soluble and stable version of the compound.[14]

  • Amorphous vs. Crystalline Form: The solid-state properties of your compound play a significant role in its solubility. An amorphous form is generally more soluble than a highly crystalline form. Techniques like spray drying can be used to produce amorphous solid dispersions.[6][9]

  • Formulation Strategies: For in vivo studies, consider formulation strategies such as lipid-based formulations or nanoparticles to improve the bioavailability of poorly soluble compounds.[8][17]

By understanding the chemical principles governing the solubility of this compound and by employing a systematic troubleshooting approach, you can overcome these common experimental hurdles and advance your research with confidence.

References

  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(1), 1-16. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Jain, A., & Ran, Y. (2021). Principles of Salt Formation and Salt Solubility. World Journal of Pharmaceutical Research, 10(3), 1157-1176. [Link]

  • Thomas, E. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology, 46(1). [Link]

  • Avdeef, A., & Tsinman, O. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(1), 63-77. [Link]

  • Quora. (2013). How and why does change in pH effect NaCl solubility? [Link]

  • Ascendia Pharma. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. [Link]

  • Thomas, E. (2022). Adapting to Solubility/Bioavailability Challenges. Pharmaceutical Technology, 46(8). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. [Link]

  • BIOFOUNT. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

  • U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. [Link]

  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Ghorpade, T., Mali, A., Samanta, S., & Gunturu, K. C. (2023). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. RSC Advances, 13(8), 5190-5197. [Link]

  • De Ath, G. C., Byrne, F. P., & Farmer, T. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 10(12), 3746-3763. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. [Link]

  • Nelson, A., Marsden, S. P., & O'Connor, E. A. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]

Sources

Stability of "7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Welcome to the dedicated support center for this compound (CAS: 1334536-89-8). This resource is designed for researchers, medicinal chemists, and drug development scientists who utilize this versatile spirocyclic building block. As a key intermediate in the synthesis of novel therapeutics, including sigma receptor ligands and PROTACs, ensuring its stability and integrity in solution is paramount to achieving reproducible and reliable experimental outcomes.[1][2][3][4]

This guide provides in-depth answers to common stability-related questions, offers troubleshooting workflows for unexpected results, and presents validated protocols to help you proactively assess the compound's stability under your specific experimental conditions.

Section 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common initial questions regarding the proper handling and storage of this compound.

Q1: What are the recommended storage conditions for the solid compound?

The solid, powdered form of this compound is hygroscopic and should be handled accordingly. For optimal long-term stability, store the solid compound in a tightly sealed container under the following conditions[5]:

  • Long-term (up to 3 years): -20°C

  • Short-term (up to 2 years): 4°C

Always store with a desiccant and minimize exposure to atmospheric moisture.

Q2: What is the best practice for preparing a stock solution?

Preparing a stable, accurate stock solution is the foundation of any successful experiment.

  • Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to its broad compatibility with screening assays and good solvating power.

  • Procedure:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of solid in a controlled environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution. Gentle vortexing or sonication in a water bath for a few minutes can aid dissolution. Visually inspect the solution for any undissolved particulates.

Q3: How should I store my stock solutions?

Stock solutions are significantly more susceptible to degradation than the solid compound. Storage conditions directly impact the shelf-life of the dissolved compound. Based on supplier data and general best practices for compound library management, the following storage conditions are recommended for DMSO stock solutions[5][6]:

  • Long-term (up to 6 months): -80°C

  • Short-term (up to 1 month): -20°C

Crucial Insight: To avoid degradation from repeated freeze-thaw cycles, it is imperative to aliquot the primary stock solution into smaller, single-use volumes before freezing. This practice is a cornerstone of maintaining compound integrity in drug discovery workflows.[7]

Q4: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by three factors:

  • pH: The compound is a dihydrochloride salt, indicating that the two nitrogen atoms are protonated. The stability is often highest in a slightly acidic to neutral pH range. Extreme pH values can lead to degradation or changes in physical properties.[8][9]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[9]

  • Oxidation: The tertiary amine centers and the benzyl group can be susceptible to oxidation, especially during long-term storage or when exposed to air and light.

Section 2: Troubleshooting Guide for Solution Instability

This section is structured to help you diagnose and resolve common issues that may arise during your experiments, which could be indicative of compound instability.

Issue: I am observing inconsistent results, a gradual loss of compound activity, or an unexpected biological response in my assays.

This is a frequent and challenging issue often linked to the degradation of the active compound. The flowchart below provides a logical path for troubleshooting.

Start Inconsistent Assay Results or Loss of Potency CheckPrep Step 1: Verify Solution Preparation - Correct solvent (anhydrous)? - Full dissolution? - Accurate concentration? Start->CheckPrep CheckStorage Step 2: Review Storage Conditions - Stored at <= -20°C? - Aliquoted to avoid freeze-thaw? - Protected from light? CheckPrep->CheckStorage If prep is correct AssessStability Step 3: Perform Stability Assessment CheckStorage->AssessStability If storage seems correct pHScreen Run pH Stability Screen (See Protocol 3.1) AssessStability->pHScreen Hypothesis: pH-driven degradation FTScreen Run Freeze-Thaw Study (See Protocol 3.2) AssessStability->FTScreen Hypothesis: Freeze-thaw degradation Conclusion Root Cause Identified: - pH sensitivity - Freeze-thaw instability - Thermal degradation Action: Adjust buffer pH, prepare fresh solutions, or modify storage. pHScreen->Conclusion FTScreen->Conclusion

Caption: Troubleshooting flowchart for inconsistent experimental results.

  • Possible Cause A: pH-Induced Degradation

    • Why it happens: The compound is supplied as a dihydrochloride salt, implying stability in acidic conditions where both nitrogen atoms are protonated. In high pH (alkaline) buffers, the nitrogens can be deprotonated to the free base. This free base form may have lower solubility, leading to precipitation, or it may be more susceptible to specific degradation pathways like oxidation. Studies on other nitrogen-containing heterocycles confirm that stability is often highly pH-dependent, with degradation accelerating in alkaline conditions.[9]

    • Solution: Determine the optimal pH range for your compound in your specific assay buffer. Perform a pH stability screen as detailed in Protocol 3.1 . If instability is found at your current assay pH, consider adjusting the buffer to a more favorable pH if the assay allows.

  • Possible Cause B: Thermal and Freeze-Thaw Degradation

    • Why it happens: Leaving working solutions at room temperature or on a lab bench for extended periods can lead to thermal degradation.[8] Furthermore, each freeze-thaw cycle can introduce stress. As an aqueous solution freezes, solutes like the compound and buffer salts become highly concentrated in the unfrozen liquid phase, which can drastically alter the local pH and accelerate degradation.

    • Solution: Always prepare working solutions fresh from a frozen stock aliquot just before use. Minimize the time working solutions spend at room temperature. If you suspect freeze-thaw instability, perform the assessment in Protocol 3.2 .

Issue: I see a precipitate forming in my stock or working solutions.
  • Possible Cause A: Poor Solubility or Supersaturation

    • Why it happens: You may have exceeded the solubility limit of the compound in the chosen solvent or buffer. This is common when diluting a DMSO stock into an aqueous buffer where the compound is less soluble.

    • Solution: Try preparing the working solution at a lower concentration. Ensure the percentage of DMSO carried over from the stock solution into the final aqueous solution is low (typically <1%) and consistent across experiments.

  • Possible Cause B: pH Shift and Free Base Precipitation

    • Why it happens: When the acidic dihydrochloride salt is diluted into a neutral or basic buffer (e.g., PBS at pH 7.4), the nitrogens are deprotonated. The resulting free base may be significantly less soluble than the salt form, causing it to precipitate out of solution.

    • Solution: If solubility in your final assay buffer is an issue, consider using a buffer with a slightly lower pH (e.g., pH 6.5) if compatible with your experimental system. Alternatively, the inclusion of solubility-enhancing excipients may be necessary for in vivo formulations, though this requires significant validation.

Section 3: Protocols for Proactive Stability Assessment

To ensure the trustworthiness of your results, we recommend validating the stability of this compound in your specific experimental systems.

Protocol 3.1: Preliminary pH Stability Screen

This protocol provides a rapid assessment of compound stability across a range of pH values relevant to biological assays.

  • Prepare Buffers: Prepare a set of common biological buffers, for example:

    • pH 5.0 (100 mM Acetate Buffer)

    • pH 7.4 (1X Phosphate-Buffered Saline, PBS)

    • pH 8.5 (100 mM Tris Buffer)

  • Prepare Samples: From a 10 mM DMSO stock, prepare triplicate 100 µM working solutions in each of the above buffers. Ensure the final DMSO concentration is identical in all samples (e.g., 1%).

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature, ~22°C, or 37°C if relevant to your assay).

  • Time Points: Collect aliquots from each sample at T=0, 2, 8, and 24 hours. Immediately quench any potential degradation by mixing with an equal volume of cold Acetonitrile and store at -20°C until analysis.

  • Analysis: Analyze the samples by LC-MS. Monitor the peak area of the parent compound (m/z for [M+H]⁺).

  • Interpretation: Calculate the percentage of the compound remaining at each time point relative to T=0. A loss of >10-15% is typically considered significant instability.

Protocol 3.2: Freeze-Thaw Stability Assessment

This protocol determines if the process of freezing and thawing your stock solution causes degradation.

  • Prepare Aliquots: Prepare at least five identical aliquots of the compound in your chosen stock solvent (e.g., 10 mM in DMSO).

  • Control Sample: Immediately place one aliquot (the T=0 control) in the freezer at -80°C and do not cycle it.

  • Cycle Samples: Subject the remaining four aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of:

    • Freezing completely at -80°C (at least 1 hour).

    • Thawing completely at room temperature until just liquefied.

  • Sample Collection: After 1, 2, 3, and 5 cycles, place one aliquot back in the freezer and do not cycle it further.

  • Analysis: Once all cycles are complete, thaw all aliquots (including the T=0 control) one final time, dilute them identically, and analyze by LC-MS.

  • Interpretation: Compare the peak area of the parent compound in the cycled samples to the T=0 control. A significant decrease indicates instability due to freeze-thaw cycles.

Section 4: Data Summary and Best Practices

Expected Stability Profile (Summary Table)

This table summarizes the expected stability based on general chemical principles and data from related compounds. Users should generate their own data using the protocols above.

ParameterConditionExpected StabilityRationale
Solid Storage -20°C, desiccatedExcellent (>3 years)Minimizes hygroscopic effects and thermal degradation.[5]
DMSO Stock -80°C, single-use aliquotsVery Good (≥6 months)Low temperature and minimized water content prevent degradation.[5]
Aqueous Solution pH 5.0 - 7.4, 4°CGood (up to 24-48 hours)The protonated salt form is stable; low temperature slows kinetics.
Aqueous Solution pH > 8.0, RTPoor to Moderate Deprotonation to the free base may reduce solubility and increase reactivity.[9]
Freeze-Thaw Cycles In DMSOGood (up to 3-5 cycles)DMSO is a cryoprotectant, but repeated cycles should still be avoided.
Freeze-Thaw Cycles In Aqueous BufferVariable to Poor High risk of pH shifts and concentration effects during freezing.
Recommended Experimental Workflow

Following a validated workflow is the best way to prevent compound stability issues from affecting your research.

A Receive Solid Compound B Store Solid at -20°C (Desiccated) A->B C Prepare Primary Stock in Anhydrous DMSO B->C D Create Single-Use Aliquots C->D E Store Aliquots at -80°C D->E F Prepare Fresh Working Solution (in Assay Buffer) E->F G Use Immediately in Experiment F->G

Caption: Recommended workflow for handling the compound.

By implementing these best practices and using the provided protocols to validate stability in your specific systems, you can ensure the integrity of this compound and generate the highest quality data in your research and development programs.

References

  • Twiner, M. J., Rehmann, N., Hess, P., & Doucette, G. J. (2008). Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. Analytical Chemistry, 80(24), 9672–9680. [Link]

  • De Kloe, G. E., van V K, Stevens, J., et al. (2022). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • Selvita. (n.d.). Compound Management. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Yadlapalli, J. S., Kim, J., Athri, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

  • CP Lab Chemicals. (n.d.). 7-Benzyl-1-oxo-2, 7-diazaspiro[3.5]nonane, min 97%. Retrieved from [Link]

  • Orth, M., Lisurek, M., Wichard, J., et al. (2021). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 904-914. [Link]

  • Orth, M., Lisurek, M., Wichard, J., et al. (2021). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. PubMed. [Link]

  • Lestari, F., Cahyani, D., & Primadona, I. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Pharmaceuticals, 16(10), 1459. [Link]

  • Khong, S., Promphet, N., Wungsintaweekul, J., & Puttarak, P. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(6), 1290. [Link]

Sources

Technical Support Center: Scaling Up Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diazaspiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complex transition from bench-scale synthesis to pilot or industrial-scale production. Diazaspirocycles are privileged scaffolds in medicinal chemistry, but their three-dimensional complexity presents unique scale-up challenges.[1] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Reaction Fidelity and Yield on Scale-Up

One of the most common issues when scaling up is that a reaction that performed beautifully in a round-bottom flask fails to deliver the same yield or purity in a larger reactor.[2][3] This section addresses the core reasons for this discrepancy and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when I moved from a 10g to a 1kg scale. What are the likely causes?

A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer inefficiencies.[4] In a small flask, mixing and heat dissipation are rapid and efficient. In a large reactor, these factors become critical limitations.

  • Poor Mixing: Inadequate mixing can lead to localized "hot spots" for exothermic reactions or areas of high reagent concentration. This can promote side reactions and impurity formation, consuming your starting material and reducing the yield of the desired product.[2][5]

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[6] An exothermic reaction that was easily controlled by an ice bath at the lab scale can generate heat much faster than the reactor's cooling jacket can remove it, leading to a thermal runaway that degrades products and creates a significant safety hazard.[3][7]

  • Extended Reaction/Addition Times: The time required to add reagents or complete the reaction often increases at scale. This prolonged exposure of reactants and products to the reaction conditions can lead to degradation or the formation of different impurities.[5]

Troubleshooting Workflow for Poor Yield

Below is a systematic approach to diagnosing and solving yield-related scale-up issues.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Yield Drop Observed on Scale-Up Check_Mixing Analyze Mixing Efficiency (Visual, Modeling, Time Study) Start->Check_Mixing Check_Heat Review Thermal Data (Calorimetry, Temp Logs) Start->Check_Heat Check_Kinetics Evaluate Impact of Extended Reaction Time Start->Check_Kinetics Opt_Mixing Modify Agitation (Speed, Impeller Type) Check_Mixing->Opt_Mixing Opt_Heat Adjust Addition Rate & Cooling Protocol Check_Heat->Opt_Heat Opt_Time Re-optimize Concentration or Temperature Check_Kinetics->Opt_Time Validation_Run Perform Pilot Run with Optimized Parameters Opt_Mixing->Validation_Run Opt_Heat->Validation_Run Opt_Time->Validation_Run

Caption: A systematic workflow for troubleshooting yield loss during scale-up.

Section 2: Controlling Stereoselectivity

For many bioactive diazaspiro compounds, precise control of stereochemistry is critical. Diastereoselectivity, in particular, can be highly sensitive to reaction conditions and may change unexpectedly upon scale-up.

Frequently Asked Questions (FAQs)

Q2: My [3+2] cycloaddition reaction gave a 10:1 diastereomeric ratio (d.r.) at the bench, but now it's closer to 2:1 at the pilot scale. How can I improve it?

A2: Low diastereoselectivity in cycloaddition reactions for synthesizing spiro-pyrrolidines and other diazaspirocycles is often influenced by the reaction's transition state energetics.[8] Changes in the scaled-up environment can alter this delicate balance.

Causality Behind Poor Diastereoselectivity:

  • Reaction Temperature: Temperature is a critical factor. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a lower d.r. Running reactions at lower temperatures often favors the kinetically controlled product, which is frequently the more diastereomerically pure one.[8]

  • Solvent Effects: The polarity of the solvent can stabilize one transition state over another, directly impacting the diastereomeric outcome. A solvent that worked well at a small scale might not be optimal under the thermal and mixing conditions of a large reactor.[8]

  • Catalyst/Ligand Choice: If you are using a chiral catalyst or ligand, its effectiveness can be influenced by concentration and the presence of impurities, which may be more pronounced at scale. Screening different catalysts or ligands may be necessary.[8]

Troubleshooting Guide: Improving Diastereoselectivity

Problem Area Potential Cause Recommended Action & Protocol
Thermodynamics Reaction temperature is too high, allowing for product equilibration or formation of the thermodynamic product.Action: Lower the reaction temperature. Protocol: 1. Set up three small-scale parallel reactions. 2. Run them at T=0°C, T=-20°C, and T=-78°C. 3. Monitor d.r. via LC-MS or ¹H NMR at set time points. 4. Select the temperature that provides the best balance of reaction rate and selectivity.[8]
Solvent Polarity The solvent is not optimally stabilizing the desired transition state geometry.Action: Screen solvents of varying polarity. Protocol: 1. Select a range of anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). 2. Run small-scale reactions in each solvent under identical temperature conditions. 3. Analyze the d.r. for each to identify the optimal solvent system.[8]
Catalysis The catalyst or ligand system is inefficient under the scaled-up conditions.Action: Screen different catalysts or ligands. Protocol: 1. If using a metal catalyst with a chiral ligand, screen ligands with different steric and electronic properties. 2. Evaluate catalyst loading; sometimes a lower loading can improve selectivity. 3. Ensure the catalyst is high purity and handled under inert conditions if air-sensitive.[8]
Section 3: Purification Challenges at Scale

Purifying multi-kilogram quantities of a diazaspiro compound is a vastly different challenge from purifying a few grams. Column chromatography, the workhorse of the research lab, is often economically and practically unfeasible at an industrial scale.[9]

Frequently Asked Questions (FAQs)

Q3: My compound is an oil that requires column chromatography. How can I possibly purify 5kg of it?

A3: This is a major hurdle. The key is to avoid relying on large-scale chromatography by developing a process where the crude product is as pure as possible and can be isolated via crystallization or extraction.

  • Impurity Amplification: Minor side-products that were barely detectable at the gram scale can become significant impurities at the kilogram scale, complicating purification.[2][4]

  • Crystallization as a Solution: The most scalable purification technique is crystallization. If your compound is an oil, consider synthesizing a crystalline salt (e.g., hydrochloride, tartrate). This not only provides a solid handle for purification but can also aid in chiral resolution if a chiral acid is used.

  • Alternative Chromatography: If chromatography is unavoidable, consider alternatives to standard silica gel, such as simulated moving bed (SMB) chromatography for binary separations or using high-performance flash chromatography systems designed for scale.[10]

Decision Tree for Developing a Scalable Purification Strategy

G Is_Solid Is the Crude Product a Solid? Is_Crystalline Can it be Crystallized? Is_Solid->Is_Crystalline Yes Is_Oil Crude is an Oil Is_Solid->Is_Oil No Optimize_Crystallization Optimize Crystallization (Solvent, Temp, Seeding) Is_Crystalline->Optimize_Crystallization Yes Is_Crystalline->Is_Oil No Form_Salt Can a Crystalline Salt be Formed? Is_Oil->Form_Salt Optimize_Salt Optimize Salt Formation & Crystallization Form_Salt->Optimize_Salt Yes Liquid_Extraction Attempt Liquid-Liquid Extraction Cleanup Form_Salt->Liquid_Extraction No Prep_HPLC Consider Scaled Prep HPLC/SFC Liquid_Extraction->Prep_HPLC If Purity Still Insufficient

Sources

Technical Support Center: Optimizing Coupling Efficiency of Diazaspiro Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the coupling efficiency of diazaspiro linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The rigid and three-dimensional nature of diazaspiro scaffolds offers significant advantages in PROTAC design, but can also present unique synthetic challenges, particularly in coupling reactions.[1] This resource addresses common issues encountered in the lab with actionable solutions and detailed protocols.

Part 1: Troubleshooting Guide for Diazaspiro Linker Coupling

This section is formatted to address specific problems you may encounter during the synthesis of PROTACs featuring diazaspiro linkers.

Issue 1: Low or No Amide Coupling Yield

You're attempting to form an amide bond between a functionalized diazaspiro linker and your E3 ligase ligand or protein of interest (POI) warhead, but you observe low conversion of starting materials or no desired product by LC-MS.

This is a frequent challenge, often stemming from the inherent properties of the diazaspiro scaffold.

Potential Cause 1: Steric Hindrance

The rigid, spirocyclic nature of diazaspiro linkers, particularly when substituted, can create significant steric hindrance around the secondary amine nucleophile.[2][3] This bulkiness can impede the approach of the amine to the activated carboxylic acid, slowing down or preventing the reaction.

Solutions:

  • Employ More Potent Coupling Reagents: Standard carbodiimide reagents like EDC may be insufficient. Switch to uranium or phosphonium-based reagents known for their high reactivity in sterically demanding couplings.[4]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for challenging amide bond formations.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Also highly effective alternatives.

  • Convert the Carboxylic Acid to a More Reactive Intermediate: In-situ generation of an acyl fluoride from the carboxylic acid using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can significantly enhance reactivity.[5][6]

  • Increase Reaction Temperature: For thermally stable molecules, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective, often reducing reaction times from hours to minutes and improving yields.[7][8][9][10][11]

Potential Cause 2: Inadequate Base

The choice and stoichiometry of the base are critical in amide coupling reactions. An inappropriate base can fail to efficiently deprotonate the amine or the protonated coupling reagent, or it may be too sterically hindered itself.

Solutions:

  • Use a Non-Nucleophilic, Hindered Base: Diisopropylethylamine (DIPEA) is a common choice as it is less likely to compete as a nucleophile.

  • Optimize Base Stoichiometry: Typically, 2-3 equivalents of base are used. However, for challenging couplings, empirical optimization is key.

  • Consider Alternative Bases: In some cases, stronger, non-nucleophilic bases might be beneficial, but care must be taken to avoid side reactions. For particularly difficult couplings, some protocols suggest premixing the amine with a strong base like NaH or t-BuOK, though this should be approached with caution due to the potential for side reactions.[4]

Potential Cause 3: Poor Solubility of Reactants

The rigid nature of some diazaspiro-containing PROTAC precursors can lead to poor solubility in common reaction solvents, limiting reaction rates.

Solutions:

  • Select an Appropriate Solvent:

    • DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are good starting points due to their high polarity and ability to dissolve a wide range of substrates.

    • For microwave reactions, high-boiling point polar aprotic solvents are ideal.

  • Solvent Screening: If solubility remains an issue, a small-scale screen of alternative solvents such as DMSO, DMAc, or mixtures may be necessary.[12][13][14][15][16]

Potential Cause 4: Inefficient Carboxylic Acid Activation

The formation of the activated ester may be slow or incomplete, leading to a stalled reaction.

Solutions:

  • Monitor Activated Ester Formation: Before adding the amine, you can take a small aliquot of the reaction mixture (containing the carboxylic acid, coupling reagent, and base) to confirm the formation of the activated intermediate by LC-MS.

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a period (e.g., 15-30 minutes) before introducing the diazaspiro-functionalized amine.

Decision-Making Workflow for Low Amide Coupling Yield

Sources

Technical Support Center: Navigating Side Reactions in Diaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. The inherent three-dimensional and sterically congested nature of the spirocyclic core presents unique synthetic challenges, often leading to a variety of side reactions that can compromise yield, purity, and stereochemical integrity.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the mechanistic origins of common side reactions and offer field-proven strategies to mitigate them, ensuring your syntheses are both efficient and reproducible.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Formation of the Wrong Diastereomer

Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or it's favoring the undesired isomer. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is one of the most significant challenges in spirocycle synthesis due to the formation of a quaternary stereocenter.[1] The observed stereochemical outcome is a delicate balance of steric, electronic, and catalyst-controlled factors.

Underlying Causes:

  • Insufficient Facial Shielding: The existing stereocenters on your starting material may not be providing enough steric hindrance to effectively block one face of the reactive intermediate from attack.

  • Flexible Intermediates: If the key bond-forming step proceeds through a flexible or planar intermediate, the energy difference between the transition states leading to the different diastereomers may be minimal.

  • Suboptimal Catalyst Control: In catalyst-driven reactions, the catalyst may not be forming a sufficiently rigid chiral environment to direct the incoming reactant with high fidelity.[1]

  • Thermodynamic vs. Kinetic Control: Your reaction conditions (e.g., high temperature, long reaction times) might be favoring the more stable thermodynamic product over the kinetically formed one, which may not be the desired isomer.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states. This favors the kinetic product.

  • Screen Solvents: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Systematically screen a range of solvents with varying dielectric constants (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).

  • Modify the Catalyst/Reagent:

    • Steric Bulk: Increase the steric bulk of the catalyst or a directing group on the substrate. This can dramatically enhance facial shielding. For organocatalyzed domino reactions, for instance, catalysts like diphenylprolinol silyl ether are often used to provide excellent stereocontrol.[1]

    • Lewis Acidity/Basicity: Modulate the Lewis acidity of a metal catalyst or the pKa of a base to alter the geometry and reactivity of the key intermediates.

  • Change the Order of Addition: A slow addition of one reactant can keep its concentration low, sometimes preventing side reactions or favoring a specific pathway that leads to higher selectivity.

Issue 2: Competing Dimerization of a Reactive Intermediate

Question: I'm observing a significant amount of a side product with double the mass of my starting material. Why is my reactive intermediate dimerizing instead of cyclizing?

Answer: This is a classic problem when dealing with highly reactive intermediates, such as nitrile imines or azomethine ylides, which are common precursors in [3+2] cycloadditions to form diazaspirocycles.[3] Dimerization occurs when two molecules of the reactive intermediate react with each other before reacting with the desired reaction partner.

Underlying Causes:

  • High Concentration of the Intermediate: If the intermediate is generated too quickly or its concentration becomes too high, the probability of self-reaction increases significantly.[3]

  • Slow Cycloaddition Step: If the intended cycloaddition or cyclization partner is sterically hindered or electronically deactivated, the rate of the desired reaction will be slow, giving the intermediate more time to dimerize.

Troubleshooting Protocol:

  • Optimize Reactant Stoichiometry: While a slight excess of the intermediate precursor can compensate for some dimerization, a large excess can exacerbate the problem. An optimal molar ratio (e.g., 1.2:1 of precursor to substrate) is often a good starting point.[3]

  • Employ Slow Addition/In Situ Generation: Generate the reactive intermediate in situ in the presence of the cycloaddition partner. Use a syringe pump to slowly add the precursor (e.g., the hydrazonoyl bromide for a nitrile imine) to the reaction mixture. This keeps the instantaneous concentration of the intermediate low, favoring the bimolecular reaction with the substrate over dimerization.

  • Increase Substrate Concentration: Ensure the concentration of the trapping agent (the other reactant) is sufficiently high to compete effectively with the dimerization pathway.

  • Re-evaluate the Base/Initiator: The choice of base used to generate the intermediate is critical. A base that is too strong might generate the intermediate too rapidly. Screen weaker bases (e.g., K₂CO₃ vs. Et₃N) to find a balance.[3]

Diagram: Competing Pathways for a Reactive Intermediate A visual representation of the desired cycloaddition versus the undesired dimerization side reaction.

G A Precursor_A + Base B Reactive Intermediate (RI) A->B In situ Generation D Desired Diaspirocycle (RI + Substrate_B) B->D Desired Cycloaddition (Bimolecular) E Dimer Side Product (RI + RI) B->E Undesired Dimerization (Bimolecular Self-Reaction) C Substrate_B C->D

Caption: Kinetic competition between desired cycloaddition and side reaction.

Issue 3: Formation of Intermolecular Side Products Instead of Intramolecular Cyclization

Question: My goal is an intramolecular cyclization to form the second ring, but I'm primarily isolating intermolecularly coupled products. How can I favor the intramolecular pathway?

Answer: The competition between intramolecular and intermolecular reactions is governed by kinetics and is highly dependent on concentration. The goal is to make the reactive ends of the same molecule find each other faster than they find another molecule.

Underlying Causes:

  • High Concentration: At high concentrations, the probability of two different molecules colliding (intermolecular) is much higher than the probability of the two ends of the same molecule colliding (intramolecular).

  • Ring Strain: If the target spirocycle has significant ring strain, the activation energy for the intramolecular cyclization will be high, making the lower-energy intermolecular pathway more favorable.

  • Chain Flexibility: A long, flexible linker between the reactive groups can decrease the effective molarity, reducing the likelihood of an intramolecular reaction.

Troubleshooting Protocol:

  • Apply High Dilution Principles: This is the most effective strategy. Run the reaction at a very low concentration (e.g., 0.01 M to 0.001 M). This drastically reduces the rate of the intermolecular reaction (a second-order process) while the rate of the intramolecular reaction (a first-order process) remains unaffected.

  • Use a Syringe Pump for Slow Addition: As with preventing dimerization, slowly adding the substrate to a large volume of refluxing solvent maintains a state of high dilution throughout the reaction. This is a practical way to achieve the benefits of high dilution without using excessively large solvent volumes from the start.[4]

  • Incorporate Conformational Constraints: If possible, modify the substrate to include elements of rigidity (e.g., double bonds, aromatic rings) in the linker. This can pre-organize the molecule for cyclization and reduce the entropic penalty of bringing the reactive ends together.

Summary Table of Common Issues and Solutions

Problem/Side Reaction Primary Cause(s) Recommended Troubleshooting Steps
Low Diastereoselectivity Insufficient steric guidance; flexible transition state; suboptimal catalyst.1. Lower reaction temperature.2. Screen solvents of varying polarity.3. Modify steric bulk of catalyst/substrate.[1][5]
Dimerization of Intermediate High instantaneous concentration of a reactive intermediate (e.g., ylide, imine).1. Use slow addition (syringe pump) for precursor.2. Optimize stoichiometry to avoid large excess.[3]3. Screen weaker bases for slower generation.
Intermolecular Reactions Reaction concentration is too high, favoring intermolecular collisions.1. Employ high dilution conditions (0.001-0.01 M).2. Slowly add substrate to a large volume of solvent.[4]
Formation of Regioisomers Ambiguous sites of reactivity on an unsymmetrical substrate or dipole.1. Modify electronic properties (EWG/EDG) to favor one site.2. Use sterically demanding directing groups.3. Change the catalyst to one known for high regioselectivity.[4]
Low Yield/Incomplete Reaction Deactivated substrate; insufficient reaction temperature/time; catalyst poisoning.1. Increase temperature or reaction time.2. Screen more active catalysts or stronger reagents.3. Ensure all reagents and solvents are pure and dry.[6]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving common issues in diazaspirocycle synthesis.

G start Reaction Outcome Unsatisfactory (Low Yield, Impure, Wrong Isomer) check_purity Step 1: Analyze Crude Product (LCMS, NMR) start->check_purity is_side_product Major Side Products Identified? check_purity->is_side_product is_diastereomer Is it a Stereoisomer Issue? is_side_product->is_diastereomer Yes is_unreacted_sm Mainly Unreacted Starting Material? is_side_product->is_unreacted_sm No is_dimer Is it a Dimer or Polymer? is_diastereomer->is_dimer No solve_diastereomer Optimize for Selectivity: - Lower Temperature - Screen Solvents/Catalysts is_diastereomer->solve_diastereomer Yes solve_dimer Favor Intended Pathway: - Use High Dilution - Slow Addition of Precursor is_dimer->solve_dimer Yes solve_reactivity Increase Reactivity: - Increase Temperature - Use More Active Catalyst - Check Reagent Purity is_dimer->solve_reactivity No (Other side product) is_unreacted_sm->solve_reactivity Yes end Successful Synthesis is_unreacted_sm->end No (Success) solve_diastereomer->end solve_dimer->end solve_reactivity->end

Caption: A systematic decision tree for troubleshooting diazaspirocycle synthesis.

References

  • Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions. (2025). Benchchem.
  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsatur
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020).
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (N.d.).
  • Factors that affect sample purity. (N.d.). Labster.
  • An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. (2025). Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride and its N-Protected Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as valuable building blocks for the design of novel therapeutics. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to compounds with improved potency and selectivity. The 2,7-diazaspiro[3.5]nonane core, in particular, has garnered significant interest as a key component in the development of innovative antitubercular agents and sigma receptor modulators.

This guide provides an in-depth analysis of the ¹H NMR spectroscopy of a key intermediate, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride . Due to the limited availability of public spectral data for this specific compound, we will conduct a comparative analysis with its close structural analogue, benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride . This examination will not only elucidate the spectral features of a protected version of the scaffold but will also allow for a predictive interpretation of the ¹H NMR spectrum for the target dihydrochloride salt, a critical step in its synthesis and characterization.

The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane framework is a privileged structure in drug discovery. Its inherent rigidity and defined spatial orientation of substituents make it an attractive scaffold for targeting complex biological systems. Derivatives of this spirocycle have shown promise in addressing significant health challenges, including the development of new treatments for tuberculosis. A comprehensive understanding of the characterization of key intermediates like this compound is therefore paramount for researchers in this field.

¹H NMR Spectral Data: A Comparative Approach

Table 1: Comparison of Predicted ¹H NMR Data

Proton Assignment Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (Predicted) *This compound (Predicted) Rationale for Predicted Shift Differences
H-1, H-3 (Azetidine)~4.0-4.2 ppm~3.5-3.8 ppmThe electron-withdrawing Cbz group deshields the adjacent protons. In the dihydrochloride, the protonated secondary amine will also cause a downfield shift, but likely less pronounced than the Cbz group.
H-4, H-5 (Piperidine)~2.8-3.2 ppm~3.0-3.4 ppmProtons alpha to the benzylated nitrogen. The environment is similar in both molecules, with slight deshielding due to the positive charge on the adjacent nitrogen in the dihydrochloride.
H-6, H-8 (Piperidine)~1.8-2.2 ppm~2.0-2.4 ppmProtons beta to the benzylated nitrogen. A slight downfield shift is expected in the dihydrochloride due to the overall positive charge on the molecule.
Benzyl CH₂~3.6-3.8 ppm~4.0-4.3 ppmThe benzylic protons will be deshielded by the adjacent positively charged nitrogen in the dihydrochloride salt.
Aromatic (Benzyl)~7.2-7.5 ppm~7.3-7.6 ppmLargely unaffected by the changes on the spirocyclic core.
Aromatic (Cbz)~7.3-7.4 ppmN/APresent only in the protected analogue.
N-H (Azetidine)N/A~9.0-10.0 ppm (broad)The protonated secondary amine in the dihydrochloride will appear as a broad, downfield signal.
N-H (Piperidine)~9.5-10.5 ppm (broad)~10.0-11.0 ppm (broad)The protonated tertiary amine in the dihydrochloride will also be a broad, downfield signal, potentially further downfield due to the benzyl group.

Note: Predicted chemical shifts are based on typical values for similar functional groups and the known effects of N-protection and protonation. Actual experimental values may vary. A ¹H NMR spectrum for benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is available from commercial suppliers such as ChemicalBook[1].

Interpreting the Spectral Differences: Causality and Key Insights

The primary difference in the predicted ¹H NMR spectra lies in the signals corresponding to the azetidine ring protons (H-1 and H-3). The powerful electron-withdrawing effect of the benzyloxycarbonyl group in the protected analogue is expected to cause a significant downfield shift for these protons. In the target dihydrochloride, the protonation of the secondary amine will also lead to a downfield shift of the adjacent protons, but the effect is generally less pronounced than that of a Cbz group.

Another key differentiator will be the presence of two distinct, broad N-H signals in the downfield region of the spectrum for the dihydrochloride salt, corresponding to the protonated secondary and tertiary amines. The chemical shift of these protons can be highly dependent on the solvent and concentration.[2] The protons on the carbons directly attached to the nitrogen atoms in the dihydrochloride salt are expected to be shifted further downfield compared to the free base due to the deshielding effect of the positive charge on the nitrogen.[2]

Molecular Structure and Proton Numbering

To facilitate the discussion of the ¹H NMR data, the molecular structures of both compounds with the corresponding proton numbering are provided below.

cluster_0 This compound cluster_1 benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride mol1 label1 H-1, H-3 H-4, H-5 H-6, H-8 Benzyl CH₂ Aromatic N-H (x2) mol2 label2 H-1, H-3 H-4, H-5 H-6, H-8 Benzyl CH₂ Aromatic (Bn) Aromatic (Cbz) N-H

Figure 1. Molecular structures and proton numbering for comparative analysis.

Synthetic Considerations and Experimental Protocols

The synthesis of this compound would likely proceed through a multi-step sequence involving the construction of the diazaspirocyclic core, followed by benzylation and deprotection/salt formation. A plausible synthetic route is outlined below, drawing from methodologies reported for similar spirocyclic amines.

Plausible Synthetic Workflow

G start Commercially Available Starting Materials step1 Construction of Protected Diazaspiro[3.5]nonane Core start->step1 Cyclization step2 Selective Benzylation at N-7 step1->step2 e.g., Reductive Amination step3 Deprotection of N-2 step2->step3 e.g., Acidic or Hydrogenolytic Cleavage step4 Formation of Dihydrochloride Salt step3->step4 Treatment with HCl end This compound step4->end

Figure 2. A plausible synthetic workflow for the target compound.

Experimental Protocol: ¹H NMR Spectroscopy of Amine Hydrochlorides

Objective: To obtain a high-resolution ¹H NMR spectrum of an amine hydrochloride salt for structural elucidation.

Materials:

  • Amine hydrochloride sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for amine salts as it can help to resolve the N-H protons which might otherwise exchange with D₂O or the hydroxyl proton of CD₃OD.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For a detailed explanation of the NMR experiment, refer to established resources.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • The spectral width should be set to include the expected downfield signals of the N-H protons (typically 0-12 ppm, but can be wider for ammonium salts).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative proton ratios.

Conclusion and Future Perspectives

The detailed analysis of the ¹H NMR spectrum is a cornerstone of chemical research and drug development. While a definitive experimental spectrum for this compound is not publicly available, a comparative approach using its N-protected analogue provides valuable insights into its expected spectral features. The principles outlined in this guide, from the prediction of chemical shifts to the practical aspects of sample preparation and data acquisition, offer a robust framework for researchers working with this important class of spirocyclic compounds. As the 2,7-diazaspiro[3.5]nonane scaffold continues to be explored for its therapeutic potential, the ability to confidently synthesize and characterize key intermediates will be crucial for the advancement of new drug candidates.

References

A Comparative Guide to the LC-MS Analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Given its chemical structure, featuring two amine groups and existing as a dihydrochloride salt, this compound presents unique analytical challenges, primarily due to its polarity. This guide will explore and compare suitable LC-MS strategies, offering experimental protocols and data-driven insights to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach.

Introduction to the Analyte and its Challenges

This compound is a bicyclic amine with a spirocyclic core.[3] Its structure imparts a degree of rigidity and it is utilized in medicinal chemistry for the synthesis of compounds with potential biological activity.[3] The presence of two ionizable amine groups and its formulation as a dihydrochloride salt render the molecule highly polar. This high polarity is a significant hurdle in conventional Reversed-Phase (RP) Liquid Chromatography, where polar compounds often exhibit poor retention on non-polar stationary phases.[4][5]

The primary analytical objectives for a drug intermediate like this are typically identity confirmation, purity assessment (including the detection and quantification of impurities), and stability testing. LC-MS is the technique of choice for these tasks due to its high sensitivity, selectivity, and ability to provide molecular weight information.[6][7] However, developing a robust LC-MS method for a polar compound like this compound requires careful consideration of the chromatographic separation technique and the mass spectrometric detection parameters.

Comparative Analysis of LC-MS Strategies

This section compares two primary liquid chromatography approaches suitable for the analysis of polar compounds: Reversed-Phase (RP) LC and Hydrophilic Interaction Liquid Chromatography (HILIC). We will also discuss the selection of the appropriate ionization source and mass spectrometry scan mode.

Chromatographic Separation: RP-LC vs. HILIC

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. For polar compounds, achieving adequate retention can be challenging.[4]

  • Mechanism: Separation is based on hydrophobic interactions between the analyte and the stationary phase.

  • Advantages: High reproducibility, wide availability of columns, and extensive literature.

  • Challenges for Polar Analytes: Poor retention, leading to elution in or near the solvent front, which can suffer from ion suppression and poor peak shape.

  • Potential Solutions:

    • Use of Ion-Pairing Reagents: Agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a less polar complex with the analyte, thereby increasing retention. However, these reagents can cause significant ion suppression in the mass spectrometer.

    • Use of Polar-Embedded or Polar-Endcapped RP Columns: These columns have modified stationary phases that provide enhanced retention for polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[5]

  • Mechanism: Separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

  • Advantages for Polar Analytes: Excellent retention of polar and hydrophilic compounds, good peak shapes, and compatibility with MS due to the high organic content of the mobile phase which facilitates efficient desolvation and ionization.[5]

  • Challenges: Can be less robust than RP-LC, with retention times being sensitive to small changes in mobile phase composition, particularly the water content.

Comparison Summary: RP-LC vs. HILIC

FeatureReversed-Phase LC (with modifications)Hydrophilic Interaction LC (HILIC)
Stationary Phase Non-polar (e.g., C18, Polar-Embedded C18)Polar (e.g., Silica, Amide, Zwitterionic)
Mobile Phase High aqueous content, potentially with ion-pairing agentsHigh organic content (e.g., >80% acetonitrile) with a small aqueous portion
Retention of Polar Analytes Generally poor, requires modificationExcellent
MS Compatibility Good, but ion-pairing agents can cause suppressionExcellent, high organic content aids ionization
Robustness HighModerate, sensitive to mobile phase composition
Best Suited For A wide range of small molecules, but can be challenging for very polar onesHighly polar and hydrophilic compounds
Ionization Source: ESI vs. APCI

The choice of ionization source is critical for successful LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques for small molecule analysis.[8]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable molecules.[8] Given that 7-Benzyl-2,7-diazaspiro[3.5]nonane has two basic amine groups, it is expected to ionize very efficiently in positive ion mode ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar molecules and those that are volatile. It is less suitable for pre-charged or highly polar analytes.

For this compound, ESI in positive ion mode is the clear choice due to the presence of the readily protonated amine functional groups.

Mass Spectrometry Detection Modes
  • Full Scan: Acquires a full mass spectrum over a defined m/z range. It is useful for initial method development and for identifying unknown impurities.

  • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest. This mode offers significantly higher sensitivity than full scan.

  • Tandem Mass Spectrometry (MS/MS or MRM): Involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantitative technique.[9] This is the 'gold standard' for quantitative analysis.[8]

For general analysis and purity profiling, a combination of full scan and SIM would be effective. For trace-level quantification of the main compound or specific impurities, MS/MS (MRM) would be the preferred method.

Detailed Experimental Protocols

The following are proposed starting protocols for the LC-MS analysis of this compound. These should be considered as starting points for method development and optimization.

Protocol 1: HILIC-MS for Optimal Retention and Sensitivity

This is the recommended approach for this polar analyte.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solution with the initial mobile phase (95:5 acetonitrile:water with 10 mM ammonium formate) to the desired concentration (e.g., 1 µg/mL).

LC-MS Parameters:

ParameterSetting
LC System UHPLC/HPLC system
Column HILIC column (e.g., Amide, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Scan Mode Full Scan (m/z 50-500) and/or MRM
Expected [M+H]+ m/z 231.1859
MRM Transition To be determined by infusion and fragmentation analysis
Protocol 2: Reversed-Phase LC-MS (Alternative Approach)

This protocol would be considered if a HILIC column is not available or if issues with HILIC robustness are encountered.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in water.

  • Further dilute the stock solution with the initial mobile phase (98:2 water:acetonitrile with 0.1% formic acid) to the desired concentration (e.g., 1 µg/mL).

LC-MS Parameters:

ParameterSetting
LC System UHPLC/HPLC system
Column Polar-Embedded C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Scan Mode Full Scan (m/z 50-500) and/or MRM
Expected [M+H]+ m/z 231.1859
MRM Transition To be determined by infusion and fragmentation analysis

Visualization of Experimental Workflows

HILIC_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms MS Detection stock 1 mg/mL Stock in ACN:Water (50:50) working Dilute to 1 µg/mL in Initial Mobile Phase stock->working inject Inject 2 µL working->inject column HILIC Column (Amide, 1.7 µm) inject->column gradient Gradient Elution (95% to 50% ACN) column->gradient esi ESI+ Ionization gradient->esi detection Full Scan / MRM esi->detection data data detection->data Data Acquisition

Caption: HILIC-MS workflow for this compound.

RP_Workflow cluster_prep Sample Preparation cluster_lc Reversed-Phase Separation cluster_ms MS Detection stock 1 mg/mL Stock in Water working Dilute to 1 µg/mL in Initial Mobile Phase stock->working inject Inject 2 µL working->inject column Polar-Embedded C18 Column (1.8 µm) inject->column gradient Gradient Elution (2% to 50% ACN) column->gradient esi ESI+ Ionization gradient->esi detection Full Scan / MRM esi->detection data data detection->data Data Acquisition

Caption: Alternative Reversed-Phase LC-MS workflow for the analyte.

Discussion and Recommendations

For the analysis of this compound, the HILIC-MS approach is strongly recommended . The anticipated benefits include superior retention, improved peak shape, and enhanced sensitivity due to the MS-friendly mobile phase. This will be particularly advantageous for the detection and quantification of polar impurities that may be present in the sample.

The Reversed-Phase LC-MS method, while potentially viable with a polar-embedded column, is likely to suffer from lower retention of the main analyte and any highly polar impurities. This could lead to co-elution with the solvent front and reduced sensitivity due to ion suppression.

In both cases, method validation should be performed to assess linearity, accuracy, precision, and limits of detection and quantification, in line with regulatory expectations for pharmaceutical analysis.

Conclusion

The successful LC-MS analysis of the polar drug intermediate this compound hinges on the selection of an appropriate chromatographic strategy. A comparative evaluation of HILIC and RP-LC methodologies reveals that HILIC is the superior choice, offering better retention and sensitivity for this class of compounds. By pairing a HILIC separation with ESI-MS in positive ion mode, researchers can develop a robust and reliable method for identity, purity, and stability testing, thereby supporting the efficient development of new pharmaceutical entities.

References

  • Gong, Y., & Li, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. RSC Advances, 6(73), 68885-68897. Available from: [Link]

  • Ma, M., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 2012. Available from: [Link]

  • Li, Y., & Li, W. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Available from: [Link]

  • Jickells, S., & Negrusz, A. (2008). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Food Standards Agency. Available from: [Link]

  • Van Bramer, S. E. (2007). Fast LC/MS in the analysis of small molecules. Journal of Chemical Education, 84(3), 474. Available from: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available from: [Link]

  • Karlsson, A. (2019). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. Available from: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available from: [Link]

  • Li, W., & Li, W. (2016). Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis, 8(4), 337-339. Available from: [Link]

  • Bell, D. S. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Available from: [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl-Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic scaffolds, benzyl-diazaspiro compounds represent a class of molecules with significant therapeutic potential, owing to their rigid three-dimensional structures that can effectively probe biological targets. Mass spectrometry, particularly with tandem MS (MS/MS) techniques, stands as an indispensable tool for the rapid and accurate characterization of these complex molecules.

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation behavior of benzyl-diazaspiro compounds. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the observed fragmentation pathways, offering insights grounded in established principles of gas-phase ion chemistry. By understanding the competing fragmentation channels, researchers can more confidently interpret mass spectra, differentiate isomers, and elucidate the structures of novel benzyl-diazaspiro analogues.

The Dichotomy of Fragmentation: Benzyl Group Expulsion versus Spirocyclic Core Disassembly

The fragmentation of protonated benzyl-diazaspiro compounds under collision-induced dissociation (CID) is primarily governed by a competition between two major pathways:

  • Cleavage of the N-benzyl group: This pathway is dictated by the remarkable stability of the resulting benzyl or tropylium cation.

  • Ring fission of the diazaspiro core: This pathway involves the opening and subsequent fragmentation of the spirocyclic ring system, driven by the charge localization on the nitrogen atoms.

The prevalence of one pathway over the other is influenced by factors such as the proton affinity of the nitrogen atoms, the substitution pattern on the benzyl group and the spirocyclic rings, and the collision energy applied.

The Dominant N-Benzyl Cleavage Pathway

In many instances, the most prominent fragmentation pathway for N-benzyl substituted nitrogen heterocycles is the cleavage of the benzylic C-N bond.[1][2] This is due to the formation of the highly stable benzyl cation (C7H7+) at m/z 91, which can rearrange to the even more stable tropylium ion.[2][3]

This charge-directed fragmentation is initiated by protonation of one of the nitrogen atoms in the diazaspiro core. Upon collisional activation, the protonated molecule undergoes heterolytic cleavage of the C-N bond, leading to the expulsion of the benzyl group as a cation.[2]

Figure 1: Proposed pathway for N-benzyl cleavage.

The presence of electron-donating or electron-withdrawing substituents on the phenyl ring can influence the propensity of this fragmentation channel. Electron-donating groups can further stabilize the resulting benzyl cation, making this pathway even more favorable.[3]

Fragmentation of the Diazaspiro Core

When the energy supplied is insufficient to cleave the N-benzyl bond, or when the proton is localized on a nitrogen atom distal to the benzyl group, fragmentation of the diazaspiro core becomes more prominent. This process is characteristic of the fragmentation of saturated nitrogen heterocycles like piperidine.[4][5]

The fragmentation of the diazaspiro core is typically initiated by an alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a protonated nitrogen atom. This leads to the formation of a stable iminium ion and a radical.[4] Subsequent ring opening and further fragmentation can then occur, leading to a series of smaller fragment ions.

For a generic diazaspiro[X.Y]alkane, where X and Y represent the number of carbon atoms in each ring attached to the spiro center, the initial ring opening can occur in either of the rings. The preferred ring to open will be influenced by the ring strain and the substitution pattern.

Figure 2: Generalized pathway for diazaspiro core fragmentation.

Comparative Fragmentation Analysis: A Hypothetical Benzyl-Diazaspiro[4.5]decane

To illustrate the competing fragmentation pathways, let's consider a hypothetical N-benzyl-diazaspiro[4.5]decane. The key fragment ions expected from the ESI-MS/MS analysis of this compound are summarized in the table below.

m/z Proposed Fragment Origin Pathway Notes
[M+H]+Protonated Molecule-Precursor ion.
91Benzyl/Tropylium cationN-Benzyl CleavageOften the base peak.[3]
[M-90]Loss of tolueneN-Benzyl CleavageInvolves proton transfer to the benzyl group.[6]
VariousRing-opened fragmentsSpirocyclic Core FragmentationA series of ions resulting from the breakdown of the diazaspiro core.[7][8]

The relative abundance of the m/z 91 ion versus the ions resulting from the spirocyclic core fragmentation will be a key diagnostic feature. High abundance of m/z 91 suggests that N-benzyl cleavage is the dominant pathway, while a rich spectrum of lower m/z ions indicates significant fragmentation of the diazaspiro core.

Experimental Protocol for MS/MS Analysis

The following is a general protocol for the analysis of benzyl-diazaspiro compounds using ESI-MS/MS. Optimization will be required for specific compounds and instrumentation.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
  • Acidify the solution with a small amount of formic acid (0.1% v/v) to promote protonation.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Drying Gas (N2) Flow: 8 - 12 L/min.
  • Drying Gas Temperature: 300 - 350 °C.
  • Nebulizer Pressure: 30 - 45 psi.

3. MS/MS Analysis:

  • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+.
  • Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).
  • Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways. Nitrogen is commonly used as the collision gas.
  • Analyze the resulting product ion spectrum to identify the characteristic fragment ions.

Sample [label="Sample Preparation"]; ESI [label="ESI Source"]; MS1 [label="MS1 (Full Scan)"]; Precursor [label="Precursor Ion Selection"]; CID [label="Collision Cell (CID)"]; MS2 [label="MS2 (Product Ion Scan)"]; Analysis [label="Data Analysis"];

Sample -> ESI; ESI -> MS1; MS1 -> Precursor; Precursor -> CID; CID -> MS2; MS2 -> Analysis; }

Figure 3: A typical experimental workflow for MS/MS analysis.

Concluding Remarks

The mass spectrometric fragmentation of benzyl-diazaspiro compounds is characterized by a fascinating interplay between the facile cleavage of the N-benzyl group and the intricate disassembly of the diazaspiro core. By understanding the fundamental principles that govern these competing pathways, researchers can leverage mass spectrometry as a powerful tool for the unambiguous structural elucidation of this important class of molecules. The insights provided in this guide, grounded in established scientific literature, are intended to empower researchers to more effectively interpret their mass spectral data and accelerate their drug discovery and development efforts.

References

  • Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available from: [Link]

  • Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. J Mass Spectrom. 2017 Apr;52(4):197-203. Available from: [Link]

  • Fragmentation Reactions of N-containing Heterocyclic Compounds in ESI-MSn. Available from: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. J Am Soc Mass Spectrom. 2010 Jul; 21(7): 1241–1253. Available from: [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. J Enzyme Inhib Med Chem. 2021; 36(1): 1866–1878. Available from: [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. J Med Chem. 2020 Aug 27; 63(16): 8876–8893. Available from: [Link]

  • Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. J Mass Spectrom. 2013 Jun;48(6):669-76. Available from: [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomed Environ Mass Spectrom. 1988 Oct;16(1-12):443-6. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • N-Benzylpiperidine - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Commun Mass Spectrom. 2003;17(20):2299-308. Available from: [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. J Braz Chem Soc. 2005; 16(6b). Available from: [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat Prod Rep. 2016 Jan;33(1):31-59. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014; 4(4): 92-99. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Available from: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access. Available from: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar. Available from: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of quality control and regulatory compliance. 7-Benzyl-2,7-diazaspiro[3.5]nonane, a spirocyclic diamine, represents a class of compounds with increasing interest in medicinal chemistry due to its rigid, three-dimensional structure.[1][2] Its purity assessment by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges and opportunities, primarily stemming from its basicity, polarity, and the presence of a UV-active chromophore.

This guide provides an in-depth technical comparison of potential HPLC methodologies for the robust purity analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare the performance of different chromatographic modes, moving beyond a simple recitation of steps to explain the "why" behind the "how."

The Analytical Challenge: Understanding the Analyte

7-Benzyl-2,7-diazaspiro[3.5]nonane possesses two key structural features that dictate the HPLC method development strategy:

  • A Benzyl Group: This aromatic moiety provides a strong chromophore, making UV detection a straightforward and sensitive option, thereby obviating the need for derivatization that is often required for aliphatic amines.[3] Benzylamine exhibits UV absorbance maxima around 206 nm and 256 nm.[4] For optimal specificity, monitoring at 256 nm is preferable as it is less susceptible to interference from common HPLC solvents and additives.

Comparative Analysis of HPLC Methods

The selection of the chromatographic mode is the most critical decision in developing a purity method for this compound. We will compare three primary approaches: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC).

dot graph "HPLC_Method_Selection_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Logical workflow for HPLC method selection for 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Approach

RP-HPLC on a C18 stationary phase is the most common starting point in pharmaceutical analysis due to its robustness and versatility.[5] However, the analysis of basic compounds like our target molecule can be problematic, often resulting in poor peak shape (tailing) due to strong interactions between the protonated amine groups and residual acidic silanols on the silica surface of the stationary phase.[6]

Causality of Experimental Choices:

To achieve a successful separation, controlling the ionization of the analyte is paramount. There are two primary strategies:

  • Low pH Mobile Phase (Ion-Suppression): By maintaining the mobile phase pH at least 2 units below the pKa of the amine groups (e.g., pH 2.5-3.5), the molecule will exist in a stable, fully protonated state. This minimizes peak shape distortion that can occur when the analyte is in equilibrium between its charged and neutral forms.[6] The use of modern, high-purity silica C18 columns with advanced end-capping further reduces silanol interactions, leading to improved peak symmetry.

  • High pH Mobile Phase: Alternatively, using a mobile phase with a pH at least 2 units above the pKa (e.g., pH > 11) will keep the analyte in its neutral, deprotonated form. This can increase retention due to the increased hydrophobicity of the neutral molecule and eliminate ionic interactions with the stationary phase.[7] This approach requires a pH-stable column, such as a hybrid organic/silica or a polymeric C18 column.

Recommended RP-HPLC Protocol (Low pH):

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Minimizes silanol interactions, providing good peak shape for basic compounds.[8]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH (around 2.5-3.0) to ensure the analyte is fully protonated. Formic acid is preferred for MS compatibility.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for RP-HPLC.
Gradient 5% to 95% B over 15 minutes, then hold for 5 minutesA generic gradient to elute the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak shape.
Detection UV at 256 nmMaximizes sensitivity and selectivity for the benzyl chromophore.[4]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Polarity-Focused Alternative

HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in RP-HPLC.[9] Given the polar nature of the diazaspiro core, HILIC is a highly viable option. In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[3]

Causality of Experimental Choices:

HILIC offers orthogonal selectivity to RP-HPLC, meaning it separates compounds based on different properties (hydrophilicity vs. hydrophobicity). This can be highly advantageous for resolving impurities that co-elute with the main peak in a reversed-phase system. The high organic content of the mobile phase also provides enhanced sensitivity when using mass spectrometry (MS) detection due to more efficient desolvation in the ion source.[10]

Recommended HILIC Protocol:

ParameterRecommended ConditionRationale
Column Bare Silica or Amide-bonded phase (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides a polar surface for hydrophilic interactions.[11]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0High organic content for HILIC retention. Ammonium formate is a volatile buffer, ideal for MS compatibility.[3]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The "stronger" eluting solvent in HILIC, with a higher aqueous content.
Gradient 0% to 50% B over 15 minutes, then hold for 5 minutesA gradient from high to low organic content to elute compounds in order of increasing hydrophilicity.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CCan influence the thickness of the water layer and affect retention.
Detection UV at 256 nmSame as for RP-HPLC.
Injection Vol. 5 µLSmaller injection volume is often recommended in HILIC to avoid peak distortion, especially if the sample solvent is not matched to the mobile phase.
Method 3: Ion-Pair Chromatography (IPC) - A Targeted Approach for Enhanced Retention

IPC is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.[12] This reagent has a charge opposite to that of the analyte and a hydrophobic tail. It forms a neutral ion-pair with the analyte in the mobile phase, which is then retained on the C18 column by hydrophobic interactions.[13] For our cationic analyte (at low pH), an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) would be used.

Causality of Experimental Choices:

IPC can significantly enhance the retention of highly polar, ionic compounds that are poorly retained even in ion-suppression RP-HPLC.[14] However, method development can be more complex, and the ion-pairing reagents are often non-volatile, making the method incompatible with MS detection. Furthermore, these reagents can strongly adsorb to the column, requiring dedicated columns for IPC methods.

Recommended IPC Protocol:

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard reversed-phase column.
Mobile Phase A Aqueous buffer (e.g., 20 mM Phosphate buffer, pH 3.0) containing 5 mM Sodium HexanesulfonateThe buffer controls pH, and the alkyl sulfonate acts as the ion-pairing reagent.
Mobile Phase B Acetonitrile or MethanolOrganic modifier.
Gradient 20% to 80% B over 15 minutesA typical gradient for IPC.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 30 °CStandard temperature.
Detection UV at 256 nmStandard detection.
Injection Vol. 10 µLStandard injection volume.

Performance Comparison Summary

FeatureRP-HPLC (Low pH)HILICIon-Pair Chromatography (IPC)
Principle Hydrophobic interactionsHydrophilic partitioningHydrophobic interactions of a neutral ion-pair
Primary Use Case General purpose, good first choicePolar and basic compoundsHighly polar, ionic compounds with poor RP retention
Selectivity Based on hydrophobicityOrthogonal to RP-HPLC (based on hydrophilicity)Can be tuned by ion-pair reagent choice
MS Compatibility Good (with volatile buffers like formic acid)Excellent (high organic mobile phase)Poor (non-volatile reagents)
Method Robustness HighModerate (sensitive to water content)Moderate (column equilibration can be slow)
Column Care StandardRequires careful equilibrationRequires dedicated column

Special Consideration: Chiral Purity

The spirocyclic nature of 7-Benzyl-2,7-diazaspiro[3.5]nonane means it can exist as enantiomers if synthesized from chiral precursors or resolved. Assessing enantiomeric purity is a critical aspect of pharmaceutical development. This requires a chiral stationary phase (CSP).

dot graph "Chiral_Separation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the chiral separation of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[11] The separation can be performed in normal-phase, polar organic, or reversed-phase modes. A screening approach using different polysaccharide-based columns and mobile phases is typically the most efficient way to develop a chiral separation method.[11]

Example Chiral Screening Protocol (Normal Phase):

  • Columns: Chiralpak IA, IB, IC, etc. (derivatized amylose and cellulose)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve the peak shape of basic analytes.

Method Validation: The Trustworthiness Pillar

Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendation

For the routine purity analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane, a Reversed-Phase HPLC method using a modern, end-capped C18 column with a low pH mobile phase (0.1% formic acid) is the recommended starting point. This approach is robust, widely applicable, and MS-compatible, leveraging the analyte's native UV activity for straightforward detection.

Should the analyte show poor retention or if co-eluting impurities are a concern, HILIC offers a powerful, orthogonal separation technique that is also highly compatible with mass spectrometry. Ion-Pair Chromatography should be considered a third-line option if adequate retention cannot be achieved by other means, due to its complexity and MS-incompatibility.

Finally, if the stereochemistry of the molecule is a critical quality attribute, the development of a separate chiral HPLC method using a polysaccharide-based chiral stationary phase is mandatory. By systematically evaluating these methodologies, a scientifically sound, robust, and reliable purity method can be developed and validated, ensuring the quality and consistency of this important spirocyclic building block.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link][4]

  • Zhang, T., & Yashima, E. (2012). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. In Chiral Recognition in Separation Methods. Springer.[11]

  • Hamilton Company. (n.d.). Separation of Basic Drug Compounds (PRP-C18). Retrieved from [Link][7]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link][8]

  • Agilent Technologies. (n.d.). HILIC Separation of Basic Drugs using MS/MS Detection Application Note. Retrieved from [Link]

  • Wazwaz, A., et al. (2017). Conditions for separating of basic and acidic compounds (HPLC). ResearchGate.[16]

  • Turner, J. (2020). Analysis of Bases – The Chromatography Method of the Old and New. Phenomenex Blog.[6]

  • Afinisep. (2024). HILIC in pharmaceutical analysis: Overview and applications. Retrieved from [Link][9]

  • uHPLCs. (2025). Why C18 Column Is Widely Used in HPLC. Retrieved from [Link][5]

  • Zhang, Y., et al. (2007). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1157(1-2), 125-135.[13]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link][12][14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Guillarme, D. (2013). What You Need to Know About HILIC. LCGC International.[10]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Zhang, Y., et al. (2009). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, phenylmethyl ester, hydrochloride (1:1). Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link][2]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link][15]

Sources

A Comparative Guide to PROTAC Linkers: Evaluating 7-Benzyl-2,7-diazaspiro[3.5]nonane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have fundamentally altered the landscape of drug discovery, shifting the paradigm from occupancy-based inhibition to event-driven pharmacology.[1] By hijacking the cell's native ubiquitin-proteasome system (UPS), these heterobifunctional molecules can catalytically induce the degradation of previously "undruggable" proteins.[2][3] A PROTAC molecule consists of three distinct components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall performance, profoundly influencing the formation, stability, and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6] The linker's length, composition, and rigidity dictate the efficacy, selectivity, and the all-important drug metabolism and pharmacokinetics (DMPK) profile of the final molecule.[7][8]

This guide provides an in-depth comparison of various linker classes, with a special focus on the emerging category of rigid spirocyclic scaffolds, exemplified by 7-Benzyl-2,7-diazaspiro[3.5]nonane. We will objectively compare its theoretical advantages against the field's most utilized linkers—flexible alkyl and polyethylene glycol (PEG) chains, and semi-rigid piperazine-based structures—supported by experimental data and detailed protocols for evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker Landscape: A Tale of Flexibility vs. Rigidity

PROTAC linkers are broadly classified into two main categories: flexible and rigid. The choice between them involves a critical trade-off between conformational adaptability and pre-organization, which has profound implications for therapeutic development.[9]

The Workhorses: Flexible Alkyl and PEG Linkers

Flexible linkers are the most common type used in early-stage PROTAC development, primarily due to their synthetic tractability.[1] Alkyl and PEG chains are the most prevalent motifs, found in approximately 30% and 55% of reported PROTACs, respectively.[2]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[6] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the already large PROTAC molecule.[10]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[10] Their inclusion generally increases water solubility, addressing a key challenge in PROTAC design.[11] The flexibility of PEG linkers allows them to adopt various conformations to achieve a productive ternary complex.[12]

However, high flexibility can be a double-edged sword. It can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1] Furthermore, high flexibility and a large number of rotatable bonds can contribute to poor cell permeability and oral bioavailability.[1]

The Rise of Rigidity: Constraining Conformational Freedom

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid and semi-rigid motifs. These linkers, which often incorporate cyclic structures like piperazine, piperidine, or other ring systems, introduce conformational constraints.[6]

The core principle behind this strategy is that a rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can lead to improved potency, selectivity, and more favorable physicochemical properties.[12]

Comparative Analysis of Key PROTAC Linkers

7-Benzyl-2,7-diazaspiro[3.5]nonane: A Novel Rigid Scaffold

The 7-Benzyl-2,7-diazaspiro[3.5]nonane moiety represents a class of rigid, three-dimensional linkers. While extensive public data directly comparing its performance in a matched-pair PROTAC series is not yet available, its structural features allow for a rational assessment of its potential advantages. It is commercially available as a building block for PROTAC synthesis, indicating its growing relevance in the field.[13][14]

Structural Features & Hypothesized Advantages:

  • Conformational Rigidity: The spirocyclic system severely restricts bond rotation, providing a well-defined three-dimensional orientation for the two ligands. This can be critical for achieving a stable and productive ternary complex, potentially leading to higher degradation efficiency (lower DC50 and higher Dmax).

  • Improved Metabolic Stability: Compared to linear alkyl or PEG chains, which can have multiple "soft spots" for metabolism, rigid cyclic structures are often less susceptible to enzymatic degradation, potentially improving the PROTAC's half-life.[8]

  • Vectorial Control: The defined exit vectors from the spirocyclic core can precisely control the spatial arrangement of the POI and E3 ligase ligands, which is a key factor in optimizing ternary complex formation.

Challenges:

  • Synthetic Complexity: The synthesis of spirocyclic systems is generally more complex than that of linear chains.

  • Empirical Optimization: The optimal geometry is highly dependent on the specific POI and E3 ligase pair, meaning that even with a rigid linker, empirical testing is required.[15]

Piperazine and Piperidine Linkers: The Semi-Rigid Standard

Piperazine and piperidine rings are the most common saturated heterocycles incorporated into PROTAC linkers to impart rigidity.[9][16] They offer a balance of conformational constraint and synthetic accessibility.

Key Advantages:

  • Enhanced Solubility: The nitrogen atoms in piperazine can be protonated at physiological pH.[16][17] This increases the polarity and aqueous solubility of the PROTAC, a significant advantage for these large, often lipophilic molecules.[18] The pKa of the piperazine ring, and thus its protonation state, can be finely tuned by adjacent chemical groups.[19]

  • Improved Metabolic Stability and Potency: The rigidity of these rings can lead to a more defined spatial orientation of the ligands, enhancing metabolic stability and potency. This was demonstrated in the development of clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid one containing piperidine and piperazine moieties led to significant improvements.[8][16]

Alkyl vs. PEG Linkers: A Data-Driven Comparison

The choice between alkyl and PEG linkers often involves a trade-off between solubility and other DMPK properties. While PEG linkers improve solubility, they can sometimes be more metabolically labile.[9][10] The optimal choice is highly context-dependent.

For instance, one study comparing linkers for Cereblon (CRBN) degradation found that a PROTAC with a nine-atom alkyl chain induced potent degradation, while replacing it with a PEG linker of similar length (three PEG units) resulted in only weak activity.[2][20] This highlights that linker composition, not just length, is a critical, target-dependent parameter.[20]

Quantitative Data Comparison

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[21] The following tables summarize experimental data illustrating the impact of linker type and length on PROTAC performance.

Table 1: Impact of Linker Composition on CRBN Degradation [20]

PROTAC Ligands Linker Type Linker Length (atoms) Target Protein DC50 Dmax
Thalidomide - Ligand X Alkyl Chain 9 CRBN Potent Degradation High
Thalidomide - Ligand X PEG 9 (3 PEG units) CRBN Weak Degradation Low

This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[20]

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [15][22]

PROTAC Linker Type Linker Length (atoms) Target Protein Degradation Efficiency
PROTAC 11 Alkyl-based 9 ERα +++
PROTAC 12 Alkyl-based 12 ERα ++++
PROTAC 13 Alkyl-based 16 ERα +++++
PROTAC 14 Alkyl-based 19 ERα ++
PROTAC 15 Alkyl-based 21 ERα +

This study demonstrates a clear dependence on linker length, with a 16-atom linker proving optimal for ERα degradation. Linkers that were too short or too long were less effective.[22]

Linker_Optimization_Workflow Start Define POI and E3 Ligase Ligands Step1 Initial Linker Design (Select Class: Flexible vs. Rigid) Start->Step1 Step2 Synthesize PROTAC Library (Vary Length and Attachment Points) Step1->Step2 Step3 In Vitro Degradation Assay (e.g., Western Blot) Step2->Step3 Decision1 Potent Degradation? Step3->Decision1 Decision1->Step1 No (Re-design Linker) Step4 Evaluate Cellular Efficacy (DC50, Dmax, Cell Viability) Decision1->Step4 Yes Step5 Assess DMPK Properties (Solubility, Permeability, Stability) Step4->Step5 Decision2 Favorable Profile? Step5->Decision2 Decision2->Step1 No (Re-design Linker) End Lead Candidate for In Vivo Studies Decision2->End Yes

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols for Linker Evaluation

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Target Protein Degradation

This is the foundational assay to quantify the extent of target protein degradation induced by a PROTAC.

Methodology: [11][21]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, HEK293T for CRBN) in 6-well or 12-well plates at a density that ensures 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs being compared. It is critical to include a vehicle-treated control (e.g., DMSO). Incubate for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.

  • SDS-PAGE and Transfer: Denature protein lysates by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.

Protocol 2: Cell Viability Assay (e.g., MTS/MTT)

This assay assesses the cytotoxic effect of the PROTACs, which can be correlated with their degradation efficiency, especially in cancer cell lines dependent on the target protein.[11][22]

Methodology: [11]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 or 72 hours).

  • Reagent Incubation: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate the plate for a period (typically 1-4 hours) to allow for the conversion of the reagent into a colored formazan product by viable cells.

  • Absorbance Measurement: For MTS assays, measure the absorbance directly. For MTT assays, first add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 value.

Conclusion and Future Perspectives

The linker is a critical and multifaceted component of a PROTAC molecule.[1] The choice between flexible and rigid linkers is a key decision that profoundly impacts therapeutic efficacy. While flexible alkyl and PEG chains offer synthetic accessibility and have been widely used, there is a clear and growing trend towards more rigid and functional linkers to improve potency, selectivity, and drug-like properties.[2][6]

Spirocyclic scaffolds like 7-Benzyl-2,7-diazaspiro[3.5]nonane, along with well-established motifs like piperazine, offer the advantage of conformational constraint, which can pre-organize the PROTAC for optimal ternary complex formation.[1] Piperazine provides the additional, significant benefit of enhancing aqueous solubility.[16]

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse library of linker types and lengths.[15] The experimental protocols and comparative analysis presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, accelerating the development of the next generation of protein-degrading therapeutics.

References

  • The Impact of PEG Linker Length on PROTAC Degradation Efficiency: A Compar
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. (URL: [Link])

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])

  • Montalbano, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. (URL: [Link])

  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry - Abbkine. (URL: [Link])

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and cellular biochemistry, 351(1-2), 23-29. (URL: [Link])

  • Montalbano, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. (URL: [Link])

  • PROTAC Linker Design and Optimization - CD ComputaBio. (URL: [Link])

  • ER degradation induced by PROTACs varies with linker length. - ResearchGate. (URL: [Link])

  • Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - R Discovery. (URL: [Link])

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(5), 446-451. (URL: [Link])

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(18), 13246-13264. (URL: [Link])

  • Lenz, T. L., et al. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. Drug Metabolism and Disposition. (URL: [Link])

  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC - NIH. (URL: [Link])

  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PROTAC Linker | MedChemExpress (Japan). (URL: [Link])

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. (URL: [Link])

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe - ChemRxiv. (URL: [Link])

Sources

The Spirocyclic Advantage: A Comparative Guide to Advanced Linker Design in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the often-underestimated linker connecting them governs the efficiency, selectivity, and overall drug-like properties of the entire molecule. This guide provides an in-depth technical comparison of spirocyclic linkers against traditional flexible linkers, supported by experimental data and detailed protocols, to empower researchers in the design of next-generation protein degraders.

The Linker's Dilemma: Navigating the Trade-off Between Flexibility and Pre-organization

Traditional PROTAC design has heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility and the conformational freedom they afford. This flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase. However, this conformational promiscuity comes at a cost. The high degree of freedom can lead to an entropic penalty upon binding, potentially resulting in a less stable ternary complex. Furthermore, flexible linkers are often associated with poor metabolic stability and can adopt conformations that are not conducive to cell permeability.

This is where rigid linkers, particularly those incorporating spirocyclic motifs, offer a compelling advantage. Spirocycles are bicyclic structures where two rings are connected by a single common atom. This unique three-dimensional and rigid geometry significantly reduces the number of accessible conformations, pre-organizing the PROTAC into a bioactive conformation that is primed for ternary complex formation.[1] This pre-organization can lead to a more stable ternary complex, enhanced degradation potency, and improved pharmacokinetic properties.[2]

Spirocyclic Linkers: A Head-to-Head Comparison

While direct head-to-head comparisons of spirocyclic versus flexible linkers for the same target and E3 ligase are still emerging in the literature, the broader comparison of rigid versus flexible linkers provides compelling evidence for the advantages of conformational constraint. The following data, compiled from various studies, illustrates the impact of linker rigidity on key performance metrics of PROTACs.

Degradation Potency: A Tale of Two Linkers

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBNFlexiblePEG< 1> 90%[]
BRD4CRBNRigid (Aromatic)Phenyl~3-fold more potent than flexible counterpartNot Reported[1]
Androgen ReceptorVHLFlexiblePEGDegradation at 3 µMNot Reported[1]
Androgen ReceptorVHLRigidDisubstituted PhenylNo ActivityNot Reported[1]
TBK1VHLFlexibleAlkyl/Ether (<12 atoms)No Degradation-[2]
TBK1VHLFlexibleAlkyl/Ether (21 atoms)396[1][2]
TBK1VHLFlexibleAlkyl/Ether (29 atoms)29276[1][2]

Note: This table presents a synthesized comparison from multiple sources and should be interpreted with caution as experimental conditions may vary.

The data suggests that while flexible linkers can be effective, rigidifying the linker can lead to significant improvements in potency. However, the "Risk of Misfit" is a critical consideration. If the pre-organized conformation of the rigid linker is not optimal for the specific protein-protein interactions required for ternary complex formation, it can abolish activity, as seen in the case of the rigid androgen receptor PROTAC. This highlights the importance of careful design and empirical testing.

Pharmacokinetic Properties: The Path to a Better Drug

Beyond degradation potency, the pharmacokinetic profile of a PROTAC is paramount for its clinical success. Spirocyclic linkers can positively influence several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyFlexible Linkers (e.g., PEG, Alkyl)Spirocyclic/Rigid LinkersRationale
Cell Permeability Can be limited by high polarity (PEG) or hydrophobicity (alkyl).Can be improved.The constrained conformation can shield polar functional groups, reducing the polar surface area and facilitating passive diffusion across the cell membrane.[4][5]
Metabolic Stability Often susceptible to oxidative metabolism.Generally more stable.The rigid structure can sterically hinder access by metabolic enzymes.[6]
Oral Bioavailability Often low due to poor permeability and high first-pass metabolism.Can be enhanced.Improved cell permeability and metabolic stability contribute to higher oral bioavailability.[4][5]

Strategies such as employing rigid spiro linkers are being explored to enhance the metabolic stability and oral bioavailability of PROTACs.[5]

Experimental Protocols: Validating the Spirocyclic Advantage

Accurate and reproducible experimental data are crucial for evaluating and optimizing PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for DC50 and Dmax Determination

This is the gold standard for quantifying target protein degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Synthesis of a Spirocyclic Linker Building Block

The synthesis of spirocyclic linkers can be more complex than their linear counterparts. Here is a representative synthesis of a spiro[3.3]heptane-based linker.

Example: Synthesis of Dimethyl spiro[3.3]heptane-2,6-dicarboxylate

This building block can be further functionalized for incorporation into a PROTAC.

Reaction Scheme:

G reagent1 Pentaerythritol intermediate1 Diethyl 2,6-dioxospiro[3.3]heptane-2,6-dicarboxylate reagent1->intermediate1 1. SOCl2 2. NaH, Toluene reagent2 Diethyl malonate reagent2->intermediate1 product Dimethyl spiro[3.3]heptane-2,6-dicarboxylate intermediate1->product 1. H2, Pd/C 2. H2SO4, MeOH

A representative synthetic workflow.

Step-by-step Methodology:

  • Synthesis of 1,1,3,3-tetrakis(chloromethyl)cyclobutane:

    • React pentaerythritol with thionyl chloride in pyridine to yield the tetrachlorinated intermediate.

  • Double Malonic Ester Synthesis:

    • Treat diethyl malonate with a strong base like sodium hydride in an appropriate solvent such as toluene.

    • React the resulting enolate with 1,1,3,3-tetrakis(chloromethyl)cyclobutane to form the spirocyclic diketone intermediate, diethyl 2,6-dioxospiro[3.3]heptane-2,6-dicarboxylate.

  • Reduction and Esterification:

    • Reduce the ketone functionalities via catalytic hydrogenation (e.g., H2, Pd/C).

    • Perform a transesterification reaction using methanol and a catalytic amount of sulfuric acid to obtain the final product, dimethyl spiro[3.3]heptane-2,6-dicarboxylate.[8]

This diester can then be selectively hydrolyzed and functionalized to be incorporated into a PROTAC synthesis workflow.

The Future is Rigid: A Paradigm Shift in Linker Design

The strategic incorporation of spirocyclic and other rigid linkers represents a significant advancement in PROTAC design. By pre-organizing the molecule into a bioactive conformation, these linkers can enhance ternary complex stability, leading to improved degradation potency and selectivity. Furthermore, their favorable impact on pharmacokinetic properties, such as cell permeability and metabolic stability, paves the way for the development of orally bioavailable protein degraders. While the synthesis of these constrained linkers is more challenging, the potential therapeutic benefits they offer make them a critical area of focus for the future of targeted protein degradation.

References

  • MedChemExpress. Dimethyl spiro[3.
  • ACS Publications. (2025, July 31). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry.
  • PMC. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • PubMed Central. (2024, April 12). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs.
  • Benchchem. A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • ResearchGate.
  • Benchchem.
  • Benchchem. Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design.
  • PMC. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • PMC. Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • PMC. (2020, March 20).
  • NET.
  • SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues.
  • ResearchGate. Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance.
  • ResearchGate. (2022, September 23). Prediction of Biopharmaceutical Characteristics of PROTACs using the ANDROMEDA by Prosilico Software.
  • Waters Corporation. Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC.
  • ResearchGate.
  • Benchchem. A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values.
  • PMC. (2023, January 17). Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells.
  • PMC. (2024, September 4).

Sources

A Head-to-Head Comparison for Drug Development Professionals: 7-Benzyl-2,7-diazaspiro[3.5]nonane vs. Piperazine-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Linker Strategy in Advanced Therapeutics

In the intricate world of drug development, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is far from a trivial decision. The linker, a seemingly simple bridge, profoundly dictates the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the entire molecule. For years, piperazine-based linkers have been a mainstay, valued for their synthetic tractability and favorable solubility profiles.[1][2][3] However, the quest for enhanced potency and improved drug-like properties has led to the exploration of more rigid and three-dimensional scaffolds, such as 7-Benzyl-2,7-diazaspiro[3.5]nonane.

This guide provides an in-depth, objective comparison of these two critical linker classes. We will delve into their structural nuances, compare their known impacts on key drug development parameters, and provide standardized experimental protocols for their direct evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their linker design strategies.

The Established Contender: Piperazine-Based Linkers

Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, is a familiar scaffold in medicinal chemistry and is found in numerous FDA-approved drugs.[2][4][5] Its incorporation into linkers for ADCs and PROTACs is widespread, owing to a combination of desirable properties.

Key Attributes of Piperazine Linkers:
  • Enhanced Aqueous Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, significantly increasing the polarity and aqueous solubility of the molecule.[1] This is a crucial advantage when working with large, often lipophilic PROTACs and ADCs. The extent of this solubility enhancement can be fine-tuned by modulating the chemical environment around the piperazine nitrogens.[6][7]

  • Conformational Rigidity: Compared to flexible alkyl or PEG linkers, the piperazine ring introduces a degree of conformational rigidity. This can help to pre-organize the PROTAC into a bioactive conformation, which is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

  • Synthetic Versatility: Piperazine is a readily available and synthetically versatile building block. Its two nitrogen atoms provide convenient handles for modular and controlled synthesis, allowing for the facile introduction of diverse functionalities.[1][2]

Limitations:

While beneficial, the conformational flexibility of the piperazine ring, which can exist in chair and boat conformations, may not always be optimal. In some cases, a more rigid linker is required to achieve the precise spatial orientation needed for maximal potency. Furthermore, the basicity of the piperazine nitrogens, while aiding solubility, can also lead to off-target interactions and potential liabilities.

The Rising Challenger: 7-Benzyl-2,7-diazaspiro[3.5]nonane

7-Benzyl-2,7-diazaspiro[3.5]nonane represents a new frontier in linker design, offering a unique three-dimensional and rigid scaffold. This spirocyclic system, featuring a shared carbon atom between an azetidine and a piperidine ring, presents a distinct set of properties that can be leveraged to overcome some of the limitations of traditional linkers.

Key Attributes of 7-Benzyl-2,7-diazaspiro[3.5]nonane Linkers:
  • Exceptional Rigidity and 3D-Scaffolding: The spirocyclic nature of the 2,7-diazaspiro[3.5]nonane core imparts a high degree of conformational constraint. This rigidity can be advantageous in orienting the warhead and the E3 ligase ligand in a precise and stable conformation, potentially leading to more potent and selective PROTACs.[8] The defined three-dimensional structure can also facilitate novel interactions with the target protein and E3 ligase.

  • Improved Metabolic Stability: The spirocyclic framework can enhance metabolic stability by shielding potential sites of metabolism. Studies on derivatives of 2,7-diazaspiro[3.5]nonane have shown high metabolic stability in human and mouse liver microsomes.[9]

  • Novel Chemical Space: The use of spirocyclic linkers like 7-Benzyl-2,7-diazaspiro[3.5]nonane allows for the exploration of novel chemical space, which can lead to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.

Considerations:

The synthesis of spirocyclic systems can be more complex compared to that of simple heterocyclic linkers like piperazine.[8] Additionally, the impact of the rigid spirocyclic core on cell permeability and solubility needs to be carefully evaluated for each specific application.

Head-to-Head Comparison: Physicochemical and Performance Properties

While direct comparative studies are limited, we can extrapolate a comparison based on the known properties of each linker class.

PropertyPiperazine-Based Linkers7-Benzyl-2,7-diazaspiro[3.5]nonane LinkersRationale & Supporting Evidence
Rigidity Moderately rigid with conformational flexibility (chair-boat interconversion).Highly rigid and defined three-dimensional structure.The spirocyclic nature of 2,7-diazaspiro[3.5]nonane significantly restricts bond rotation compared to the more flexible piperazine ring.[1][8]
Solubility Generally high due to the presence of two protonatable nitrogen atoms.Potentially lower aqueous solubility compared to piperazine, but can be modulated by functionalization. Spirocyclic structures can exhibit higher aqueous solubility than their non-spirocyclic counterparts due to reduced lipophilicity.[10]The two basic nitrogens in piperazine are a well-established motif for enhancing solubility.[1][10] The more complex, and potentially more lipophilic, structure of the benzyl-substituted diazaspiro nonane might require additional solubilizing groups.
Metabolic Stability Can be susceptible to N-dealkylation and other metabolic transformations.Generally expected to have higher metabolic stability due to the rigid, sterically hindered spirocyclic core.[9]The spirocyclic scaffold can protect adjacent chemical bonds from enzymatic degradation.[9]
Synthetic Accessibility Readily accessible through well-established synthetic routes.[1][2]More complex multi-step synthesis is often required.[8]Piperazine is a common and inexpensive building block, while the synthesis of functionalized spirocycles can be challenging.
Cell Permeability Can be optimized, but the high polarity from protonation can sometimes hinder passive diffusion.The impact is highly dependent on the overall molecular properties. The rigid, compact structure could potentially improve permeability by reducing the polar surface area in certain conformations.[11]Cell permeability is a complex property influenced by a balance of polarity, size, and conformational flexibility.[11]

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of these linker technologies, we present a suite of standardized experimental protocols. The execution of these assays with molecules differing only in their linker composition will yield invaluable data for informed decision-making.

Aqueous Solubility Assay

Objective: To quantitatively determine and compare the aqueous solubility of drug candidates containing each linker type.

Methodology:

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add a small aliquot of the stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) to a final nominal concentration that is expected to exceed the solubility limit.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

Plasma Stability Assay

Objective: To assess the metabolic stability of the linkers in a physiologically relevant matrix.

Methodology:

  • Incubation: Incubate the test compound (e.g., at 1 µM) in plasma (human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) of the compound in plasma.[2][11]

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of the compounds, providing an indication of their potential for oral absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B): Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[12][]

PROTAC-Induced Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To quantify the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the kinetics (kon, koff) and affinity (KD) of the binary interaction.

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the second protein (the target protein) over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other.[14][15][16]

Visualizing the Concepts

To further clarify the structural differences and experimental workflows, the following diagrams are provided.

G cluster_piperazine Piperazine Linker cluster_spiro 7-Benzyl-2,7-diazaspiro[3.5]nonane Linker Warhead_P Warhead Piperazine Piperazine Core (Flexible) Warhead_P->Piperazine Covalent Bond E3_Ligand_P E3 Ligase Ligand Piperazine->E3_Ligand_P Covalent Bond Warhead_S Warhead Spiro Diazaspiro[3.5]nonane Core (Rigid) Warhead_S->Spiro Covalent Bond E3_Ligand_S E3 Ligase Ligand Spiro->E3_Ligand_S Covalent Bond

Caption: Structural comparison of a piperazine-based linker and a 7-Benzyl-2,7-diazaspiro[3.5]nonane linker.

G cluster_workflow Comparative Linker Evaluation Workflow Start Synthesize PROTACs with Piperazine and Spiro Linkers Solubility Aqueous Solubility Assay Start->Solubility Stability Plasma Stability Assay Start->Stability Permeability Caco-2 Permeability Assay Start->Permeability Ternary_Complex Ternary Complex Formation Assay (SPR) Start->Ternary_Complex Data_Analysis Comparative Data Analysis and Linker Selection Solubility->Data_Analysis Stability->Data_Analysis Permeability->Data_Analysis Ternary_Complex->Data_Analysis

Caption: A typical experimental workflow for the comparative evaluation of different linker technologies.

Conclusion and Future Perspectives

The choice between a piperazine-based linker and a 7-Benzyl-2,7-diazaspiro[3.5]nonane linker is a nuanced one, with each offering a distinct set of advantages and disadvantages. Piperazine remains a reliable and synthetically accessible choice, particularly when enhanced solubility is a primary concern. However, for projects requiring a higher degree of conformational rigidity, improved metabolic stability, and the exploration of novel chemical space, the 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold presents a compelling alternative.

The lack of direct head-to-head comparative studies in the literature underscores the importance of conducting the described experimental evaluations on a case-by-case basis. The optimal linker is highly dependent on the specific warhead, E3 ligase ligand, and the target protein . By systematically evaluating these linker technologies using the provided protocols, drug development teams can make data-driven decisions to optimize the performance of their next-generation therapeutics. As the field of targeted protein degradation and antibody-drug conjugates continues to evolve, the development and characterization of novel linker technologies will remain a critical driver of innovation and clinical success.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Assessing Ternary Complex Formation with PROTAC SMARCA2 Degrader-1. BenchChem.
  • BenchChem Technical Support Team. (2025). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
  • Charnwood Discovery. (n.d.).
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Khan, S., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(19), 10785-10816.
  • Takeda Pharmaceutical Company Limited. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Gabizon, R., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657.
  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs.
  • MedChemExpress. (n.d.). 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride. MedChemExpress.
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Ciulli, A., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society, 143(42), 17545-17560.
  • National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • ResearchGate. (n.d.). Structures of FDA-approved piperazine-based drugs.
  • National Center for Biotechnology Information. (2019). Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. PubMed Central.
  • National Center for Biotechnology Information. (2011). Impact of linker length on the activity of PROTACs. PubMed Central.
  • American Chemical Society. (2025). Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with Potent Activity against Both Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025). Conformational Analysis of tert-Butyl Substituted Azaspiro[3.5]nonane: A Technical Guide. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
  • ResearchGate. (2025).
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • National Center for Biotechnology Information. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PubMed Central.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.). Metabolic stability and its role in the discovery of new chemical entities.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • National Center for Biotechnology Information. (2015). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • ResearchGate. (n.d.). The visual comparison of the N,N‐disubstituted piperazine (left), and....
  • Journal of Drug Metabolism & Toxicology. (2024).
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro[3.
  • MDPI. (2023).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)

Sources

The Spirocyclic Advantage: A Comparative Guide to the 7-Benzyl-2,7-diazaspiro[3.5]nonane Linker and its Impact on Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, shifting the paradigm from protein inhibition to targeted elimination.[1] The efficacy of these heterobifunctional molecules hinges on the formation of a productive ternary complex, comprising the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[2] At the heart of this molecular matchmaking lies the linker, a component whose chemical architecture is a critical determinant of ternary complex stability and, consequently, degradation efficiency.[3]

This guide provides a comparative analysis of the emerging 7-Benzyl-2,7-diazaspiro[3.5]nonane linker scaffold against conventional flexible linkers. While direct, comprehensive datasets for this specific spirocyclic linker are still emerging, this guide will leverage established principles of linker design and structural chemistry to explore its hypothesized impact on ternary complex stability. We will provide a framework for its evaluation, complete with detailed experimental protocols, to empower researchers in their quest for more potent and selective protein degraders.

The Linker's Crucial Role: Beyond a Simple Spacer

The linker is not a passive tether but an active participant in orchestrating the delicate dance of ternary complex formation.[] Its length, rigidity, and chemical composition dictate the spatial orientation between the POI and the E3 ligase, directly influencing the stability of the resulting complex.[5] This stability is often quantified by a cooperativity factor (α), which measures how the binding of one protein to the PROTAC affects the binding of the other.[2] Positive cooperativity (α > 1), where the formation of the ternary complex is favored over the individual binary complexes, is a hallmark of many successful PROTACs.[2]

The Established Landscape: Flexible Linkers

The majority of early-stage PROTAC development has utilized flexible linkers, primarily polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility and conformational adaptability.[6]

  • Polyethylene Glycol (PEG) Linkers: These hydrophilic chains can improve the aqueous solubility of the often-greasy PROTAC molecules. Their flexibility allows for broad conformational sampling, increasing the probability of achieving a productive ternary complex geometry, especially when the optimal protein-protein interface is unknown.[6]

  • Alkyl Chains: These hydrophobic linkers can enhance cell permeability. Like PEG, their high degree of freedom provides the adaptability needed to connect the two ends of the PROTAC to their respective protein partners.[6]

However, the very flexibility of these linkers can be a double-edged sword. A significant entropic penalty is paid upon the formation of the ordered ternary complex, which can decrease its overall stability.[6] Furthermore, high flexibility can lead to a multitude of non-productive binding conformations and potential susceptibility to metabolism.[3]

The Rise of Rigidity: A Strategy for Pre-organization

To overcome the limitations of flexible linkers, researchers are increasingly turning to rigid scaffolds.[6] These include cyclic structures like piperazines and piperidines, as well as aromatic systems.[3] The central hypothesis is that a more rigid linker can pre-organize the PROTAC into a bioactive conformation that is primed for ternary complex formation.[3][7]

Advantages of Rigid Linkers:

  • Reduced Entropic Penalty: By constraining the number of possible conformations, rigid linkers can lower the entropic cost of forming the ternary complex, potentially leading to higher stability and positive cooperativity.[6]

  • Improved Pharmacokinetics: The constrained conformation can lead to better metabolic stability and other favorable pharmacokinetic properties.[3]

  • Enhanced Selectivity: A well-designed rigid linker can present the protein-binding ligands in a specific orientation that favors the desired ternary complex over off-target interactions.[3]

The primary challenge lies in the design; an improperly designed rigid linker may enforce a geometry that is incompatible with ternary complex formation, leading to a complete loss of activity.[8]

A New Dimension in Rigidity: The 7-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold

The 7-Benzyl-2,7-diazaspiro[3.5]nonane linker represents a sophisticated approach to linker design, introducing a high degree of three-dimensional rigidity. As a spirocyclic system, it features two rings connected by a single common atom, resulting in a well-defined and constrained three-dimensional structure.

While direct experimental comparisons are not yet widely published, we can hypothesize its impact based on its structural features:

  • Structural Pre-organization: The spirocyclic core is expected to lock the linker into a specific 3D geometry. This can significantly reduce the conformational entropy, which, if the orientation is correct, could lead to a highly stable ternary complex with strong positive cooperativity.

  • Improved Physicochemical Properties: Spirocyclic scaffolds, by increasing the sp³ character of a molecule, have been shown to improve properties like aqueous solubility and metabolic stability in other medicinal chemistry contexts.[9]

  • Novel Exit Vectors: The diazaspiro[3.5]nonane core offers distinct exit vectors for connecting to the protein-binding ligands. This provides a unique geometric landscape for orienting the target protein and E3 ligase, potentially unlocking productive ternary complexes that are inaccessible with linear or simple cyclic linkers. The synthesis of such orthogonally protected spirocyclic amines has been described, making them accessible building blocks for medicinal chemistry.[10][11]

The benzyl group on the nitrogen atom adds a layer of functionality. It can be a stable part of the final structure, potentially engaging in pi-stacking interactions, or it can serve as a protecting group that is removed during synthesis to allow for further functionalization.

A Comparative Framework: Experimental Workflow for Linker Evaluation

To objectively assess the impact of the 7-Benzyl-2,7-diazaspiro[3.5]nonane linker, a systematic experimental approach is required. Below are detailed protocols for key biophysical and cellular assays to compare its performance against a flexible linker (e.g., a PEG-based linker of similar length).

Experimental Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This assay provides real-time kinetic data (association and dissociation rates) and affinity measurements for both binary and ternary complexes.

Objective: To determine the binding affinities (KD) of the binary complexes (PROTAC-E3 Ligase, PROTAC-POI) and the ternary complex (E3 Ligase-PROTAC-POI), and to calculate the cooperativity factor (α).

Methodology:

  • Immobilization:

    • Immobilize a biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated SPR sensor chip. This oriented immobilization ensures consistent presentation of the ligase.

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC (with either the spirocyclic or flexible linker) over the immobilized E3 ligase surface.

    • Measure the association rate (kon) and dissociation rate (koff).

    • Calculate the binary dissociation constant (KD, binary = koff / kon).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target POI and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Measure the apparent kon and koff for the formation and dissociation of the ternary complex.

    • Calculate the ternary dissociation constant (KD, ternary).

  • Data Analysis and Cooperativity Calculation:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding).

    • Calculate the cooperativity factor: α = KD, binary / KD, ternary .

      • α > 1 indicates positive cooperativity.

      • α < 1 indicates negative cooperativity.

      • α = 1 indicates no cooperativity.

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC provides a complete thermodynamic profile of the binding interactions, including enthalpy (ΔH) and entropy (ΔS), which can offer deeper insights into the driving forces of complex formation.

Objective: To validate the binding affinities obtained from SPR and to understand the thermodynamic drivers of ternary complex formation.

Methodology:

  • Setup:

    • Place the E3 ligase in the ITC sample cell.

    • Load the PROTAC into the titration syringe.

  • Binary Titration (PROTAC into E3 Ligase):

    • Perform a titration to determine the KD, ΔH, and ΔS for the binary interaction.

  • Ternary Titration:

    • Place a pre-formed complex of the E3 ligase and a saturating concentration of the POI into the sample cell.

    • Titrate the PROTAC into this pre-formed complex. The resulting heat changes will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the integrated heat data to a suitable binding model to determine the KD, ternary, ΔHternary, and ΔSternary.

    • A more negative (favorable) ΔG for the spirocyclic linker-containing PROTAC would indicate higher thermodynamic stability. A less negative TΔS term would be consistent with the pre-organization hypothesis.

Experimental Protocol 3: Cellular Degradation Assays

Ultimately, the biophysical properties of a PROTAC must translate into cellular activity.

Objective: To measure the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the target protein in a relevant cell line.

Methodology:

  • Cell Treatment:

    • Plate a relevant human cell line (e.g., one that endogenously expresses the target protein).

    • Treat the cells with a range of concentrations of each PROTAC for a set time period (e.g., 18-24 hours).

  • Protein Level Quantification:

    • Lyse the cells and quantify total protein concentration.

    • Use Western Blotting to visualize the levels of the target protein. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • For more quantitative results, use high-throughput methods like In-Cell Westerns or targeted proteomics (LC-MS/MS).

  • Data Analysis:

    • Quantify the band intensities from the Western Blots or the signal from other assays.

    • Normalize the target protein levels to the loading control and then to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

Data Presentation and Comparative Analysis

The data gathered from these experiments should be summarized in clear, comparative tables to facilitate analysis.

Table 1: Comparative Biophysical Data for Spirocyclic vs. Flexible Linkers

ParameterPROTAC A (Spirocyclic Linker)PROTAC B (Flexible Linker)
Binary KD (PROTAC to E3) e.g., 150 nMe.g., 180 nM
Ternary KD e.g., 15 nMe.g., 60 nM
Cooperativity (α) e.g., 10e.g., 3
Ternary Complex Half-Life (t1/2) e.g., 30 mine.g., 8 min
ΔG (Ternary, ITC) e.g., -10.8 kcal/mole.g., -9.9 kcal/mol
TΔS (Ternary, ITC) e.g., -2.1 kcal/mole.g., -4.5 kcal/mol

Note: Data are illustrative. A higher α value and longer half-life for the spirocyclic linker would suggest a more stable ternary complex. A less negative TΔS term from ITC would support the hypothesis of conformational pre-organization.

Table 2: Comparative Cellular Degradation Performance

ParameterPROTAC A (Spirocyclic Linker)PROTAC B (Flexible Linker)
DC₅₀ e.g., 5 nMe.g., 25 nM
Dₘₐₓ e.g., >95%e.g., 85%

Note: Data are illustrative. Lower DC₅₀ and higher Dₘₐₓ values for the spirocyclic linker-containing PROTAC would indicate superior degradation efficacy in a cellular context.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key aspects of PROTAC design and evaluation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Transfer Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Evaluation_Workflow cluster_design Linker Design & Synthesis cluster_biophys Biophysical Characterization cluster_cellular Cellular Evaluation Design Design PROTACs (Spirocyclic vs. Flexible Linker) Synth Chemical Synthesis Design->Synth SPR SPR Analysis (Kinetics, Affinity, Cooperativity) Synth->SPR ITC ITC Analysis (Thermodynamics) Synth->ITC Deg Degradation Assays (Western Blot / Proteomics) SPR->Deg ITC->Deg Pharm Pharmacokinetic Studies (Optional) Deg->Pharm

Caption: Experimental workflow for linker evaluation.

Linker_Properties cluster_flex Flexible Linkers (e.g., PEG, Alkyl) cluster_rigid Rigid Linkers (e.g., Spirocyclic) Flex_Prop High Conformational Freedom Flex_Pros Pros: - Overcomes Steric Clash - Broad Conformational Sampling Flex_Prop->Flex_Pros Flex_Cons Cons: - High Entropic Penalty - Risk of Non-Productive Binding Flex_Prop->Flex_Cons Rigid_Prop Constrained 3D Geometry Outcome Optimal Ternary Complex Stability & Positive Cooperativity Flex_Pros->Outcome Rigid_Pros Pros: - Pre-organizes Conformation - Lower Entropic Cost Rigid_Prop->Rigid_Pros Rigid_Cons Cons: - May Prevent Complex Formation - Synthetically Challenging Rigid_Prop->Rigid_Cons Rigid_Pros->Outcome

Caption: Logical relationships of linker properties.

Conclusion and Future Outlook

The linker is a pivotal element in the design of effective PROTACs, and the exploration of novel scaffolds is essential for advancing the field. While flexible linkers have been instrumental in establishing the PROTAC concept, the strategic implementation of rigidity holds the promise of creating degraders with superior potency, selectivity, and drug-like properties.

The 7-Benzyl-2,7-diazaspiro[3.5]nonane scaffold is a compelling example of a next-generation linker architecture. Its inherent three-dimensional rigidity offers the potential to pre-organize the PROTAC for optimal ternary complex formation, thereby enhancing stability and degradation efficiency. The true impact of this and other novel linkers can only be elucidated through rigorous and systematic experimental evaluation. The workflows and principles outlined in this guide provide a robust framework for such investigations, paving the way for the rational design of the next wave of targeted protein degraders.

References

  • BenchChem. (2025). A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs: A Guide for Researchers.
  • BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Frontiers in Pharmacology. (n.d.).
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • bioRxiv. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • Selvita. (2020, July 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • BenchChem. (2025). The Core of Targeted Protein Degradation: A Technical Guide to Bifunctional Linkers.
  • Synlett. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues.
  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • Cresset Group. (2024, May 14).
  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • Creative Proteomics. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • ResearchGate. (2025, August 30).
  • BenchChem. (2025). Technical Support Center: Impact of Linker Flexibility on Ternary Complex Stability.
  • BenchChem. (n.d.).
  • Creative Biolabs. (2025, October 28). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions.
  • PubMed. (2022, January 24).
  • BenchChem. (2025). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
  • ACS Publications. (2025, April 6). Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties | The Journal of Physical Chemistry B.
  • SpiroChem. (n.d.). Linker Design.
  • SciSpace. (2014).
  • BenchChem. (2025).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, a key intermediate in the synthesis of various active compounds.[1] Moving beyond mere compliance, this document is structured to empower you with a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety within your laboratory.

Hazard Identification and Risk Assessment

This compound (CAS No. 1334536-89-8) is a solid compound that presents several key hazards that must be understood and mitigated.[2] A thorough risk assessment is the foundational step for safe handling.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Acutely toxic if swallowed (Category 4)[2]

  • Causes skin irritation (Category 2)[2]

  • Causes serious eye irritation (Category 2A)[2]

  • May cause respiratory tract irritation (Category 3)[2]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental ingestion, skin or eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical, minimizing all routes of potential exposure.[3]

PPE ComponentSpecificationRationale
Eye/Face Protection Snug-fitting safety goggles and a face shield.[3][4]Protects against splashes of solutions containing the compound and airborne dust particles, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3]Prevents skin contact, which can cause irritation.[2] Gloves should be regularly inspected for tears or degradation.
Body Protection A lab coat or chemical-resistant apron.[3]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust cannot be controlled.Prevents inhalation of dust, which can cause respiratory tract irritation.[2]
Footwear Closed-toe shoes.[5]Protects feet from spills.

DOT Script for PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Assess_Hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Gloves Nitrile Gloves Assess_Hazards->Gloves Skin Contact Eye_Protection Safety Goggles + Face Shield Assess_Hazards->Eye_Protection Eye Contact Body_Protection Lab Coat Assess_Hazards->Body_Protection Spills Respiratory Work in Fume Hood Assess_Hazards->Respiratory Inhalation

Caption: PPE selection based on hazard assessment.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this solid compound will minimize the generation of dust and prevent cross-contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Weighing and Transfer

This is a critical step where the risk of generating airborne dust is highest.

  • Preparation : Don all required PPE. Ensure a chemical fume hood is operational.

  • Work Area : Conduct all weighing and transfer activities inside a chemical fume hood to control dust.

  • Weighing : Use a tared weigh boat or paper. Avoid scooping directly from the primary container with a spatula that will be used for other reagents.

  • Transfer : Gently tap the weigh boat to transfer the solid into your reaction vessel. If dissolving, add the solvent to the vessel containing the solid.

  • Cleaning : Clean any residual solid from the spatula and weighing area with a damp cloth or paper towel to prevent dust from becoming airborne. Dispose of this cleaning material as hazardous waste.

Dissolving
  • When dissolving the solid, add the solvent to the solid in the reaction vessel.

  • If sonication is required, ensure the vessel is securely capped to prevent aerosolization.

Emergency Procedures: A Plan for the Unexpected

In the event of a spill or exposure, a swift and correct response is crucial.

Spill Response

For a small, contained spill of the solid material:

  • Alert Personnel : Notify others in the immediate area.[7]

  • Isolate the Area : Restrict access to the spill area.[8]

  • Don PPE : Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[9]

  • Clean-up : Gently sweep up the solid material to avoid creating dust and place it into a sealed, labeled container for hazardous waste.[7][8]

  • Decontaminate : Clean the spill area with a damp cloth or paper towel. Place all cleaning materials in the hazardous waste container.[9]

  • Report : Report the spill to your laboratory supervisor.[9]

For large spills, evacuate the area and follow your institution's emergency response procedures.[8]

DOT Script for Minor Spill Response

Spill_Response Spill_Occurs Minor Solid Spill Occurs Alert Alert Nearby Personnel Spill_Occurs->Alert Isolate Isolate Spill Area Alert->Isolate Don_PPE Don Appropriate PPE Isolate->Don_PPE Clean_Up Gently Sweep Solid into Labeled Waste Container Don_PPE->Clean_Up Decontaminate Wipe Area with Damp Cloth Clean_Up->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report to Supervisor Dispose->Report

Caption: Step-by-step response to a minor solid spill.

Exposure Response
  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][10]

  • If on Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][7] If irritation persists, seek medical attention.

  • If in Eyes : Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed : Rinse mouth with water.[2] Do NOT induce vomiting.[10] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Collection : All waste materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposables, should be collected in a clearly labeled, sealed container for hazardous waste.[9]

  • Disposal Method : The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems.[10]

  • Regulatory Compliance : Always follow your institution's and local regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • The University of Queensland. Chemical Spill and Response Guideline. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • Real Safety. Personal Protective Equipment for Chemical Handling. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Trimaco. Essential Chemical PPE. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.